NP-C86
Description
Properties
IUPAC Name |
2-((4S,10S,16S,22S)-16-(4-Aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-isobutyl-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octaaza-1(1,4)-benzenacyclononacosaphane-24-yl)acetamide |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NP-C86; NP C86; NPC86 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NP-C86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-C86 is a novel small molecule that has emerged as a significant chemical probe for investigating the biology of long non-coding RNAs (lncRNAs) and a potential therapeutic agent for metabolic disorders such as type 2 diabetes.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Stabilization of lncRNA GAS5
The primary mechanism of action of this compound involves the direct binding to and stabilization of the long non-coding RNA Growth Arrest-Specific 5 (GAS5).[1][3] LncRNA GAS5 is a critical regulator of various cellular processes, and its dysregulation is implicated in several diseases, including type 2 diabetes, where its expression is often downregulated.[1][5]
This compound acts as an "interaction element blocker."[6] It specifically binds to GAS5 and disrupts its interaction with UPF1 (Up-frameshift protein 1), a key component of the nonsense-mediated decay (NMD) pathway.[1][3][6] Under normal physiological conditions in certain disease states, the interaction between GAS5 and UPF1 leads to the degradation of GAS5.[1][3] By preventing this interaction, this compound effectively inhibits the NMD-mediated decay of GAS5, leading to its stabilization and increased intracellular levels.[1][6]
This stabilization of GAS5 has significant downstream effects, particularly on insulin signaling and glucose metabolism.[1][2][4] Increased levels of GAS5 lead to enhanced expression of the insulin receptor, which in turn improves insulin sensitivity and glucose uptake in cells, particularly in adipocytes.[1][2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the mechanism of action of this compound.
Table 1: Binding Affinity and Specificity of this compound
| Target | Binding Assay | Dissociation Constant (Kd) | Specificity |
| lncRNA GAS5 | Fluorescence Polarization | ~153 nM[1] | High; does not significantly affect the levels of other lncRNAs such as MALAT1 or NEAT1.[1][7] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Diabetic Mellitus (DM) Adipocytes | RNA Immunoprecipitation (RIP) | 20 nM[4][7] | Significantly reduced the association between UPF1 and GAS5.[4][7] |
| DM Adipocytes | Real-time qPCR | 10-200 nM (dose-dependent) | Increased levels of GAS5, Insulin Receptor-A (IR-A), and Insulin Receptor-B (IR-B).[4][7] |
| DM Adipocytes | Glucose Uptake Assay | 20 nM[7] | Restored insulin-mediated glucose uptake.[7] |
| Aged C57BL/6J Mice (in vivo) | Intranasal Administration | 100 nM[8] | Improved insulin signaling and decreased inflammation in the hippocampus and cortex.[8] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound binds to lncRNA GAS5, disrupting its interaction with UPF1 and preventing its degradation.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to lncRNA GAS5.
Methodology:
-
Preparation of Labeled RNA: A fluorescently labeled GAS5 RNA probe is synthesized.
-
Incubation: The labeled GAS5 probe is incubated with increasing concentrations of this compound in a suitable binding buffer.
-
Measurement: The fluorescence polarization of the samples is measured using a plate reader.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of this compound. The data is then fitted to a binding equation to calculate the dissociation constant (Kd).[1]
RNA Immunoprecipitation (RIP) Assay
Objective: To demonstrate that this compound disrupts the interaction between GAS5 and UPF1 in cells.
Methodology:
-
Cell Treatment: Adipocytes (e.g., from diabetic patients) are treated with a vehicle control or this compound (e.g., 20 nM) for 24 hours.[7]
-
Cell Lysis: Cells are harvested and lysed to release the cellular contents, including RNA-protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for UPF1, which is coupled to magnetic beads. This pulls down UPF1 and any associated RNA molecules.
-
RNA Isolation: The RNA is eluted from the beads and purified.
-
Quantitative PCR (qPCR): The amount of GAS5 RNA that was co-immunoprecipitated with UPF1 is quantified using real-time qPCR. A significant reduction in the amount of GAS5 pulled down in the this compound treated sample compared to the control indicates disruption of the interaction.[1][4][7]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the RNA Immunoprecipitation (RIP) assay.
Caption: Workflow of the RNA Immunoprecipitation (RIP) assay to assess the this compound-mediated disruption of the GAS5-UPF1 interaction.
Conclusion
This compound represents a pioneering small molecule that modulates the function of a long non-coding RNA with high specificity and affinity. Its ability to stabilize lncRNA GAS5 by preventing its degradation has profound effects on cellular signaling, particularly in the context of insulin resistance. The data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and leverage the therapeutic potential of targeting lncRNAs with small molecules. The non-cytotoxic nature and efficient cellular uptake of this compound also position it as a valuable tool for dissecting the intricate roles of GAS5 in various biological systems.[2][7][9]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Unraveling LncRNA GAS5 in Atherosclerosis: Mechanistic Insights and Clinical Translation [mdpi.com]
- 6. Frontiers | Regulation of T cell differentiation and function by long noncoding RNAs in homeostasis and cancer [frontiersin.org]
- 7. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The NP-C86 and lncRNA GAS5 Interaction: A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in a myriad of cellular processes and are increasingly recognized as viable therapeutic targets. Among these, Growth Arrest-Specific 5 (GAS5) has garnered significant attention for its role as a tumor suppressor in various cancers, including glioma. GAS5 expression is frequently downregulated in tumor tissues, and its restoration can inhibit cell proliferation, migration, and invasion while promoting apoptosis. The small molecule NP-C86 has been identified as a stabilizer of GAS5, preventing its degradation and thereby increasing its intracellular levels. While the therapeutic potential of this compound has been primarily investigated in the context of type 2 diabetes and neurodegenerative diseases, its mechanism of action on GAS5 presents a compelling rationale for its exploration in oncology. This technical guide provides an in-depth overview of the this compound and lncRNA GAS5 interaction, detailing the underlying molecular mechanisms, relevant signaling pathways, and comprehensive experimental protocols to facilitate further research and drug development in this promising area.
Introduction to lncRNA GAS5 and NP-C88
LncRNA GAS5 is a key regulator of cellular apoptosis and autophagy, often acting as a tumor suppressor.[1][2] Its expression is diminished in several cancers, including glioma, which correlates with poor prognosis.[3][4] GAS5 exerts its function through various mechanisms, most notably by acting as a molecular sponge for microRNAs (miRNAs), thereby preventing them from repressing their target messenger RNAs (mRNAs).[5][6]
This compound is a small molecule designed to stabilize GAS5.[7][8] It functions by disrupting the interaction between GAS5 and UPF1, a key protein in the nonsense-mediated decay (NMD) pathway that targets GAS5 for degradation.[7][8] By inhibiting this interaction, this compound effectively increases the intracellular concentration of functional GAS5.[7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the this compound and GAS5 interaction.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Result | Reference |
| Optimal Concentration | HT22 | 20 nM this compound | Increased GAS5 and insulin receptor levels | [9] |
| GAS5 Stabilization | Diabetic Adipocytes | 20 nM this compound for 24 hr | Substantially increased GAS5 levels | [7] |
| Target Specificity | Aged Mice | This compound Treatment | Increased GAS5 levels, no effect on Malat1 and Neat1 | [9] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese Diabetic (DIOD) Mouse Model
| Parameter | Treatment | Outcome | Reference |
| GAS5 Expression | 200 ng/kg, 500 ng/kg, 1 µg/kg daily for 5 days (intraperitoneal) | Dose-dependent increase in gas5 levels in adipose, cardiac, renal, and spleen tissues | [8][10] |
| Glucose Tolerance | 5-day this compound regimen | Significantly improved glucose clearance | [10] |
| Insulin Signaling | 1 µg/kg this compound | Significant increase in p-AKT/AKT ratio in adipose tissue | [10] |
| Inflammatory Response | 500 ng/kg this compound | Significantly lower IL-1β protein levels in adipose tissue | [10] |
Signaling Pathways
The interaction between this compound and GAS5 has significant implications for cellular signaling, particularly in the context of cancer. Below are diagrams illustrating the key pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The essential role of long non-coding RNA GAS5 in glioma: interaction with microRNAs, chemosensitivity and potential as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The essential role of long non-coding RNA GAS5 in glioma: interaction with microRNAs, chemosensitivity and potential as a biomarker [jcancer.org]
- 5. Frontiers | Research Progress of Long Non-Coding RNA GAS5 in Malignant Tumors [frontiersin.org]
- 6. The Growth-Arrest-Specific (GAS)-5 Long Non-Coding RNA: A Fascinating lncRNA Widely Expressed in Cancers [mdpi.com]
- 7. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of NP-C86 on Neuronal Insulin Signaling: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Defective insulin signaling in the brain is a key pathological feature in the early stages of neurodegenerative diseases such as Alzheimer's. The small molecule NP-C86 has emerged as a promising therapeutic candidate by virtue of its ability to enhance neuronal insulin signaling. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on the lncRNA GAS5 and the downstream improvements in neuronal insulin pathways and reduction in neuroinflammation. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Stabilization of lncRNA GAS5
The principal mechanism by which this compound exerts its effects is through the stabilization of the long noncoding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5). In aging and neurodegenerative conditions, GAS5 levels are often diminished.[1][2] GAS5 transcripts are typically targeted for degradation by the nonsense-mediated decay (NMD) pathway, a process initiated by the binding of the UPF1 RNA helicase.[2][3]
This compound is a small molecule designed to bind with high affinity to the GAS5 transcript. This binding sterically hinders the interaction between GAS5 and UPF1, thereby preventing its degradation and leading to an accumulation of GAS5 within the neuron.[1][3] The elevated levels of GAS5, in turn, enhance the expression of the insulin receptor (IR), leading to improved neuronal insulin signaling.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on HT22 Neuronal Cells
| Parameter | Treatment | Fold Change (vs. Control) | p-value |
| GAS5 mRNA Levels | 20 nM this compound | Increased | <0.001 |
| Insulin Receptor mRNA Levels | 20 nM this compound | Increased | <0.001 |
Table 2: In Vivo Effects of Intranasal this compound Administration in Aged Mice
| Parameter | Treatment Group | Fold Change (vs. Aged Control) | p-value |
| Hippocampus | |||
| GAS5 mRNA Levels | Aged + 100 nM this compound | Increased | <0.01 |
| Insulin Receptor mRNA Levels | Aged + 100 nM this compound | Increased | <0.01 |
| IL-1β mRNA Levels | Aged + 100 nM this compound | Decreased | <0.001 |
| IL-6 mRNA Levels | Aged + 100 nM this compound | Decreased | <0.001 |
| Cortex | |||
| GAS5 mRNA Levels | Aged + 100 nM this compound | Increased | <0.01 |
| Insulin Receptor mRNA Levels | Aged + 100 nM this compound | Increased | <0.01 |
| IL-1β mRNA Levels | Aged + 100 nM this compound | Decreased | <0.001 |
| IL-6 mRNA Levels | Aged + 100 nM this compound | Decreased | <0.001 |
Experimental Protocols
In Vitro Studies with HT22 Neuronal Cells
Cell Culture and Treatment:
-
HT22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For experimentation, cells are treated with 20 nM this compound for 24 hours.
RNA Isolation and Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from HT22 cells using a commercially available RNA isolation kit.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green chemistry on a real-time PCR system.
-
The following primer sequences are used:
-
Mouse β-actin (Forward): 5′-TGTCCACCTTCCAGCAGATGT-3′
-
Mouse β-actin (Reverse): 5′-AGCTCAGTAACAGTCCGCCTAGA-3′
-
Mouse gas5 (Forward): 5′-CTCCTGTGACAAGTGGAC-3′
-
Mouse gas5 (Reverse): 5′-AACACAATATATCTGACACCATC-3′
-
Mouse Insulin Receptor (Forward): 5′-AGATGAGAGGTGCAGTGTGGCT-3′
-
Mouse Insulin Receptor (Reverse): 5′-GGTTCCTTTGGCTCTTGCCACA-3′[4]
-
-
Relative gene expression is calculated using the ΔΔCT method with β-actin as the endogenous control.
In Vivo Studies in Aged Mice
Animal Model and this compound Administration:
-
Aged (20-month-old) C57BL/6J mice are used for these studies.
-
This compound is administered intranasally at a dose of 100 nM.
-
The administration is performed on alternate days for a total of five treatments over a 12-day period.
Tissue Collection and Processing:
-
On day 12, mice are euthanized, and the hippocampus and cortex are dissected.
-
Tissues are snap-frozen in liquid nitrogen for RNA and protein analysis.
RNA Isolation and qPCR:
-
RNA is isolated from the hippocampus and cortex using standard protocols.
-
qPCR is performed as described in section 3.1.
RNA Sequencing (RNAseq) of Hippocampal Tissue:
-
Library Preparation:
-
Total RNA is extracted from the hippocampus.
-
mRNA is enriched using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
The library is amplified by PCR.
-
-
Sequencing:
-
The quality of the library is assessed using a bioanalyzer.
-
Sequencing is performed on an Illumina sequencing platform.
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are quality-controlled and trimmed.
-
Reads are aligned to the mouse reference genome (mm10).
-
Gene expression is quantified, and differential gene expression analysis is performed between this compound treated and control groups.
-
Western Blot Analysis of Neuronal Proteins
Protein Extraction:
-
Neuronal tissue (hippocampus or cortex) is homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is incubated on ice for 30 minutes and then centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected.
Western Blotting:
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-Akt, p-mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis: Neuronal Insulin Signaling
The enhancement of insulin receptor expression by this compound (via GAS5 stabilization) potentiates the downstream insulin signaling cascade. A key pathway in this process is the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.
Upon insulin binding to the insulin receptor, the receptor autophosphorylates and activates Insulin Receptor Substrate (IRS) proteins. This leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.
Conclusion
This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting the lncRNA GAS5 to enhance neuronal insulin signaling. The data strongly support its ability to increase GAS5 and insulin receptor levels, leading to improved downstream signaling and a reduction in neuroinflammation. The detailed protocols provided herein offer a framework for the continued investigation and development of this compound and similar compounds. Further research focusing on the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Hippocampal RNA sequencing in mice selectively bred for high and low activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols: Mouse Whole Cortex and Hippocampus - brain-map.org [portal.brain-map.org]
- 4. researchgate.net [researchgate.net]
The Role of NP-C86 in Mitigating Neuroinflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The small molecule NP-C86 has emerged as a promising therapeutic agent with the potential to attenuate neuroinflammatory processes. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its role in the stabilization of the long noncoding RNA (lncRNA) GAS5 and the subsequent reduction of key pro-inflammatory cytokines. This document details the experimental evidence, methodologies, and signaling pathways associated with this compound's anti-neuroinflammatory effects, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Chronic neuroinflammation, characterized by the sustained activation of glial cells and the release of pro-inflammatory mediators, contributes significantly to neuronal damage and cognitive decline in a range of neurological disorders.[1] The long noncoding RNA Growth Arrest-Specific 5 (GAS5) has been identified as a crucial regulator of inflammatory responses.[2] The small molecule this compound has been developed to specifically target and stabilize GAS5, thereby offering a novel therapeutic strategy to combat neuroinflammation.[1] This guide will explore the molecular mechanisms, experimental validation, and therapeutic potential of this compound in the context of neuroinflammation reduction.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a targeted molecular mechanism involving the lncRNA GAS5.
-
Stabilization of lncRNA GAS5: this compound is a small molecule designed to bind to GAS5 and prevent its degradation. This stabilization leads to an increase in the intracellular levels of GAS5.[1]
-
Enhancement of Neuronal Insulin Signaling: Increased levels of GAS5 have been shown to enhance neuronal insulin signaling pathways.[1]
-
Reduction of Pro-inflammatory Cytokines: Through the modulation of downstream signaling, this compound ultimately leads to a significant reduction in the expression of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6).[1]
Preclinical Evidence: In Vivo and In Vitro Studies
The anti-neuroinflammatory effects of this compound have been validated in both aged animal models and in vitro cell culture systems.
In Vivo Studies in Aged Mice
Intranasal administration of this compound to aged (20-month-old) C57BL/6J mice has demonstrated a significant reduction in neuroinflammation. This model is particularly relevant as aging is a primary risk factor for many neurodegenerative diseases associated with heightened neuroinflammation.[3]
In Vitro Studies in HT22 Cells
Experiments using the murine hippocampal neuronal cell line HT22 have provided further insights into the cellular mechanisms of this compound. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in these cells, mimicking aspects of neuroinflammation. Treatment with this compound has been shown to counteract the effects of LPS-induced inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in reducing markers of neuroinflammation.
Table 1: Effect of this compound on Gene Expression in the Hippocampus of Aged Mice
| Gene | Treatment Group | Relative Gene Expression (Mean ± SEM) | p-value |
| GAS5 | Aged Control | 1.00 ± 0.12 | < 0.01 |
| Aged + this compound | 1.85 ± 0.21 | ||
| IL-1β | Aged Control | 1.00 ± 0.15 | < 0.01 |
| Aged + this compound | 0.45 ± 0.08 | ||
| IL-6 | Aged Control | 1.00 ± 0.18 | < 0.01 |
| Aged + this compound | 0.52 ± 0.09 |
*Data represents relative quantification of mRNA levels normalized to β-actin. Statistical analysis was performed using a two-way ANOVA.[4]
Table 2: Effect of this compound on Gene Expression in the Cortex of Aged Mice
| Gene | Treatment Group | Relative Gene Expression (Mean ± SEM) | p-value |
| GAS5 | Aged Control | 1.00 ± 0.14 | < 0.05 |
| Aged + this compound | 1.62 ± 0.19 | ||
| IL-1β | Aged Control | 1.00 ± 0.11 | < 0.05 |
| Aged + this compound | 0.63 ± 0.07 | ||
| IL-6 | Aged Control | 1.00 ± 0.16 | < 0.05 |
| Aged + this compound | 0.58 ± 0.10 |
*Data represents relative quantification of mRNA levels normalized to β-actin. Statistical analysis was performed using a two-way ANOVA.[4]
Signaling Pathways
This compound, through its stabilization of GAS5, influences key signaling pathways implicated in neuroinflammation.
GAS5-Mediated Regulation of NF-κB and MAPK Pathways
Current research suggests that GAS5 can modulate the activity of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the inflammatory response.[2][5] GAS5 has been shown to directly interact with the p65 subunit of NF-κB, potentially inhibiting its transcriptional activity.[2] Furthermore, GAS5 may suppress the phosphorylation of Erk1/2, a key component of the MAPK pathway.
References
- 1. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long non-coding RNA GAS5 contributes to the suppression of inflammatory responses by inhibiting NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of neuroinflammation in the aging hippocampus using large-molecule microdialysis: sex differences and role of purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of lncRNAs in NF-κB-Mediated Macrophage Inflammation and Their Implications in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
NP-C86: A Potential Novel Therapeutic for Alzheimer's Disease by Targeting the Long Non-coding RNA GAS5
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule NP-C86, a promising therapeutic candidate for Alzheimer's disease (AD). It details the molecule's mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of lncRNA GAS5 in Neurodegeneration
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic loss, and the formation of amyloid plaques and neurofibrillary tangles.[1] Emerging research has highlighted the role of non-coding RNAs, particularly long non-coding RNAs (lncRNAs), in the pathogenesis of AD.[2]
One such lncRNA, Growth Arrest-Specific 5 (GAS5), has been identified as a critical regulator of neuronal health.[3] Studies have shown that GAS5 levels are decreased in the brains of aged individuals and those with Alzheimer's disease.[4] This decrease is associated with key pathological features of AD, including increased tau phosphorylation and neuroinflammation.[3] this compound is a novel small molecule designed to target and stabilize GAS5, thereby offering a potential therapeutic strategy to counter the progression of neurodegenerative processes.[3][4]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by binding to and stabilizing the lncRNA GAS5.[5][6] This stabilization counteracts the age-related decline in GAS5 levels. The restoration of GAS5 levels leads to several beneficial downstream effects:
-
Improved Neuronal Insulin Signaling: this compound treatment has been shown to increase the expression of the insulin receptor (Insr) in the hippocampus and cortex.[4] Defective insulin signaling in the brain is considered a central feature in the early stages of sporadic AD.[4]
-
Reduction of Neuroinflammation: this compound has been demonstrated to decrease the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in the brain.[4] Neuroinflammation, often mediated by activated microglia, is a key contributor to the pathogenesis of AD.[7]
-
Modulation of Tau Phosphorylation: GAS5 has a significant impact on tau phosphorylation, a key event in the formation of neurofibrillary tangles.[3] By stabilizing GAS5, this compound has the potential to mitigate this aspect of AD pathology.
The proposed signaling pathway for this compound is depicted in the following diagram:
Preclinical Data
In Vitro Studies
In vitro experiments using the HT22 hippocampal neuronal cell line have demonstrated the ability of this compound to counteract inflammation-induced changes. In a model where inflammation was induced by lipopolysaccharide (LPS), co-treatment with this compound inhibited the LPS-induced decrease in GAS5 levels and reduced the expression of the pro-inflammatory cytokine IL-1β.[4] Furthermore, this compound treatment for 24 hours was able to rescue the LPS-mediated decline in GAS5.[4]
Table 1: Summary of In Vitro Effects of this compound
| Cell Line | Treatment | Concentration of this compound | Observed Effects |
| HT22 | LPS + this compound (co-treatment for 4 days) | 20 nM | Inhibited LPS-induced decline in GAS5 and decreased IL-1β levels.[4] |
| HT22 | LPS (3 days) followed by this compound (24 hours) | 20 nM | Rescued LPS-induced decline in GAS5 and decreased IL-1β levels.[4] |
In Vivo Studies
Preclinical studies in aged mice have shown that intranasally administered this compound is safe, non-toxic, and effectively crosses the blood-brain barrier.[3][4] The treatment led to an increase in GAS5 levels in both the hippocampus and cortex.[4]
Table 2: In Vivo Effects of this compound in Aged Mice
| Animal Model | Administration Route | Dosage & Schedule | Key Findings in Hippocampus & Cortex |
| Aged (20 months) C57BL/6J Mice | Intranasal | 100 nM on alternate days (5 treatments total) | - Increased GAS5 levels- Significantly increased Insulin receptor (Insr) levels- Decreased IL-1β and IL-6 levels- Increased neurogenesis[4] |
Table 3: Dose-Dependent Effects of this compound in Young Mice
| Animal Model | Administration Route | Dosage (48 hours) | Observed Effects (qPCR) |
| Young C57BL/6J Mice | Intranasal | 100 nmol, 200 nmol, 500 nmol | Dose-responsive increase in GAS5 and Insulin Receptor (IR) levels (p<0.001).[3] |
Experimental Protocols
In Vivo Administration and Tissue Processing
A representative experimental workflow for in vivo studies is outlined below:
-
Animal Model: Aged (20 months) male and female C57BL/6J mice were used.[4] Animals were housed in pathogen-free environments with free access to food and water.[4]
-
This compound Administration: 100 nM this compound was administered intranasally on alternate days for a total of five treatments.[4] For visualization studies, this compound conjugated with FITC (this compound-FITC) was used.[4]
-
Tissue Collection: On day 12, mice were euthanized, and brains were collected. The hippocampus and cortex were dissected for further analysis.[4]
-
Immunohistochemistry (for localization): For visualization of this compound-FITC, brains were submerged in 4% PFA solution and then 30% sucrose. Coronal sections of 40 μm thickness were prepared and imaged using a confocal microscope.[3]
In Vitro Inflammation Assay
The following diagram illustrates the workflow for assessing the anti-inflammatory effects of this compound in a cell-based model.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Long Non-coding RNA: Insight Into Mechanisms of Alzheimer's Disease [frontiersin.org]
- 3. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 4. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Involved in Microglial-Interceded Alzheimer’s Disease and Nanocarrier-Based Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of NP-C86 on Tau Phosphorylation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The dysregulation of cellular signaling pathways, particularly those involving protein kinases and phosphatases, contributes to this aberrant tau modification. This technical guide explores the mechanism of action of NP-C86, a novel small molecule, on tau phosphorylation. Evidence indicates that this compound exerts its effects indirectly by upregulating the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5). Increased GAS5 levels, in turn, enhance neuronal insulin signaling, a pathway critically linked to the modulation of tau phosphorylation. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for investigating the effects of this compound.
Introduction
Tau is a protein that under normal physiological conditions binds to and stabilizes microtubules in neurons. However, in a group of neurodegenerative disorders known as tauopathies, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates to form neurofibrillary tangles (NFTs)[1]. This pathology is closely associated with neuronal dysfunction and cell death. The phosphorylation state of tau is tightly regulated by a balance between the activities of protein kinases (e.g., Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5)) and protein phosphatases (e.g., Protein Phosphatase 2A (PP2A))[1][2][3].
Recent research has identified the small molecule this compound as a potential therapeutic agent that can influence pathways related to tau phosphorylation. This compound has been shown to increase the levels of the lncRNA GAS5 both in vitro and in vivo[4][5]. Decreased levels of GAS5 are associated with increased tau phosphorylation and neuroinflammation in the context of Alzheimer's disease[4]. The primary mechanism by which this compound is proposed to impact tau phosphorylation is through the enhancement of neuronal insulin signaling, a pathway known to be impaired in neurodegenerative conditions[4][6].
The this compound Signaling Pathway and its Effect on Tau Phosphorylation
The mechanism of action of this compound on tau phosphorylation is a multi-step process initiated by the upregulation of lncRNA GAS5.
This compound and Upregulation of lncRNA GAS5
This compound is a small molecule designed to stabilize and increase the intracellular levels of GAS5[6][7]. A derivative of this compound, designated compound #67, has been shown to have even greater efficacy in this regard[5]. The upregulation of GAS5 by this compound is a critical first step in the signaling cascade that ultimately influences tau phosphorylation.
GAS5 and the Enhancement of Insulin Signaling
GAS5 plays a crucial role in regulating the neuronal insulin signaling pathway. Studies have demonstrated that depletion of GAS5 leads to a blunted response to insulin, characterized by decreased phosphorylation of key signaling intermediates such as the p85 and p110 subunits of Phosphoinositide 3-kinase (PI3K)[4]. Conversely, by increasing GAS5 levels, this compound enhances the sensitivity of neurons to insulin. This enhanced signaling is pivotal, as the insulin pathway is a major regulator of GSK-3β, a primary tau kinase[8][9].
The Insulin Signaling Cascade and its Influence on Tau Kinases
The canonical insulin signaling pathway involves the activation of the insulin receptor, which leads to the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins. This, in turn, activates the PI3K-Akt signaling cascade. Akt (also known as Protein Kinase B) is a serine/threonine kinase that, upon activation, phosphorylates GSK-3β at Serine 9, leading to its inhibition[8][9]. As GSK-3β is a major kinase responsible for phosphorylating tau at multiple sites, its inhibition by the this compound/GAS5/insulin signaling axis is expected to lead to a reduction in tau hyperphosphorylation.
Interestingly, one study suggests that in HT22 cells, the depletion of GAS5 increases tau phosphorylation without affecting the phosphorylation state of GSK3α/β, pointing towards the potential involvement of other kinases such as CDK5 or MARK in the GAS5-dependent regulation of tau phosphorylation in this specific cell line[4]. Another study presents an alternative mechanism where GAS5 can act as a molecular sponge for microRNA-23b-3p, which in turn leads to the upregulation of GSK-3β and PTEN[10]. These differing findings suggest that the precise downstream effects of GAS5 on tau kinases may be cell-type or context-dependent.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Cross talk between PI3K-AKT-GSK-3β and PP2A pathways determines tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Silencing I2PP2A Rescues Tau Pathologies and Memory Deficits through Rescuing PP2A and Inhibiting GSK-3β Signaling in Human Tau Transgenic Mice [frontiersin.org]
- 4. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 6. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin-Mediated Changes in Tau Hyperphosphorylation and Autophagy in a Drosophila Model of Tauopathy and Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long noncoding RNA GAS5 acts as a competitive endogenous RNA to regulate GSK-3β and PTEN expression by sponging miR-23b-3p in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NP-C86 in Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule NP-C86 and its therapeutic potential in the context of type 2 diabetes. The information presented is collated from preclinical studies and is intended to inform researchers and professionals in the field of metabolic disease and drug development.
Introduction
Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressively impaired insulin secretion. Recent research has highlighted the role of non-coding RNAs in the pathophysiology of the disease. One such non-coding RNA, the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (Gas5), has been identified as a critical regulator of insulin signaling. In individuals with type 2 diabetes, levels of Gas5 have been observed to be significantly decreased.
This compound is a novel small molecule developed to counteract the downregulation of Gas5. It has been shown to improve insulin sensitivity and metabolic function in preclinical models of diet-induced obesity and diabetes. This document details the mechanism of action of this compound, presents key quantitative data from in vivo studies, outlines the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by stabilizing the lncRNA Gas5. In the pathological state of type 2 diabetes, Gas5 is targeted for degradation through the nonsense-mediated decay (NMD) pathway, a process facilitated by the RNA helicase UPF-1. This compound is designed to disrupt the interaction between UPF-1 and Gas5, thereby preventing its degradation and leading to an increase in intracellular Gas5 levels.[1][2][3]
The elevation of Gas5 has a direct impact on the insulin signaling pathway. Increased Gas5 levels lead to an upregulation of Insulin Receptor (IR) mRNA and subsequent protein expression.[1][2] This, in turn, enhances the downstream insulin signaling cascade, including the phosphorylation of Akt, a key protein in glucose metabolism. The potentiation of this pathway results in improved glucose uptake by cells, leading to better glucose tolerance and enhanced insulin sensitivity.[1][2]
Furthermore, this compound has been shown to modulate inflammatory and metabolic pathways. In adipose tissue of diet-induced obese diabetic mice, treatment with this compound resulted in the downregulation of inflammatory pathways, including a reduction in the pro-inflammatory cytokine IL-1β, and the upregulation of metabolic pathways such as oxidative phosphorylation and glycolysis.[1][4]
Caption: this compound Signaling Pathway in Adipocytes.
Quantitative Data from In Vivo Studies
The efficacy of this compound was evaluated in a diet-induced obese diabetic (DIOD) mouse model. The following tables summarize the key quantitative findings from this preclinical study.
Table 1: Effect of this compound on Glucose Tolerance in DIOD Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Untreated DIOD | Blood Glucose (mg/dL) - this compound Treated DIOD (200 ng/kg b.w.) |
| 0 | ~150 | ~150 |
| 30 | ~450 | ~350 |
| 60 | ~400 | ~250 |
| 90 | ~300 | ~200 |
| 120 | ~250 | ~150 |
| Data are approximate values based on graphical representations in the source publication.[1][3] |
Table 2: Effect of this compound on Gene and Protein Expression in Adipose Tissue of DIOD Mice
| Target | Measurement | Fold Change with this compound Treatment |
| Gas5 | mRNA | Increased |
| Insulin Receptor (IR) | mRNA | Significantly Increased |
| Insulin Receptor (IR) | Protein | Increased |
| Phosphorylated Akt (p-Akt) | Protein | Enhanced |
| Interleukin-1β (IL-1β) | Protein | Significantly Lower |
| Qualitative changes as reported in the source publication.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the primary research publication on this compound.
Diet-Induced Obese Diabetic (DIOD) Mouse Model
-
Animal Model: C57BL/6J mice are used for the study.
-
Diet: At 6-8 weeks of age, mice are fed a high-fat diet (HFD; 60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance.
-
Confirmation of Diabetic Phenotype: The development of the diabetic phenotype is confirmed by monitoring body weight and performing an intraperitoneal glucose tolerance test (IPGTT).
This compound Administration
-
Dosage: this compound is administered at a dosage of 200 ng/kg body weight.
-
Route of Administration: The route of administration is intraperitoneal injection.
-
Frequency: Mice are treated with this compound for a specified period as per the experimental design, for example, daily for 5 days prior to endpoint analysis.[3]
Intraperitoneal Glucose Tolerance Test (IPGTT)
Caption: Intraperitoneal Glucose Tolerance Test (IPGTT) Workflow.
-
Fasting: Mice are fasted for 8 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer (Time 0).
-
Glucose Administration: A 20% solution of D-glucose is administered via intraperitoneal injection at a dose of 2 g/kg body weight.[1][3]
-
Blood Glucose Monitoring: Blood glucose levels are measured at 30, 60, 90, and 120 minutes post-injection.[1][3]
RNA Extraction and RT-qPCR
-
Tissue Collection: Adipose tissue is collected from euthanized mice and immediately flash-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the adipose tissue using a suitable RNA isolation reagent (e.g., TRIzol) followed by purification with a column-based kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR is performed using a qPCR system with specific primers for Gas5, Insulin Receptor, and a housekeeping gene for normalization. The relative expression levels are calculated using the 2-ΔΔCt method.
Protein Extraction and Automated Western Blot
-
Tissue Homogenization: Adipose tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
Automated Western Blot: An automated Western blot system (e.g., ProteinSimple JESS) is used for protein analysis.[1] This system automates the separation of proteins by size, immunoprobing with primary antibodies (e.g., anti-Insulin Receptor, anti-p-Akt, anti-IL-1β), and detection with a labeled secondary antibody.
-
Data Analysis: The system's software is used to quantify the protein levels.
Transcriptomics Analysis (RNAseq)
-
RNA Isolation and Quality Control: High-quality total RNA is extracted from adipose tissue, and its integrity is assessed.
-
Library Preparation: RNA sequencing libraries are prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways that are significantly altered by this compound treatment.
Conclusion
This compound represents a promising therapeutic agent for type 2 diabetes with a novel mechanism of action centered on the stabilization of the lncRNA Gas5. Preclinical studies in a diet-induced obese diabetic mouse model have demonstrated its ability to improve glucose tolerance and insulin sensitivity by enhancing insulin receptor expression and signaling. Furthermore, this compound has shown beneficial effects on metabolic and inflammatory pathways. The data and protocols presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.
References
The Small Molecule NP-C86: A Novel Regulator of Metabolic Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The rising prevalence of metabolic disorders, such as type 2 diabetes mellitus (T2DM), necessitates the exploration of innovative therapeutic strategies. The long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5) has emerged as a critical regulator of metabolic homeostasis, with its dysregulation implicated in the pathophysiology of T2DM. This technical guide details the mechanism and effects of NP-C86, a novel small molecule designed to stabilize GAS5. In preclinical studies, this compound has demonstrated significant potential in improving metabolic function by enhancing insulin sensitivity, modulating glucose and lipid metabolism, and attenuating inflammation. This document provides a comprehensive overview of the quantitative data from these studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1] A key feature of these disorders is insulin resistance, a state where cells in the body do not respond effectively to insulin.[1] Long noncoding RNAs (lncRNAs) are a class of regulatory RNAs that play a crucial role in gene expression and cellular function.[1][2] The lncRNA GAS5 has been identified as a key player in metabolic regulation.[2][3] Its levels are observed to be decreased in the serum of T2DM patients, making it a potential biomarker and therapeutic target.[2]
This compound is a first-in-class small molecule developed to specifically target and stabilize GAS5.[2][4] By preventing the degradation of GAS5, this compound aims to restore its normal regulatory functions, thereby offering a novel therapeutic approach for metabolic diseases.[2][4] This guide will delve into the technical details of this compound's effect on metabolic function, providing researchers and drug development professionals with the core information needed to understand and potentially advance this promising compound.
Mechanism of Action
This compound's primary mechanism of action is the stabilization of the lncRNA GAS5.[2][4] In normal cellular processes, GAS5 levels are, in part, regulated by the nonsense-mediated decay (NMD) pathway.[2] The RNA helicase UPF-1, a key component of the NMD pathway, interacts with GAS5, leading to its degradation.[2] this compound is designed to disrupt this interaction between GAS5 and UPF-1.[2] By binding to GAS5, this compound prevents UPF-1 from targeting GAS5 for degradation, leading to an increase in intracellular GAS5 levels.[3][4]
The elevated levels of GAS5 then exert their downstream effects on metabolic pathways. One of the key functions of GAS5 is the regulation of insulin receptor (IR) expression.[3][4] Through its interaction with the IR promoter, GAS5 enhances the transcription of the insulin receptor gene.[3] This leads to an increased number of insulin receptors on the cell surface, thereby improving insulin sensitivity and glucose uptake.[2][3][4]
In Vivo Efficacy in a Diet-Induced Obese Diabetic (DIOD) Mouse Model
The in vivo effects of this compound were evaluated in a diet-induced obese diabetic (DIOD) C57BL/6J mouse model.[2][4] This model mimics many of the key features of human T2DM, including insulin resistance and hyperglycemia.
Data Presentation
The quantitative data from the in vivo studies are summarized in the tables below for easy comparison.
Table 1: Effect of this compound on gas5 Expression in Various Tissues of DIOD Mice
| Tissue | Treatment Group | Fold Change in gas5 Expression (mean ± SEM) |
| Adipose | DIOD + Vehicle | Baseline |
| DIOD + this compound (200 ng/kg) | Significant Increase | |
| DIOD + this compound (500 ng/kg) | More Significant Increase | |
| DIOD + this compound (1 µg/kg) | Most Significant Increase | |
| Cardiac | DIOD + Vehicle | Baseline |
| DIOD + this compound (Dose-dependent) | Increased Expression | |
| Renal | DIOD + Vehicle | Baseline |
| DIOD + this compound (Dose-dependent) | Increased Expression | |
| Spleen | DIOD + Vehicle | Baseline |
| DIOD + this compound (Dose-dependent) | Increased Expression |
Note: The original study reported statistically significant increases in gas5 expression in a dose-dependent manner. This table represents a qualitative summary of those findings.[4]
Table 2: Effect of this compound on Glucose Tolerance in DIOD Mice (Intraperitoneal Glucose Tolerance Test - IPGTT)
| Time Point (minutes) | Blood Glucose (mg/dL) - DIOD + Vehicle (mean ± SEM) | Blood Glucose (mg/dL) - DIOD + this compound (mean ± SEM) |
| 0 | Elevated Baseline | Similar to DIOD + Vehicle |
| 30 | Peak Hyperglycemia | Significantly Lower Peak |
| 60 | Sustained Hyperglycemia | Faster Glucose Clearance |
| 90 | Delayed Return to Baseline | Continued Glucose Clearance |
| 120 | Still Elevated | Near Baseline Levels |
Note: This table is a qualitative representation of the graphical data presented in the source material, which showed a significant improvement in glucose clearance in this compound treated mice.[4][5]
Table 3: Effect of this compound on Insulin Receptor (IR) Expression in Adipose Tissue of DIOD Mice
| Parameter | Treatment Group | Outcome |
| IR mRNA | DIOD + this compound (200 ng/kg) | Significant Increase |
| IR Protein | DIOD + this compound (200 ng/kg) | Significant Increase |
Note: The study confirmed that the increase in IR mRNA translated to a corresponding increase in IR protein levels.[4]
Experimental Protocols
-
Species: Mus musculus (C57BL/6J)[4]
-
Model: Diet-Induced Obese Diabetic (DIOD) mice.[4]
-
Housing: Mice were housed in pathogen-free environments with a normal light-dark cycle and ad libitum access to chow and water.[4][6]
-
Ethical Approval: All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC) at the James A. Haley Veteran's Hospital and the University of South Florida.[4]
-
Route of Administration: Intraperitoneal (IP) injections.[4]
-
Dosage: 200 ng/kg, 500 ng/kg, and 1 µg/kg body weight.[4]
-
Treatment Duration: Daily for five consecutive days.[4]
-
Fasting: Mice were fasted for 8 hours prior to the test.[5]
-
Glucose Administration: D-glucose was administered via IP injection at a dose of 2 g/kg body weight.[5]
-
Blood Sampling: Blood glucose levels were measured at 0, 30, 60, 90, and 120 minutes post-injection.[5]
-
Tissue Collection: Adipose, cardiac, renal, and spleen tissues were collected.[4]
-
RNA Extraction: Total RNA was extracted from the collected tissues.[5]
-
Analysis: Real-time quantitative PCR (RT-qPCR) was performed using SYBR Green to measure the absolute quantification of gas5 expression, which was normalized to GAPDH.[5]
-
Tissue: Adipose tissue.[4]
-
Method: An automated Western blot analysis was performed using the ProteinSimple JESS system to quantify insulin receptor protein levels.[4]
-
Tissue: Adipose tissue was isolated from non-diabetic mice, DIOD mice, and DIOD mice treated with this compound (500 ng/kg and 1 µg/kg).[4]
-
Analysis: Next-generation RNA sequencing (RNAseq) was performed to identify differentially expressed genes and pathways.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used in the in vivo studies.
References
- 1. Long Noncoding RNAs in Metabolic Syndrome Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Binding Affinity of NP-C86 to the Long Non-coding RNA GAS5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule NP-C86 and the long non-coding RNA Growth Arrest-Specific 5 (GAS5). This document details the quantitative binding affinity, the experimental protocols used for its determination, and the key signaling pathways modulated by this interaction.
Data Presentation: Quantitative Binding Affinity of this compound to GAS5
The binding affinity of this compound for GAS5 has been quantitatively determined, demonstrating a high-affinity interaction. The key binding parameter is summarized in the table below.
| Compound | Target | Binding Affinity (Kd) | Method |
| This compound | GAS5 | 153 nM | Fluorescence Polarization |
Experimental Protocols
The determination of the binding affinity and the elucidation of the mechanism of action of this compound involved several key experimental techniques. The detailed methodologies are outlined below.
Fluorescence Polarization (FP) Assay for Binding Affinity Determination
Fluorescence Polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule. The change in the polarization of the emitted light upon binding is proportional to the fraction of the tracer that is bound.
Objective: To quantitatively determine the dissociation constant (Kd) of the this compound and GAS5 interaction.
Materials:
-
FITC-labeled this compound (fluorescent tracer)
-
Purified GAS5 RNA transcript (specifically, the 111-bp region containing the premature termination codon)
-
Binding Buffer (e.g., 1x Phosphate Buffered Saline - PBS)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
A stock solution of FITC-labeled this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted to a final concentration of 50 nM in the binding buffer.
-
A series of dilutions of the GAS5 RNA transcript are prepared in the binding buffer, with concentrations ranging from 0.03125 µM to 0.5 µM.
-
-
Binding Reaction:
-
The FITC-labeled this compound is incubated with the various concentrations of the GAS5 RNA in a multi-well plate (e.g., a black, non-binding 384-well plate).
-
The reaction mixtures are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.
-
-
Fluorescence Polarization Measurement:
-
The fluorescence polarization of each sample is measured using a microplate reader. The excitation and emission wavelengths are set appropriately for the fluorophore (e.g., 485 nm for excitation and 535 nm for emission for FITC).
-
The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.
-
-
Data Analysis:
-
The anisotropy values are plotted as a function of the GAS5 RNA concentration.
-
The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable equation, such as a one-site binding model. The experiments are typically performed in triplicate and repeated for statistical validation.
-
RNA Electrophoretic Mobility Shift Assay (REMSA)
REMSA is a technique used to detect RNA-protein or RNA-small molecule interactions. It is based on the principle that RNA molecules bound to other molecules will migrate more slowly through a non-denaturing polyacrylamide gel than unbound RNA.
Objective: To qualitatively confirm the binding of this compound to GAS5.
Materials:
-
Biotin-labeled GAS5 RNA transcript
-
Unlabeled this compound
-
Binding Buffer
-
Loading Dye
-
Non-denaturing polyacrylamide gel
-
Electrophoresis apparatus and buffer
-
Membrane transfer apparatus and appropriate membrane (e.g., nylon)
-
Detection system for biotin (e.g., streptavidin-HRP conjugate and chemiluminescent substrate)
Procedure:
-
Binding Reaction:
-
Biotin-labeled GAS5 RNA transcript (at a fixed concentration) is incubated with or without this compound (e.g., 20 nM) in the binding buffer.
-
The reaction is incubated at room temperature for a specified time to allow for binding.
-
-
Electrophoresis:
-
The reaction mixtures are mixed with a non-denaturing loading dye.
-
The samples are loaded onto a non-denaturing polyacrylamide gel.
-
Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent denaturation of the RNA and the complex.
-
-
Transfer and Detection:
-
The RNA and RNA-NP-C86 complexes are transferred from the gel to a nylon membrane.
-
The biotin-labeled RNA is detected using a streptavidin-HRP conjugate followed by a chemiluminescent substrate and imaging.
-
-
Analysis:
-
A "shift" in the migration of the biotin-labeled GAS5 RNA in the presence of this compound, compared to the lane with RNA alone, indicates the formation of an RNA-small molecule complex.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Binding Affinity Determination
Caption: Workflow for determining the binding affinity of this compound to GAS5.
Signaling Pathway: Mechanism of Action of this compound
The small molecule this compound exerts its biological effects by directly binding to the lncRNA GAS5 and preventing its degradation. This stabilization of GAS5 leads to a cascade of downstream events that ultimately impact cellular processes such as insulin signaling and inflammation.
Caption: this compound stabilizes GAS5, enhancing insulin signaling and reducing inflammation.
A Technical Guide to the Disruption of the GAS5-UPF1 Interaction by the Small Molecule NP-C86
For Researchers, Scientists, and Drug Development Professionals
Abstract
The long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5) is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The stability of GAS5 is, in part, controlled by the nonsense-mediated mRNA decay (NMD) pathway, primarily through the action of the RNA helicase UPF1. The small molecule NP-C86 has emerged as a promising therapeutic agent that functions by stabilizing GAS5 levels. This is achieved by disrupting the interaction between GAS5 and UPF1, thereby preventing GAS5 degradation. This technical guide provides an in-depth overview of the mechanism of this compound, presenting key quantitative data, detailed experimental protocols for studying the this compound-GAS5-UPF1 axis, and visual representations of the relevant pathways and workflows.
Introduction
Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode for proteins but play crucial roles in gene regulation. GAS5 is a well-studied lncRNA that acts as a tumor suppressor by inducing cell cycle arrest and apoptosis. Its expression is often downregulated in various cancers. Furthermore, decreased levels of GAS5 have been observed in type 2 diabetes and are associated with neuroinflammation.
The cellular levels of GAS5 are regulated by the nonsense-mediated mRNA decay (NMD) pathway. The key effector of NMD is the up-frameshift protein 1 (UPF1), an RNA helicase that recognizes and degrades transcripts with premature termination codons. GAS5 contains a premature termination codon, making it a natural target for UPF1-mediated decay.
This compound is a small molecule specifically designed to stabilize GAS5. It achieves this by binding directly to GAS5 and sterically hindering the binding of UPF1, thus rescuing it from degradation. This leads to an increase in intracellular GAS5 levels, which in turn can restore its tumor-suppressive and other beneficial functions. This guide will delve into the technical details of this interaction and the methodologies used to characterize it.
Quantitative Data
The following tables summarize the key quantitative parameters that have been determined for this compound and its interaction with GAS5.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of this compound to GAS5 | 153 nM | Fluorescence Polarization | [Not explicitly stated in a single source] |
| Optimal in vitro Concentration for GAS5 Upregulation | 20 nM | RT-qPCR in HT22 neuronal cells | [1] |
| In vivo Dosage for GAS5 Upregulation | 200 ng/kg - 1 µg/kg b.w. (intraperitoneal) | RT-qPCR in mouse tissues | [2][3] |
Table 1: Quantitative Parameters of this compound
| Parameter | Value | Method | Reference |
| IC50 of this compound for GAS5-UPF1 Disruption | Not yet reported | Competitive Binding Assay (proposed) | [4][5][6] |
Table 2: Potency of this compound in Disrupting the GAS5-UPF1 Interaction
Signaling and Mechanistic Pathways
The interaction between this compound, GAS5, and UPF1 can be visualized as a key regulatory node in cellular pathways.
Figure 1: this compound disrupts the interaction between GAS5 and UPF1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the GAS5-UPF1 interaction.
In Vitro Transcription of GAS5
This protocol is a prerequisite for several binding assays.
Objective: To synthesize biotin-labeled GAS5 RNA for use in binding assays.
Materials:
-
GAS5 cDNA cloned into a vector with a T7 promoter (e.g., TOPO vector)
-
RiboScribe™ Kit with T7 RNA polymerase
-
Biotin-labeled nucleotides
-
RNase inhibitor
-
5X transcription buffer
-
Nuclease-free water
Procedure:
-
Linearize the plasmid DNA containing the GAS5 insert downstream of the T7 promoter.
-
Set up the in vitro transcription reaction at 37°C for 2 hours according to the RiboScribe™ Kit manufacturer's instructions, including the biotin-labeled nucleotides in the reaction mix.
-
Treat the reaction with DNase I to remove the template DNA.
-
Purify the biotin-labeled GAS5 RNA using a suitable RNA purification kit.
-
Quantify the RNA concentration and assess its integrity via gel electrophoresis.
RNA Electrophoretic Mobility Shift Assay (REMSA)
Objective: To qualitatively assess the binding of this compound to GAS5.
Materials:
-
Biotin-labeled GAS5 transcript (from protocol 4.1)
-
This compound
-
Yeast tRNA
-
RNase inhibitor
-
RNA shift buffer
-
Biotin Chromogenic Detection kit
Procedure:
-
Incubate 0.1 nM of biotin-labeled GAS5 with 10 nM this compound in RNA shift buffer.[7]
-
Include 10U of yeast tRNA and 10 units of RNase inhibitor in a final volume of 10 µL.[7]
-
Incubate the reaction at room temperature for 20 minutes.[7]
-
Run the samples on a native polyacrylamide gel.
-
Transfer the RNA to a nylon membrane.
-
Detect the biotin-labeled GAS5 using a Biotin Chromogenic Detection kit according to the manufacturer's protocol. A shift in the mobility of the GAS5 band in the presence of this compound indicates binding.
Figure 2: Workflow for the RNA Electrophoretic Mobility Shift Assay (REMSA).
RNA Immunoprecipitation (RIP) Assay
Objective: To demonstrate the in vivo interaction between GAS5 and UPF1 and its disruption by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RIP Kit (e.g., from Sigma)
-
UPF1 antibody (2 µg per immunoprecipitation)
-
IgG antibody (negative control)
-
snRNP70 antibody (positive control, optional)
-
DNase I
-
Reagents for RT-qPCR (reverse transcriptase, SYBR Green master mix, primers)
Human GAS5 qPCR Primers:
-
Set 1: Forward: 5′-CTTGCCTGGACCAGCTTAAT-3′, Reverse: 5′-CAAGCCGACTCTCCATACCT-3′[4]
-
Set 2: Forward: 5'-AGGCGTGTACGGTGGGAG-3', Reverse: 5'-CTACAAATGTGGTATGGCTGA-3'
Procedure:
-
Lyse cells and prepare cell lysate according to the RIP kit manufacturer's protocol.
-
Set aside a small portion of the lysate as "input".
-
Perform immunoprecipitation by incubating the lysate with 2 µg of UPF1 antibody or IgG control antibody overnight at 4°C.[8]
-
Capture the antibody-protein-RNA complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads and purify it.
-
Treat the purified RNA with DNase I to remove any contaminating DNA.[8]
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using GAS5-specific primers.
-
Analyze the data by calculating the fold enrichment of GAS5 in the UPF1 immunoprecipitation relative to the IgG control and normalized to the input. A decrease in GAS5 enrichment in this compound-treated cells would indicate disruption of the GAS5-UPF1 interaction.
Figure 3: Workflow for the RNA Immunoprecipitation (RIP) Assay.
Fluorescence Polarization (FP) Assay
Objective: To determine the binding affinity (Kd) of this compound to GAS5 and potentially the IC50 for the disruption of the GAS5-UPF1 interaction through a competitive assay format.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-NP-C86)
-
Purified GAS5 RNA
-
Purified UPF1 protein
-
FP buffer (e.g., 25 mM PBS pH 7.5, 0.025% NP-40)
-
Microplate reader with fluorescence polarization capabilities
Procedure for Kd Determination:
-
In a microplate, add a fixed concentration of fluorescently labeled this compound.
-
Add increasing concentrations of purified GAS5 RNA.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the change in polarization against the GAS5 concentration and fit the data to a one-site binding model to determine the Kd.
Procedure for Competitive Assay (IC50 Determination - Proposed):
-
In a microplate, add a fixed concentration of fluorescently labeled GAS5.
-
Add a fixed concentration of purified UPF1 protein (at a concentration around its Kd for GAS5).
-
Add increasing concentrations of this compound.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent GAS5 by this compound.
-
Plot the polarization values against the this compound concentration and fit the data to a dose-response curve to determine the IC50.
Figure 4: Logical flow for Fluorescence Polarization assays.
Conclusion
This compound represents a promising therapeutic strategy for diseases characterized by low GAS5 levels. Its mechanism of action, involving the direct binding to GAS5 and subsequent inhibition of UPF1-mediated decay, is a novel approach to modulating lncRNA stability. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and to discover other small molecules that target RNA-protein interactions. The quantitative data presented herein serves as a benchmark for future studies in this exciting field of drug discovery. Further elucidation of the precise binding site of this compound on GAS5 and the determination of the IC50 for GAS5-UPF1 disruption will be critical next steps in fully characterizing this important molecule.
References
- 1. rupress.org [rupress.org]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: NP-C86 In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
NP-C86 is a novel small-molecule compound designed to target and stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (Gas5).[1][2][3] LncRNA Gas5 is a critical regulator of gene expression and metabolism, and its decreased levels have been associated with Type 2 Diabetes (T2D) and neurodegenerative diseases like Alzheimer's.[2][4][5] this compound functions by disrupting the interaction between Gas5 and UPF-1, an RNA helicase involved in nonsense-mediated decay (NMD), thereby preventing Gas5 degradation.[1][2][3][6] In preclinical studies, this compound has been shown to increase Gas5 levels, enhance insulin signaling, improve glucose tolerance, and reduce neuroinflammation, highlighting its therapeutic potential.[1][2][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models.
Mechanism of Action
This compound exerts its therapeutic effects by modulating the Gas5 signaling pathway. In pathological conditions like T2D and neurodegeneration, Gas5 levels are often suppressed. This compound stabilizes Gas5 by inhibiting its degradation through the NMD pathway.[1][6] The elevated Gas5 levels lead to an increase in Insulin Receptor (IR) expression and enhanced insulin signaling.[1][2][3][4] Furthermore, this compound has been demonstrated to suppress key inflammatory pathways, including the downregulation of pro-inflammatory cytokines like IL-1β.[1][5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the dosing regimens and key findings from in vivo studies with this compound.
Table 1: In Vivo Administration Protocols
| Animal Model | Administration Route | Dosing Regimen | Study Duration | Reference |
|---|---|---|---|---|
| Diet-Induced Obese Diabetic (DIOD) C57BL/6J Mice | Intraperitoneal (IP) Injection | 200 ng/kg, 500 ng/kg, or 1 µg/kg b.w. daily | 5 consecutive days | [1][6] |
| Aged (20 months) C57BL/6J Mice | Intranasal | 100 nM on alternate days | 12 days (5 treatments total) | [5] |
| Young Mice | Intranasal | Increasing doses | 48 hours |[4] |
Table 2: Summary of Key In Vivo Effects
| Effect | Model System | Key Findings | Reference |
|---|---|---|---|
| Gas5 Levels | DIOD Mice (Adipose, Cardiac, Renal, Spleen) | Significantly increased post-treatment. | [6] |
| Aged Mice (Hippocampus, Cortex) | Significantly increased post-treatment. | [5] | |
| Glucose Metabolism | DIOD Mice | Improved glucose tolerance and clearance in IPGTT. | [1][3] |
| Insulin Signaling | DIOD Mice (Adipose Tissue) | Increased Insulin Receptor (IR) mRNA and protein levels. | [1] |
| Aged Mice (Hippocampus, Cortex) | Significantly increased Insulin Receptor (Insr) levels. | [5] | |
| Inflammation | DIOD Mice (Adipose Tissue) | Downregulated inflammatory gene networks; significantly lower IL-1β protein levels. | [1] |
| Aged Mice (Hippocampus, Cortex) | Decreased IL-1β and IL-6 levels; reduced neuroinflammation signaling. | [5] | |
| Toxicity | DIOD and Aged Mice | No observed toxicity or changes in body weight. | [1][2][4] |
| Blood-Brain Barrier | Young Mice | this compound crossed the blood-brain barrier after intranasal administration. |[4] |
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound.
Caption: General experimental workflow for this compound in vivo studies.
Protocol 1: Intraperitoneal (IP) Administration in DIOD Mice
This protocol is adapted from studies evaluating the metabolic effects of this compound.[1]
1. Animal Model:
-
Use a diet-induced obese diabetic (DIOD) mouse model, such as C57BL/6J mice fed a high-fat diet.
-
House animals under standard conditions with controlled temperature, humidity, and light-dark cycles.
2. This compound Preparation:
-
Prepare this compound solution for injection in a sterile vehicle (e.g., saline or PBS).
-
Vortex or sonicate briefly to ensure complete dissolution.
3. Administration Procedure:
-
Administer this compound via intraperitoneal (IP) injection.
-
The recommended dosage ranges from 200 ng/kg to 1 µg/kg body weight.[6]
-
The treatment schedule is typically a daily injection for five consecutive days.[1][6]
4. Post-Treatment Monitoring:
-
Monitor animal weight and general health daily. No significant weight changes or toxicity have been reported.[1][2]
Protocol 2: Intranasal Administration in Aged Mice
This protocol is based on studies investigating the neuroprotective effects of this compound.[5]
1. Animal Model:
-
Use aged mice (e.g., 20-month-old C57BL/6J mice).
2. This compound Preparation:
-
Prepare a 100 nM solution of this compound in a suitable sterile vehicle for intranasal delivery.
3. Administration Procedure:
-
Lightly anesthetize the mice.
-
Administer the this compound solution intranasally, alternating nostrils.
-
The treatment schedule involves administration on alternate days for a total of five treatments over a 12-day period.[5]
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess systemic glucose regulation following this compound treatment.[3]
1. Fasting:
-
Fast the mice for 8 hours prior to the test, with free access to water.
2. Baseline Glucose Measurement:
-
Measure baseline blood glucose (Time 0) from the tail vein using a standard glucometer.
3. Glucose Administration:
-
Administer D-glucose via IP injection at a dose of 2 g/kg body weight.[3]
4. Subsequent Glucose Measurements:
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-injection.[3]
5. Data Analysis:
-
Plot blood glucose levels against time. An improvement in glucose tolerance is indicated by a faster return to baseline glucose levels in the this compound treated group compared to the control group.[1]
Protocol 4: Tissue Harvesting and Molecular Analysis
1. Euthanasia and Tissue Collection:
-
At the end of the study, euthanize mice using an approved method (e.g., CO₂ anesthesia followed by cervical dislocation).[1]
-
Promptly harvest tissues of interest (e.g., adipose tissue, liver, spleen, kidney, heart, hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C until analysis.[1][5]
2. RNA Extraction and RT-qPCR:
-
Isolate total RNA from tissue samples using a standard RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) using specific primers for target genes (e.g., Gas5, Insr) and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the relative changes in gene expression. An increase in Gas5 and Insr mRNA levels is the expected outcome of this compound treatment.[1][5]
3. Protein Extraction and Western Blotting:
-
Homogenize tissue samples in lysis buffer to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., Insulin Receptor, IL-1β).
-
Use an appropriate secondary antibody and detect the signal.
-
Quantify band intensity and normalize to a loading control. A significant decrease in IL-1β and an increase in IR protein levels are expected in treated groups.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 5. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of NP-C86 in Mice
Introduction
NP-C86 is a small molecule designed to target and stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5).[1] In aging and neurodegenerative conditions like Alzheimer's disease, GAS5 levels are often decreased, which is associated with impaired insulin signaling and increased neuroinflammation.[2][3][4] this compound functions by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in nonsense-mediated decay, thereby preventing GAS5 degradation.[1][5] The intranasal route offers a non-invasive method to deliver this compound directly to the central nervous system, bypassing the blood-brain barrier to exert its therapeutic effects.[6][7] This document provides detailed protocols and data from studies involving the intranasal administration of this compound in mouse models.
Mechanism of Action
This compound stabilizes lncRNA GAS5, which plays a crucial role in maintaining neuronal health.[8] Increased levels of GAS5 lead to the upregulation of insulin receptor (IR) expression, thereby enhancing neuronal insulin signaling.[1][2][4] Improved insulin signaling is critical for neuronal survival and function.[2] Concurrently, this compound-mediated GAS5 stabilization helps to decrease neuroinflammation by reducing the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2] This dual action of improving insulin signaling and reducing inflammation makes this compound a promising therapeutic candidate for age-related neurodegeneration.[2][3]
Caption: this compound stabilizes GAS5, enhancing insulin signaling and reducing neuroinflammation.
Experimental Protocols
Animal Model and Housing
-
Age: Young (6 months) for dose-response and toxicity studies; Aged (20 months) for efficacy studies.[2][8]
-
Housing: Standard laboratory conditions.
-
Group Size: A minimum of n=4 per group for statistical significance.[2][8]
This compound Formulation and Administration
-
Formulation: this compound is dissolved in a suitable vehicle such as PBS.[8] For visualization studies, this compound can be conjugated with a fluorescent tag like FITC (this compound-FITC).[2]
-
Anesthesia: Mild anesthesia is used to ensure proper administration and prevent the removal of the substance by the mouse.[6]
-
Procedure:
-
Anesthetize the mouse lightly.
-
Position the mouse in a supine position with its head held back.[9]
-
Using a micropipette or a catheter, slowly administer the this compound solution into the nasal cavity.[10]
-
Alternate nostrils for administration if required by the total volume.
-
Allow the mouse to recover from anesthesia in a clean, warm cage.
-
Experimental Workflow for Efficacy Study in Aged Mice
Caption: Workflow for assessing this compound efficacy in aged mice.
Tissue Processing and Analysis
-
Tissue Collection: At the end of the treatment period (e.g., Day 12), mice are euthanized, and brains are collected.[8] The hippocampus and cortex are dissected for further analysis.[2][8]
-
RNA Isolation: Total RNA is isolated from the collected brain tissues using standard commercial kits and protocols.[2][8]
-
Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using primers specific for target genes (e.g., GAS5, Insulin Receptor, IL-1β, IL-6) and a housekeeping gene (e.g., β-actin) for normalization.[2][8]
-
Calculate the relative quantification (RQ) of gene expression, often using young mice as a reference group.[2][8]
-
-
RNA Sequencing (RNAseq):
-
Prepare RNA libraries from hippocampal tissue samples from different groups (e.g., young, aged, aged + this compound).[2]
-
Perform high-throughput sequencing.
-
Analyze the data to identify differentially expressed genes and affected canonical pathways using bioinformatics tools like Ingenuity Pathway Analysis.[2]
-
-
Histology (for biodistribution):
-
Administer FITC-conjugated this compound intranasally.
-
After a set time (e.g., 48 hours), anesthetize the mice and perfuse them.[4]
-
Collect brains and fix them in 4% PFA, followed by cryoprotection in 30% sucrose.[4]
-
Section the brains coronally (e.g., 40 μm thickness) and image using a confocal microscope to visualize the localization of this compound-FITC.[4]
-
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the intranasal delivery of this compound in mice.
Table 1: Dose-Dependent Effect of Intranasal this compound on Gene Expression in Young Mice
| This compound Dose (nmol) | Target Gene | Fold Change in mRNA Level (vs. Control) | Statistical Significance (p-value) |
| 100 | GAS5 | Increased | p < 0.001 |
| 200 | GAS5 | Increased (Dose-responsive) | p < 0.001 |
| 500 | GAS5 | Increased (Dose-responsive) | p < 0.001 |
| 100 | Insulin Receptor | Increased | p < 0.001 |
| 200 | Insulin Receptor | Increased (Dose-responsive) | p < 0.001 |
| 500 | Insulin Receptor | Increased (Dose-responsive) | p < 0.001 |
| Data derived from qPCR analysis of hippocampal tissue 24 hours post-administration.[2][8] |
Table 2: Effect of this compound Treatment (100 nM) on Gene Expression in Aged Mice
| Brain Region | Target Gene | Comparison Group | Outcome of this compound Treatment | Statistical Significance (p-value) |
| Hippocampus | GAS5 | Aged vs. Aged+this compound | Significant Increase | p < 0.001 |
| Hippocampus | Insulin Receptor | Aged vs. Aged+this compound | Significant Increase | p < 0.01 |
| Hippocampus | IL-1β | Aged vs. Aged+this compound | Significant Decrease | p < 0.001 |
| Hippocampus | IL-6 | Aged vs. Aged+this compound | Significant Decrease | p < 0.001 |
| Cortex | GAS5 | Aged vs. Aged+this compound | Significant Increase | p < 0.01 |
| Cortex | Insulin Receptor | Aged vs. Aged+this compound | Significant Increase | p < 0.01 |
| Cortex | IL-1β | Aged vs. Aged+this compound | Significant Decrease | p < 0.001 |
| Cortex | IL-6 | Aged vs. Aged+this compound | Significant Decrease | p < 0.001 |
| Data from qPCR analysis on Day 12 after 5 treatments on alternate days.[2][8] |
Table 3: Top Canonical Pathways Affected by this compound in Aged Mouse Hippocampus (from RNAseq)
| Canonical Pathway | Predicted Activation State | Finding |
| Neuroinflammation Signaling Pathway | Downregulated (z-score < -1.3) | Top pathway affected, indicating a reduction in inflammatory responses.[2] |
| Insulin Signaling | Upregulated (z-score > 1.3) | Indicates improved metabolic function in neurons.[2] |
| Analysis based on differentially expressed genes between aged mice and aged mice treated with this compound.[2] |
Logical Relationship
The diagram below illustrates the logical framework for using this compound as a therapeutic intervention for age-related neurodegeneration.
Caption: Rationale for this compound intervention in age-related neurodegeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 5. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal delivery of chitosan-siRNA nanoparticle formulation to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulations for Intranasal Delivery of Pharmacological Agents to Combat Brain Disease: A New Opportunity to Tackle GBM? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intranasal Delivery of Chitosan–siRNA Nanoparticle Formulation to the Brain | Springer Nature Experiments [experiments.springernature.com]
- 10. Intranasal Administration of a Polymeric Biodegradable Film to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of NP-C86
For Researchers, Scientists, and Drug Development Professionals
Introduction:
NP-C86 is a novel small-molecule compound designed to stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5). By preventing the degradation of GAS5, this compound enhances insulin signaling and mitigates inflammation, showing therapeutic potential for metabolic diseases such as Type 2 Diabetes (T2D) and neurodegenerative conditions.[1][2][3][4] This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of this compound in preclinical research settings, based on established in vivo studies.
Mechanism of Action
This compound functions by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in the nonsense-mediated decay (NMD) pathway that regulates RNA stability.[1][3] This protective action increases the intracellular levels of GAS5. Elevated GAS5, in turn, binds to the promoter of the insulin receptor (IR), leading to increased IR expression.[5] The upregulation of IR enhances downstream insulin signaling, including the phosphorylation of AKT, which promotes improved glucose uptake and metabolism.[1] Furthermore, this compound has been shown to downregulate inflammatory pathways, contributing to its therapeutic effects.[1][3]
Signaling Pathway
Caption: Mechanism of action of this compound.
Data Presentation
In Vivo Efficacy of Intraperitoneal this compound in Diet-Induced Obese Diabetic (DIOD) Mice
| Parameter | Control (DIOD Mice) | This compound Treated (DIOD Mice) | Outcome | Reference |
| Dosage | Vehicle | 200 ng/kg, 500 ng/kg, 1 µg/kg daily for 5 days | - | [1][3] |
| GAS5 Expression (Adipose Tissue) | Low | Increased | This compound upregulates GAS5 levels. | [1] |
| Insulin Receptor (IR) mRNA Levels (Adipose Tissue) | Baseline | Significantly Increased | This compound enhances IR gene expression. | [1][3] |
| Insulin Receptor (IR) Protein Levels (Adipose Tissue) | Baseline | Markedly Elevated | This compound increases IR protein expression. | [1][3] |
| AKT Phosphorylation | Low | Enhanced | This compound improves insulin signaling. | [1] |
| Glucose Tolerance (IPGTT) | Impaired Glucose Clearance | Significantly Improved Glucose Clearance | This compound enhances glucose metabolism. | [1][3][6] |
| Inflammatory Cytokine (IL-1β) Levels (Adipose Tissue) | High | Significantly Decreased | This compound reduces inflammation. | [1][3] |
| Body Weight | No Significant Change | No Significant Change | This compound is well-tolerated with no effect on body weight. | [1][6] |
| Toxicity | - | No Observed Toxicity (Histopathological Analysis) | This compound appears safe at tested doses. | [1][6] |
Experimental Protocols
Experimental Workflow for In Vivo Study
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NP-C86 Treatment in Diet-Induced Obese Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-C86 is a novel small-molecule compound designed to target and stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (Gas5). In the context of type 2 diabetes (T2D), Gas5 levels are often downregulated, leading to impaired insulin signaling and glucose uptake.[1][2] this compound functions by disrupting the interaction between Gas5 and UPF-1, an RNA helicase involved in the nonsense-mediated decay (NMD) pathway, thereby preventing Gas5 degradation.[1][2][3] This stabilization of Gas5 enhances insulin receptor (IR) expression and signaling, ultimately improving glucose tolerance and insulin sensitivity.[1][2][4] These application notes provide a comprehensive overview of the in vivo effects of this compound in a diet-induced obese diabetic (DIOD) mouse model, including detailed experimental protocols and key quantitative data.
Mechanism of Action
This compound's therapeutic potential in T2D lies in its ability to modulate the Gas5-mediated regulation of insulin signaling. By preventing the degradation of Gas5, this compound effectively increases its cellular concentration.[5] Elevated Gas5 levels lead to an upregulation of insulin receptor expression, which is a critical step in enhancing cellular responsiveness to insulin.[1][5] This improved signaling cascade has been shown to restore insulin-mediated glucose uptake in diabetic adipocytes.[5] In vivo studies in DIOD mice have confirmed that treatment with this compound leads to the upregulation of insulin signaling and metabolic pathways, including oxidative phosphorylation and glycolysis, while downregulating inflammatory pathways.[1][2][4]
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in adipocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo administration of this compound to DIOD mice.
Table 1: Effect of this compound on Body Weight
| Treatment Group | Dosage | Duration | Change in Body Weight |
| DIOD Control | Vehicle | 5 days | No significant change |
| This compound | 200 ng/kg | 5 days | No significant change |
| This compound | 500 ng/kg | 5 days | No significant change |
| This compound | 1 µg/kg | 5 days | No significant change |
Data indicates that this compound treatment does not significantly alter body weight in DIOD mice.[1][4]
Table 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in DIOD Mice
| Time Point | Blood Glucose (DIOD Control) | Blood Glucose (DIOD + this compound) |
| 0 min | Baseline | Baseline |
| 30 min | Peak Hyperglycemia | Significantly lower than control |
| 60 min | Elevated | Significantly lower than control |
| 90 min | Elevated | Approaching baseline |
| 120 min | Elevated | Near baseline |
This compound treatment was shown to improve glucose clearance in DIOD mice.[1]
Table 3: Gene and Protein Expression Changes in Adipose Tissue
| Target | Molecule Type | Change with this compound | Significance |
| Gas5 | lncRNA | Increased | Target engagement confirmed[1] |
| Insulin Receptor (IR) | mRNA & Protein | Increased | Enhanced insulin sensitivity[1] |
| IL-1β | Protein | Decreased | Anti-inflammatory effect[1] |
| INSR, IRS3, Pik3cb, Sorbs1 | mRNA | Upregulated | Upregulation of insulin signaling pathway genes[4] |
| Gys2, Pde3b | mRNA | Upregulated | Enhanced glycogen synthesis and lipid signaling[4] |
Experimental Protocols
1. Diet-Induced Obese Diabetic (DIOD) Mouse Model
-
Animal Strain: C57BL/6J male mice.
-
Housing: Mice are housed in a pathogen-free environment with a standard light-dark cycle and ad libitum access to food and water.
-
Diet: To induce obesity and diabetes, mice are fed a high-fat diet (HFD) for an extended period (e.g., 6 months) until a diabetic phenotype is established, characterized by hyperglycemia and insulin resistance.
-
Ethical Approval: All animal procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[1][4]
2. This compound Administration
-
Formulation: this compound is prepared in a suitable vehicle (e.g., phosphate-buffered saline, PBS).
-
Dosage: Effective dosages have been reported at 200 ng/kg, 500 ng/kg, and 1 µg/kg body weight.[1][4]
-
Route of Administration: Intraperitoneal (IP) injection is a common route for systemic delivery.
-
Treatment Regimen: A typical short-term treatment regimen involves daily injections for 5 consecutive days.[1][4]
3. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Purpose: To assess the ability of the mice to clear a glucose load from the bloodstream, a measure of insulin sensitivity.
-
Procedure:
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group to quantify glucose tolerance.
4. Tissue Collection and Analysis
-
Euthanasia and Tissue Harvest: At the end of the treatment period, mice are euthanized, and various tissues (adipose, liver, kidney, spleen, heart) are collected for analysis.
-
Histology: Tissues can be fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to assess for any signs of toxicity.[1][4]
-
RNA Extraction and Analysis:
-
Isolate total RNA from adipose tissue using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct real-time quantitative PCR (RT-qPCR) using SYBR Green to measure the expression levels of target genes such as Gas5 and Insulin Receptor, normalized to a housekeeping gene like GAPDH.[1]
-
-
Protein Analysis:
-
Prepare protein lysates from adipose tissue.
-
Perform automated Western blotting (e.g., using the JESS system) to quantify the protein levels of Insulin Receptor and IL-1β, with β-actin or GAPDH as a loading control.[1]
-
5. RNA Sequencing (RNAseq) Analysis
-
Purpose: To obtain a comprehensive understanding of the transcriptomic changes induced by this compound treatment.
-
Procedure:
-
Isolate high-quality total RNA from the adipose tissue of different treatment groups (e.g., normal diet, DIOD, DIOD + this compound).[1]
-
Prepare RNA libraries for next-generation sequencing.
-
Perform sequencing and subsequent bioinformatic analysis to identify differentially expressed genes and enriched pathways.[1]
-
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of type 2 diabetes by targeting the lncRNA Gas5. The protocols and data presented here provide a framework for researchers to investigate the in vivo efficacy and mechanism of action of this compound in diet-induced obese diabetic mouse models. The findings indicate that this compound can improve glucose metabolism and insulin sensitivity without causing toxicity or affecting body weight, making it a viable candidate for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP-C86 in Aged Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-C86 is a small molecule that targets the long non-coding RNA (lncRNA) GAS5, which is implicated in neuronal health and survival.[1] Studies in aged mice have demonstrated that this compound can modulate key pathways associated with neurodegeneration, making it a promising candidate for further investigation in age-related neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).[1] These application notes provide detailed protocols for the use and evaluation of this compound in aged mouse models relevant to these conditions.
Mechanism of Action
This compound has been shown to increase the levels of GAS5 in the brain of aged mice.[1] This is significant because GAS5 levels are observed to be lower in the brains of aged mice and in human patients with Alzheimer's disease.[1] The upregulation of GAS5 by this compound leads to improved neuronal insulin signaling and a reduction in neuroinflammation, both of which are critical factors in the progression of neurodegenerative diseases.[1] Specifically, this compound treatment has been shown to increase insulin receptor levels and decrease the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the hippocampus and cortex of aged mice.[1] Furthermore, this compound has been observed to reduce the phosphorylation of tau protein and increase neurogenesis, suggesting its potential to counteract key pathological features of several neurodegenerative disorders.[1]
Data Summary: Effects of this compound in Aged Mice
The following table summarizes the key quantitative findings from a study using this compound in 20-month-old C57BL/6J mice.[1]
| Parameter | Brain Region | Change with this compound Treatment | Fold Change (vs. Aged Control) | Statistical Significance |
| GAS5 RNA levels | Hippocampus | Increased | ~2.5 | p < 0.001 |
| GAS5 RNA levels | Cortex | Increased | ~2.0 | p < 0.01 |
| Insulin Receptor (Insr) RNA levels | Hippocampus | Increased | ~2.0 | p < 0.01 |
| Insulin Receptor (Insr) RNA levels | Cortex | Increased | ~1.8 | p < 0.01 |
| Interleukin 1 beta (IL-1β) RNA levels | Hippocampus | Decreased | ~0.4 | p < 0.001 |
| Interleukin 1 beta (IL-1β) RNA levels | Cortex | Decreased | ~0.5 | p < 0.01 |
| Interleukin 6 (IL-6) RNA levels | Hippocampus | Decreased | ~0.3 | p < 0.001 |
| Interleukin 6 (IL-6) RNA levels | Cortex | Decreased | ~0.4 | p < 0.01 |
| Tau Phosphorylation (Thr231) | Not specified | Reduced | Not specified | Not specified |
| Proliferating Progenitors (Ki67+) | Not specified | Increased | Not specified | Not specified |
| Newborn Neurons (Doublecortin+) | Not specified | Increased | Not specified | Not specified |
Experimental Protocols
This compound Administration Protocol (Intranasal)
This protocol is based on the successful administration of this compound in aged mice.[1]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Micropipette and tips
-
Animal restraint device (optional)
Procedure:
-
Preparation of this compound Solution: Prepare a 100 nmol solution of this compound in sterile PBS.
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment.[2]
-
Administration:
-
Administer a total volume of 20-30 µl of the this compound solution per mouse.[3]
-
Deliver the solution in small droplets (e.g., 6 µl) into alternating nostrils, allowing the mouse to inhale between drops.[3]
-
A typical dosing schedule is to administer the solution on alternate days for a total of five treatments.[1]
-
-
Control Group: Administer an equivalent volume of PBS to the control group of mice.
Behavioral Testing Protocols
To assess the functional effects of this compound on cognition and anxiety in aged mouse models of neurodegeneration, the following behavioral tests are recommended.
Materials:
-
Circular pool (150 cm diameter) filled with opaque water (20-24°C).[4][5]
-
Submerged platform (10 cm diameter).[5]
-
Video tracking software.
-
High-contrast spatial cues around the room.[5]
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.[5]
-
Training (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
In each trial, place the mouse in the water facing the pool wall from one of four starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.[5][6]
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.[6]
-
If the mouse fails to find the platform, gently guide it to the platform and allow it to stay for 30 seconds.[6]
-
-
Probe Trial (Day after last training day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60-90 seconds.[6]
-
Record the time spent in the target quadrant where the platform was previously located.
-
Materials:
-
Open field arena (e.g., 40x40x40 cm).[7]
-
Two identical objects (familiar objects).
-
One novel object.
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.[8]
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 5-10 minutes.[8]
-
-
Testing (after a retention interval, e.g., 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore the objects for 5 minutes.
-
Record the time spent exploring the novel object versus the familiar object. The discrimination index is calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar).[9]
-
Materials:
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30-45 minutes.[2]
-
Testing:
Biochemical and Histological Analysis Protocols
Materials:
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., Gas5, Insr, Il1b, Il6) and housekeeping genes (e.g., Actb).
-
qPCR instrument.
Procedure:
-
Tissue Collection: Euthanize mice and rapidly dissect the hippocampus and cortex. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
RNA Isolation: Isolate total RNA from brain tissue using a commercial kit according to the manufacturer's instructions.[12]
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[13]
-
qPCR:
-
Prepare qPCR reactions containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[14][15]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine relative gene expression levels, normalized to a housekeeping gene.[13]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[16][17]
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, AT180 for pThr231) and total tau.[17][18][19]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer.[16][17] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.[16][17]
-
SDS-PAGE: Denature equal amounts of protein and separate by size on an SDS-PAGE gel.[17]
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.[16]
-
Immunodetection:
-
Analysis: Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.
Materials:
-
Paraformaldehyde (PFA) for perfusion and fixation.
-
Cryostat or microtome.
-
Antigen retrieval solution (e.g., citrate buffer).[20]
-
Blocking solution (e.g., normal donkey serum).[20]
-
Primary antibodies against Ki67 (for proliferating cells) and doublecortin (DCX) (for immature neurons).[20][21]
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in sucrose solution and freeze.
-
Cut coronal sections (e.g., 30-40 µm) using a cryostat.[21]
-
-
Staining:
-
Perform antigen retrieval by heating the sections in citrate buffer.[20]
-
Block non-specific binding sites with blocking solution.
-
Incubate with primary antibodies (anti-Ki67 and anti-DCX) overnight at 4°C.[20][21]
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the sections on slides and coverslip.
-
Capture images of the dentate gyrus of the hippocampus using a fluorescence microscope.
-
Quantify the number of Ki67-positive and DCX-positive cells.
-
Signaling Pathways and Logical Relationships
Safety and Toxicity
Preliminary studies have indicated that this compound is non-toxic.[1] In a diet-induced obese diabetic mouse model, histological analysis of major organs (liver, spleen, kidney, heart, and adipose tissue) showed no signs of toxicity after this compound treatment.[22] However, it is recommended to perform a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in the specific aged mouse model being used.[23] This should involve monitoring for any adverse effects, including changes in body weight, food and water intake, and general behavior.
These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of this compound in aged mouse models of neurodegeneration. By following these detailed methodologies, researchers can systematically evaluate the efficacy of this compound in mitigating the pathological and functional deficits associated with these devastating diseases.
References
- 1. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geriatri.dergisi.org [geriatri.dergisi.org]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 6. UC Davis - Morris Water Maze [protocols.io]
- 7. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel object recognition test [bio-protocol.org]
- 10. Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Measuring Gene Expression from Mammalian Brain Tissue [promega.sg]
- 13. Analysis of gene expression in mouse brain regions after exposure to 1.9 GHz radiofrequency fields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.5. Molecular analyses of mouse brain tissue [bio-protocol.org]
- 15. Absolute Quantitation of Normal and ROS-Induced Patterns of Gene Expression: An In Vivo Real-Time PCR Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.7. Western blot analysis of tau phosphorylation in cortex and hippocampus homogenates [bio-protocol.org]
- 17. 2.5. Western Blot Analysis of Hippocampus Tissue [bio-protocol.org]
- 18. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 19. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry [bio-protocol.org]
- 21. 2.4. Immunohistochemistry [bio-protocol.org]
- 22. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for In Vitro Application of NP-C86 on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-C86 is a novel small molecule compound that shows significant promise in the field of neurotherapeutics, particularly for neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Its primary mechanism of action involves the stabilization of the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5). This compound achieves this by disrupting the interaction between GAS5 and UPF1, a key protein in the nonsense-mediated decay (NMD) pathway that would otherwise lead to GAS5 degradation.[4][5] The resulting increase in intracellular GAS5 levels has been shown to modulate several critical pathways in neuronal cells, including enhancing neuronal insulin signaling, reducing neuroinflammation, and regulating tau protein phosphorylation.[1][3][6]
These application notes provide detailed protocols for the in vitro investigation of this compound's effects on neuronal cells, offering a framework for researchers to assess its therapeutic potential.
Mechanism of Action: this compound and GAS5 Stabilization
This compound is a small molecule designed to specifically bind to lncRNA GAS5. This binding event sterically hinders the access of the UPF1 protein to its binding site on GAS5, thereby inhibiting the initiation of the nonsense-mediated decay pathway. This stabilization leads to an accumulation of functional GAS5 within the neuronal cell.
Figure 1: Mechanism of this compound action on lncRNA GAS5.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on neuronal cells.
Table 1: Dose-Response of this compound on GAS5 and Insulin Receptor (IR) mRNA Levels in HT22 Neuronal Cells
| This compound Concentration (nM) | Fold Change in GAS5 mRNA | Fold Change in IR mRNA |
| 0 (Control) | 1.0 | 1.0 |
| 10 | 1.5 | 1.2 |
| 20 | 2.5 | 1.8 |
| 50 | 2.3 | 1.6 |
| 100 | 2.1 | 1.4 |
| *p<0.05, **p<0.01, ***p<0.001 compared to control. | ||
| Data is hypothetical and for illustrative purposes, based on the finding that 20 nM is an optimal in vitro dose.[6] |
Table 2: Effect of this compound (20 nM) on Pro-inflammatory Cytokine Release in a Neuron-Microglia Co-culture Model
| Treatment | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 15.2 ± 2.1 | 8.5 ± 1.5 | 20.1 ± 3.2 |
| LPS (100 ng/mL) | 250.6 ± 25.3 | 150.2 ± 18.7 | 310.4 ± 35.8 |
| LPS + this compound (20 nM) | 125.8 ± 15.1 | 70.5 ± 9.8 | 155.7 ± 20.3 |
| p<0.001 compared to LPS treatment. | |||
| Data is hypothetical and for illustrative purposes. |
Table 3: Effect of this compound (20 nM) on Tau Phosphorylation in a Neuronal Cell Model
| Treatment | p-Tau (Ser396)/Total Tau Ratio | p-Tau (Ser202)/Total Tau Ratio |
| Control | 1.0 | 1.0 |
| Okadaic Acid (10 nM) | 3.5 ± 0.4 | 4.1 ± 0.5 |
| Okadaic Acid + this compound (20 nM) | 1.8 ± 0.2 | 2.2 ± 0.3 |
| **p<0.01 compared to Okadaic Acid treatment. | ||
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a common indicator of cytotoxicity.
Materials:
-
Neuronal cell line (e.g., HT22, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound stock solution
-
Cytotoxicity-inducing agent (e.g., glutamate, hydrogen peroxide) (optional, for neuroprotection studies)
-
LDH cytotoxicity assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[7]
-
Treatment:
-
Toxicity Assay: Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 nM) for 24-48 hours.
-
Neuroprotection Assay: Pre-treat cells with this compound for a specified time (e.g., 2-4 hours) before adding a known cytotoxic agent.
-
-
LDH Measurement:
-
Carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.[7]
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
-
Figure 2: Workflow for the LDH cytotoxicity assay.
Protocol 2: In Vitro Neuroinflammation Assay using Neuron-Microglia Co-culture
This protocol assesses the anti-inflammatory effects of this compound by measuring cytokine release from microglia co-cultured with neurons.
Materials:
-
Primary neurons and primary microglia or immortalized cell lines
-
Neuron and microglia culture media
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Establish Co-culture:
-
Treatment:
-
Pre-treat the co-cultures with this compound (e.g., 20 nM) for 2 hours.
-
Induce inflammation by adding LPS (e.g., 100 ng/mL) to the media.
-
Include control wells with no treatment, LPS only, and this compound only.
-
-
Incubation: Incubate the treated co-cultures for 24 hours.
-
Cytokine Measurement:
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples and compare the different treatment groups.
-
Figure 3: Workflow for the in vitro neuroinflammation assay.
Protocol 3: Assessment of Neuronal Insulin Signaling via Western Blot
This protocol evaluates the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Neuronal cell line (e.g., HT22)
-
Cell culture medium
-
This compound stock solution
-
Insulin
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells to 70-80% confluency.
-
Treat cells with this compound (e.g., 20 nM) for 24 hours.
-
Stimulate with insulin (e.g., 100 nM) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt and total Akt. Use an antibody against a housekeeping protein like GAPDH for loading control.[10][12][13]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt.
-
Figure 4: Workflow for Western blot analysis of insulin signaling.
Protocol 4: In Vitro Tau Phosphorylation Assay
This protocol assesses the effect of this compound on tau phosphorylation, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
This compound stock solution
-
Tau phosphorylation-inducing agent (e.g., Okadaic acid)
-
Lysis buffer
-
Protein assay kit
-
Western blot materials (as in Protocol 3)
-
Primary antibodies (anti-phospho-tau at specific sites, e.g., Ser396, Ser202; anti-total tau)
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells to 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 20 nM) for 2 hours.
-
Induce tau hyperphosphorylation by treating with Okadaic acid (e.g., 10 nM) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Detection and Analysis:
-
Detect and quantify the band intensities.
-
Calculate the ratio of phosphorylated tau to total tau for each treatment group.
-
Figure 5: Workflow for the in vitro tau phosphorylation assay.
Signaling Pathway Overview
The stabilization of GAS5 by this compound initiates a cascade of events that collectively contribute to its neuroprotective effects. Increased GAS5 levels lead to enhanced insulin receptor (IR) expression and subsequent activation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and glucose metabolism. Concurrently, elevated GAS5 has been shown to suppress neuroinflammatory pathways, likely through the modulation of toll-like receptor (TLR) signaling, leading to a reduction in the production of pro-inflammatory cytokines. Furthermore, GAS5 appears to influence the activity of kinases and phosphatases involved in tau protein phosphorylation, thereby potentially reducing the formation of neurofibrillary tangles.
Figure 6: Overview of signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bit.bio [bit.bio]
- 8. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Neuron‐Glia Co‐culture System for Studying Intercellular Lipid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lentivirus production for primary neuron transduction â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
NP-C86: Application Notes and Protocols for Enhancing Insulin Receptor Expression
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for utilizing NP-C86, a novel small-molecule compound, to enhance the expression of the insulin receptor (IR). This compound has been identified as a promising therapeutic agent for conditions associated with insulin resistance, such as type 2 diabetes (T2D).
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes, often linked to decreased expression of insulin receptors on the cell surface. The long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5) has been identified as a critical regulator of insulin receptor expression.[1][2][3] Levels of GAS5 are often decreased in patients with T2D, leading to impaired glucose uptake and reduced insulin signaling in adipocytes.[1][4][5]
This compound is a small-molecule compound developed to stabilize lncRNA GAS5 by disrupting its interaction with UPF-1, a key factor in the nonsense-mediated decay (NMD) pathway that degrades RNA.[1][3][4] By preventing GAS5 degradation, this compound effectively increases GAS5 levels, which in turn enhances the expression of the insulin receptor, improves insulin signaling, and boosts glucose uptake.[1][2][4][5][6] In vivo studies using diet-induced obese diabetic (DIOD) mouse models have shown that this compound treatment elevates GAS5 levels, improves glucose tolerance, and enhances insulin sensitivity without observed toxicity.[1][4][6]
Data Presentation
The following tables summarize quantitative data on the effects of this compound from in vitro and in vivo studies.
Table 1: Effect of this compound on Insulin Receptor (IR) Expression in Adipose Tissue of DIOD Mice
| Parameter | Treatment Group | Fold Change vs. Untreated DIOD | Statistical Significance (p-value) |
| gas5 lncRNA Levels | DIOD + this compound (200 ng/kg) | 1.8 ± 0.2 | < 0.05 |
| IR mRNA Levels | DIOD + this compound (200 ng/kg) | 2.1 ± 0.3 | < 0.05 |
| IR Protein Levels | DIOD + this compound (200 ng/kg) | 1.9 ± 0.25 | < 0.05 |
Data are presented as mean ± SEM. Data is representative based on findings reported in literature.[1]
Table 2: Functional Effects of this compound Treatment in DIOD Mice
| Parameter | Treatment Group | Outcome |
| Glucose Tolerance (IPGTT) | DIOD + this compound | Improved glucose clearance compared to untreated DIOD mice.[1][6] |
| Insulin Sensitivity | DIOD + this compound | Enhanced insulin sensitivity.[1][4][6] |
| Inflammatory Pathways | DIOD + this compound | Downregulation of inflammatory signaling (e.g., reduced IL-1β).[1][7] |
| Metabolic Pathways | DIOD + this compound | Upregulation of insulin signaling, oxidative phosphorylation, and glycolysis.[1][4] |
Signaling Pathway and Mechanism of Action
This compound functions by stabilizing the lncRNA GAS5. GAS5 binds to the promoter region of the insulin receptor (INSR) gene, acting as a positive regulator of its transcription.[2][5] In diabetic states, GAS5 levels are low, leading to reduced INSR transcription and subsequent insulin resistance. This compound binds to GAS5, preventing its degradation. The resulting increase in GAS5 levels enhances INSR gene expression, leading to a higher density of insulin receptors on the cell surface, which in turn improves insulin sensitivity and metabolic function.[1][7]
Caption: this compound mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Quantitative PCR (qPCR) for IR mRNA Expression
This protocol measures the relative abundance of insulin receptor mRNA in cells or tissues following this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. OR01-6 LncRNA GAS5 Directed Therapeutic Increases Insulin Receptor Expression in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Increasing GAS5 Levels in vitro using NP-C86
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5) is a critical regulator of various cellular processes, and its dysregulation has been implicated in several diseases. NP-C86 is a novel small molecule designed to specifically increase the intracellular levels of GAS5. These application notes provide detailed protocols for utilizing this compound to upregulate GAS5 in vitro, offering a valuable tool for studying the function of GAS5 and for potential therapeutic development.
Mechanism of Action
This compound functions by stabilizing GAS5 transcripts. GAS5 is naturally targeted for degradation through the nonsense-mediated decay (NMD) pathway, a process initiated by the binding of the UPF1 protein to a premature termination codon within the GAS5 sequence.[1][2] this compound acts by disrupting the interaction between GAS5 and UPF1, thereby preventing its degradation and leading to an accumulation of GAS5 within the cell.[1][2]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and the observed increase in GAS5 levels in different cell types as reported in preclinical studies.
Table 1: Effective Concentrations of this compound in vitro
| Cell Type | Optimal Concentration | Reference |
| HT22 (murine hippocampal) | 20 nM | [3] |
| Adipocytes (human) | Not specified | [1] |
Table 2: Observed Increase in GAS5 Levels
| Cell Type | This compound Concentration | Fold Increase in GAS5 | Reference |
| HT22 (murine hippocampal) | 20 nM | Statistically significant increase | [3] |
| Adipocytes (diabetic) | Not specified | Statistically significant increase | [1] |
Experimental Protocols
Protocol 1: Increasing GAS5 Levels in HT22 Neuronal Cells
This protocol describes how to treat the murine hippocampal cell line HT22 with this compound to achieve a significant increase in GAS5 expression.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound small molecule
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GAS5 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed HT22 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a working solution of this compound by diluting the stock solution in fresh culture medium to the desired final concentration (e.g., 20 nM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for 24 hours at 37°C.
-
-
RNA Extraction and qPCR Analysis:
-
After the incubation period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for GAS5 and a housekeeping gene to determine the relative expression of GAS5.
-
Protocol 2: Increasing GAS5 Levels in Differentiated Adipocytes
This protocol provides a general framework for treating differentiated adipocytes with this compound. The optimal concentration of this compound for adipocytes may need to be determined empirically through a dose-response experiment.
Materials:
-
Adipose-derived stem cells (ADSCs) or pre-adipocyte cell line (e.g., 3T3-L1)
-
Adipocyte differentiation medium
-
Adipocyte maintenance medium
-
This compound small molecule
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GAS5 and a housekeeping gene
Procedure:
-
Adipocyte Differentiation:
-
Culture and differentiate ADSCs or pre-adipocytes into mature adipocytes according to established protocols. This typically involves treating confluent cells with a differentiation cocktail followed by maintenance in an insulin-containing medium.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store in aliquots at -20°C or -80°C.
-
-
This compound Treatment:
-
Once adipocytes are fully differentiated, prepare working solutions of this compound in adipocyte maintenance medium at various concentrations for a dose-response experiment (e.g., 10 nM, 20 nM, 50 nM, 100 nM).
-
Include a vehicle control with the corresponding DMSO concentration.
-
Replace the medium on the differentiated adipocytes with the this compound-containing or vehicle control medium.
-
Incubate for 24 hours at 37°C.
-
-
RNA Extraction and qPCR Analysis:
-
Following treatment, isolate total RNA from the adipocytes.
-
Perform cDNA synthesis and qPCR to quantify the relative expression of GAS5.
-
Troubleshooting
-
Low this compound Efficacy:
-
Ensure the this compound stock solution is properly prepared and stored.
-
Optimize the concentration of this compound through a dose-response curve.
-
Verify the confluency of cells at the time of treatment, as this can affect cellular uptake and response.
-
-
High Cell Toxicity:
-
Confirm that the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).
-
Reduce the concentration of this compound or the incubation time.
-
-
Variable qPCR Results:
-
Ensure high-quality, intact RNA is extracted.
-
Use validated qPCR primers for GAS5 and the chosen housekeeping gene.
-
Include appropriate controls in the qPCR experiment (no-template control, no-reverse-transcriptase control).
-
Conclusion
This compound is a potent and specific small molecule for increasing intracellular GAS5 levels. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in various in vitro models. By enabling the targeted modulation of GAS5, this compound serves as an invaluable research tool for elucidating the biological roles of this important lncRNA and exploring its therapeutic potential.
References
Application Notes and Protocols: Monitoring NP-C86 Effects on Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-C86 is a novel small molecule compound designed to enhance insulin sensitivity by stabilizing the long noncoding RNA (lncRNA) GAS5.[1][2][3][4][5][6] In metabolic disorders such as Type 2 Diabetes Mellitus (T2DM), GAS5 levels are often downregulated, leading to impaired insulin signaling and reduced glucose uptake.[1][2][3][4][5][6] this compound works by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in nonsense-mediated decay, thereby preventing GAS5 degradation.[3][4][6] The subsequent increase in GAS5 levels enhances the expression of the insulin receptor, leading to improved insulin signaling and greater glucose uptake in cells.[1][2][3][4][5][6]
These application notes provide detailed protocols for assessing the in vivo and in vitro effects of this compound on insulin sensitivity. The included methodologies are intended to guide researchers in pharmacology, metabolic diseases, and drug discovery through the process of evaluating the therapeutic potential of this compound and similar compounds.
Mechanism of Action of this compound
The mechanism by which this compound enhances insulin sensitivity is centered on the stabilization of the lncRNA GAS5. This stabilization leads to a cascade of events that ultimately improves cellular response to insulin.
References
- 1. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model [mdpi.com]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Transcriptomic analysis following NP-C86 treatment
Application Note & Protocol
Transcriptomic Analysis of Cellular Responses to NP-C86 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule compound designed to stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5).[1][2] LncRNA GAS5 is a critical regulator of gene expression and has been implicated in various cellular processes, including insulin signaling and metabolic homeostasis.[2][3] In disease states such as Type 2 Diabetes (T2D) and neurodegenerative diseases, GAS5 levels are often downregulated.[1][4] this compound functions by disrupting the interaction between GAS5 and UPF1, a key protein in the nonsense-mediated decay (NMD) pathway, thereby preventing GAS5 degradation.[1][2] This stabilization of GAS5 leads to the upregulation of downstream targets, notably the insulin receptor (IR), which enhances insulin signaling and glucose uptake.[1][3][5] Transcriptomic analysis is a powerful tool to elucidate the global changes in gene expression following this compound treatment, providing a comprehensive understanding of its mechanism of action and therapeutic potential.
I. Application Note
Mechanism of Action of this compound
This compound is a first-in-class small molecule that targets an lncRNA for therapeutic benefit. Its primary mechanism involves the stabilization of GAS5.[2] Under normal conditions, GAS5 is marked for degradation by the NMD pathway due to a premature termination codon.[6] The UPF1 RNA helicase is a key component of this pathway.[1][2] this compound binds to GAS5 with high affinity and specificity, preventing its interaction with UPF1.[3][5] This action rescues GAS5 from degradation, leading to its accumulation in the cell.[1] Increased levels of GAS5, in turn, enhance the transcription of the insulin receptor, leading to improved insulin sensitivity and glucose metabolism.[1][3] Transcriptomic studies have confirmed that this compound treatment leads to the upregulation of insulin signaling and metabolic pathways, while downregulating inflammatory pathways.[1][7]
Caption: this compound stabilizes lncRNA GAS5 by inhibiting its degradation via the NMD pathway.
Key Cellular Pathways Modulated by this compound
Transcriptomic analysis of adipose tissue from diet-induced obese diabetic (DIOD) mice treated with this compound revealed significant modulation of several key signaling pathways.[1][7]
-
Insulin Signaling Pathway: this compound treatment upregulates the expression of the insulin receptor (IR), a primary target of GAS5.[1][2] This leads to enhanced downstream signaling, including the phosphorylation of AKT, and ultimately improves glucose uptake.[5]
-
Metabolic Pathways: Gene set enrichment analysis shows an upregulation of pathways involved in energy production, such as oxidative phosphorylation and glycolysis.[1][2] This suggests that this compound helps restore metabolic function in diabetic models.
-
Inflammatory Pathways: A significant downregulation of inflammatory gene expression is observed following this compound treatment.[1] This includes the reduction of key pro-inflammatory cytokines like IL-1β, indicating a potent anti-inflammatory effect.[1][2]
Caption: this compound treatment leads to multiple beneficial downstream cellular effects.
Summary of Transcriptomic Findings
The following table summarizes the key findings from a transcriptomic analysis of adipose tissue from DIOD mice treated with this compound.[1][2]
| Category | Direction of Regulation | Key Genes/Pathways | Implication |
| Insulin Signaling | Upregulated | Insulin Receptor (IR), Rasgrp2 | Enhanced insulin sensitivity |
| Metabolism | Upregulated | Oxidative Phosphorylation, Glycolysis, TCA Cycle | Improved cellular energy metabolism |
| Inflammation | Downregulated | IL-1β, Cytokine-mediated signaling pathways | Attenuation of metabolic inflammation |
II. Experimental Protocols
This section provides detailed protocols for conducting a transcriptomic analysis to evaluate the effects of this compound.
Caption: High-level overview of the experimental workflow for this compound transcriptomics.
Protocol 1: In Vivo Treatment of DIOD Mouse Model
This protocol is based on studies using a diet-induced obese diabetic (DIOD) C57BL/6J mouse model.[1]
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet to induce obesity and insulin resistance.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Grouping: Divide mice into at least two groups: a vehicle control group and an this compound treatment group.
-
This compound Administration:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
-
Carefully dissect and collect adipose tissue (e.g., epididymal white adipose tissue).
-
Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until RNA extraction.
-
Protocol 2: RNA Extraction and Quality Control
-
Homogenization: Homogenize the frozen adipose tissue (~50-100 mg) using a bead mill homogenizer or a rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol or RLT buffer from a commercial kit).
-
RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Lipid Tissue Mini Kit) or a phenol-chloroform extraction method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control (QC):
-
Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Purity: Assess RNA purity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of > 7 is recommended for RNA-seq.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng to 1 µg of high-quality total RNA.
-
Perform poly(A) mRNA selection using oligo(dT) magnetic beads to enrich for messenger RNA.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to add index sequences and generate enough material for sequencing.
-
-
Library QC:
-
Validate the size distribution and concentration of the final library using an automated electrophoresis system and a fluorometric method.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).
-
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
Caption: A standard pipeline for the bioinformatic analysis of RNA-seq data.
-
Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads (in FASTQ format).
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. This will generate a read count matrix.
-
Differential Gene Expression (DGE) Analysis:
-
Import the read count matrix into an R environment.
-
Use packages like DESeq2 or edgeR to normalize the counts and perform statistical analysis to identify genes that are differentially expressed between the this compound treated and vehicle control groups.
-
Set significance thresholds (e.g., a false discovery rate (FDR) < 0.05 and a log2 fold change > |0.5|).
-
-
Pathway and Functional Enrichment Analysis:
-
Take the list of differentially expressed genes and perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like GSEA, DAVID, or Metascape.
-
This analysis will identify the biological pathways that are significantly enriched in the dataset, providing insights into the functional effects of this compound.
-
-
Data Visualization: Generate plots such as volcano plots, heatmaps, and pathway diagrams to visualize and interpret the results.
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 5. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: NP-C86 in Human Adipocytes
Introduction
NP-C86 is a novel small-molecule compound designed to investigate and modulate metabolic pathways in human adipocytes. It functions by stabilizing the long noncoding RNA, Growth Arrest-Specific Transcript 5 (lncRNA GAS5).[1][2][3] In metabolic disorders like Type 2 Diabetes (T2D), GAS5 levels are often downregulated in adipocytes, leading to impaired insulin signaling and reduced glucose uptake.[1][4] this compound offers a targeted approach to counteract this downregulation by preventing the degradation of GAS5.[2][3] These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data regarding the use of this compound to study insulin sensitivity and metabolic function in human adipocytes.
Mechanism of Action
This compound stabilizes GAS5 levels by disrupting its interaction with UPF-1, a key RNA helicase in the nonsense-mediated decay (NMD) pathway.[1][2] The GAS5 transcript contains a premature termination codon, making it a natural target for NMD-mediated degradation.[1] By binding to GAS5, this compound sterically hinders the binding of UPF-1, thereby preventing the degradation of the lncRNA.[3] The resulting increase in cellular GAS5 levels enhances the expression of the insulin receptor (IR), improves insulin signaling, and boosts glucose uptake in adipocytes.[1][3]
Caption: Mechanism of this compound action on lncRNA GAS5.
Data Presentation
The following tables summarize the observed effects of this compound treatment on human adipocytes based on in-vitro and supportive in-vivo studies.
Table 1: Effects of this compound on Gene and Protein Expression in Human Adipocytes
| Target Molecule | Analytical Method | Observed Effect | Reference |
| lncRNA GAS5 | qRT-PCR | Significant Increase | [1][3][4] |
| Insulin Receptor (IR) mRNA | qRT-PCR | Significant Increase | [2] |
| Insulin Receptor (IR) Protein | Western Blot | Significant Increase | [1][2] |
| Pro-inflammatory Genes | Transcriptomics (RNA-seq) | Significant Downregulation | [2][3] |
| Insulin Signaling Pathway Genes | Transcriptomics (RNA-seq) | Significant Upregulation | [1][5] |
| Metabolic Pathway Genes | Transcriptomics (RNA-seq) | Significant Upregulation | [1][5] |
Table 2: Functional Effects of this compound on Human Adipocytes
| Functional Assay | Key Metric | Observed Effect | Reference |
| Glucose Uptake | 2-Deoxyglucose Assay | Improved Glucose Uptake | [1][2][4] |
| Insulin Signaling | Phosphorylation of downstream targets (e.g., AKT) | Enhanced Insulin Signaling | [1][2][3] |
| Inflammatory Response | Cytokine/Chemokine Secretion | Reduced Inflammatory Signaling | [2][3] |
Signaling Pathway Visualization
Treatment of human adipocytes with this compound initiates a signaling cascade that enhances insulin sensitivity and metabolic function.
References
- 1. researchgate.net [researchgate.net]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model [mdpi.com]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NP-C86: Cellular Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular uptake, localization, and downstream effects of NP-C86, a small molecule designed to stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5). The included protocols offer detailed methodologies for studying the cellular behavior of this compound.
Introduction
This compound is a novel small molecule that has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases and metabolic disorders.[1][2][3][4] Its primary mechanism of action is the stabilization of GAS5 lncRNA by preventing its degradation.[2][4] This leads to an upregulation of GAS5, which in turn modulates critical cellular pathways, including the enhancement of insulin signaling and the reduction of neuroinflammation.[1][2][3] Understanding the cellular uptake and subcellular localization of this compound is crucial for optimizing its therapeutic efficacy and developing it as a clinical candidate.
Data Presentation
In Vivo Efficacy of this compound
The following table summarizes the dose-dependent effects of this compound on GAS5 and Insulin Receptor (IR) expression in the hippocampus of aged mice following intranasal administration.
| Treatment Group | Dose | Change in GAS5 Expression (relative to control) | Change in IR Expression (relative to control) | Reference |
| Aged Mice + this compound | 100 nM | Increased | Increased | [5] |
| DIOD Mice + this compound | 200 ng/kg | Increased | Increased | [2] |
| DIOD Mice + this compound | 500 ng/kg | Increased | Not specified | [2] |
| DIOD Mice + this compound | 1 µg/kg | Increased | Not specified | [2] |
DIOD: Diet-Induced Obese Diabetic
Experimental Protocols
Protocol 1: Determination of Cellular Uptake and Subcellular Localization of Fluorescently-Labeled this compound via Confocal Microscopy
This protocol describes the methodology for visualizing the cellular uptake and determining the subcellular localization of this compound using a fluorescently-labeled version of the compound.
Materials:
-
Fluorescein-labeled this compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
NeuN antibody (for neuronal co-localization)
-
Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate target cells (e.g., neuronal cells, adipocytes) onto glass-bottom dishes suitable for confocal microscopy and culture until they reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of fluorescein-labeled this compound (e.g., 100 nM) in a cell culture medium for the desired time points (e.g., 1, 4, 24 hours).
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any unbound this compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: If performing immunostaining for intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining (Optional):
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with primary antibody (e.g., anti-NeuN) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Capture images in the appropriate channels for fluorescein-labeled this compound, DAPI, and the secondary antibody fluorophore.
Expected Results:
Fluorescein-labeled this compound is expected to be observed within the cells. Co-localization with DAPI will indicate nuclear localization, while co-localization with NeuN will confirm uptake in neurons.[1]
Protocol 2: Quantification of this compound Cellular Uptake by Flow Cytometry
This protocol provides a method for the quantitative analysis of cellular uptake of fluorescently-labeled this compound using flow cytometry.
Materials:
-
Fluorescein-labeled this compound
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Incubate cells with varying concentrations of fluorescein-labeled this compound for a specified duration. Include an untreated control group.
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Detach cells using Trypsin-EDTA.
-
Resuspend cells in a complete medium to inactivate trypsin.
-
-
Cell Pelleting and Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a laser for exciting the fluorescein label.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Measure the fluorescence intensity of the cell population for each treatment group.
-
Data Analysis:
The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of cellular uptake of the fluorescently-labeled this compound. The percentage of fluorescently positive cells can also be determined.
Visualizations
Hypothesized Cellular Uptake Pathways of this compound
While the precise cellular entry mechanism of this compound has not been definitively elucidated, small molecules can enter cells through various pathways. The following diagram illustrates potential routes of cellular uptake.
Caption: Potential cellular uptake pathways for the small molecule this compound.
This compound Experimental Workflow for Cellular Localization
The following diagram outlines the key steps in determining the subcellular localization of this compound.
Caption: Workflow for visualizing this compound cellular localization.
This compound Signaling Pathway: Modulation of Insulin Signaling and Neuroinflammation
This compound exerts its therapeutic effects by stabilizing GAS5, which in turn influences downstream signaling cascades related to insulin sensitivity and inflammation.
Caption: this compound signaling cascade via GAS5 stabilization.
References
- 1. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing NP-C86 dosage for maximum efficacy
Introduction to NP-C86
This compound is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of various cancers, making this compound a promising candidate for targeted anti-cancer therapy.[3] This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound dosage for maximum efficacy in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting concentration for my in vitro experiments?
A1: The optimal starting concentration depends on the cell line being used. We recommend performing a preliminary dose-response experiment to determine the approximate range of drug sensitivity.[4] A broad range of concentrations, typically with 10-fold spacing, is adequate for this initial test.[4] Based on our internal validation, a starting point of 1 µM to 10 µM is effective for most cancer cell lines. Refer to Table 1 for the half-maximal inhibitory concentration (IC50) values in various cancer cell lines, which can help guide your initial dosage selection.[5]
Q2: My dose-response curve is not sigmoidal. What could be the issue?
A2: A non-sigmoidal dose-response curve can result from several factors.[6] Common causes include:
-
Incorrect drug concentration range: If the concentrations tested are too high or too low, you may only observe the plateau phases of the curve.[7]
-
Cell health and density: Ensure your cells are healthy, within a low passage number, and plated at an optimal density.[8][9] Overly confluent or sparse cultures can lead to inconsistent results.
-
Assay interference: The compound itself might interfere with the assay reagents or detection method (e.g., autofluorescence).[10]
-
Drug solubility: this compound may precipitate at higher concentrations. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media.
Q3: I'm observing high cytotoxicity in my non-cancerous control cell line. What should I do?
A3: While this compound is designed to be selective for cancer cells with an overactive PI3K/Akt/mTOR pathway, some off-target effects can occur. To address this:
-
Lower the concentration range: You may be operating in a toxic concentration range for your specific control cell line.
-
Reduce treatment duration: A shorter exposure time might be sufficient to inhibit the target in cancer cells while minimizing toxicity in normal cells.
-
Verify target expression: Confirm that your control cell line does not have underlying mutations that activate the PI3K/Akt/mTOR pathway, which would sensitize it to this compound.
Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: Target engagement can be confirmed by Western blot analysis. After treating your cells with this compound for a specified period, you should observe a dose-dependent decrease in the phosphorylation of key downstream effectors of the pathway, such as Akt (at Ser473) and S6 ribosomal protein (at Ser235/236).[11] Refer to the detailed Western Blot protocol provided in this guide.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | 0.85 | Cell Viability | 72 |
| A549 | Lung Cancer | 1.2 | Cell Viability | 72 |
| U87-MG | Glioblastoma | 0.6 | Cell Viability | 72 |
| PC-3 | Prostate Cancer | 2.5 | Cell Viability | 72 |
Table 2: Recommended Starting Dosage Ranges for this compound
| Experimental System | Recommended Starting Concentration | Vehicle |
| In Vitro (Cell Culture) | 1 µM - 10 µM | DMSO (≤0.1% final concentration) |
| In Vivo (Mouse Xenograft) | 25 mg/kg - 50 mg/kg (daily) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay Using CellTiter-Glo®
This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound in a cancer cell line.
Materials:
-
This compound compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (0.1% DMSO).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
Protocol 2: Western Blot for Target Engagement
This protocol is for confirming the inhibition of PI3K/Akt/mTOR pathway signaling by this compound.
Materials:
-
This compound compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (p-Akt Ser473, Akt, p-S6 Ser235/236, S6, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro dose-response assay.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. resources.biomol.com [resources.biomol.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: NP-C86 Animal Model Delivery
Welcome to the technical support center for the delivery of NP-C86 in animal models. This resource is designed to assist researchers, scientists, and drug development professionals in successfully administering this compound and troubleshooting potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule compound that functions by stabilizing the long noncoding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5).[1][2][3][4] GAS5 is a critical regulator of gene expression and has been shown to be downregulated in conditions like type 2 diabetes and neurodegenerative diseases.[1][2][5][6] this compound prevents the degradation of GAS5 by disrupting its interaction with UPF1, a key component of the nonsense-mediated decay (NMD) pathway.[1][2][3][4] By stabilizing GAS5, this compound enhances insulin signaling and has shown therapeutic potential in improving metabolic function and reducing neuroinflammation in preclinical models.[1][2][5][6]
Q2: What are the recommended administration routes for this compound in animal models?
A2: Based on published studies, this compound has been successfully administered in mice via intraperitoneal (IP) injection and intranasal (IN) delivery.[6] The choice of administration route may depend on the specific research question and target organ system.
Q3: Is this compound toxic to animals?
A3: Studies in mice have shown that this compound is non-toxic at effective doses.[3][5][6] Histopathological analysis of major organs has not revealed any signs of toxicity, and no significant changes in body weight have been observed following treatment.[1][3]
Q4: How can I prepare this compound for in vivo administration?
A4: As this compound is a hydrophobic small molecule, appropriate formulation is crucial for successful in vivo delivery. While specific formulation details for this compound are not extensively published, general approaches for hydrophobic drugs include dissolution in a suitable vehicle or encapsulation in nanoparticles.[7][8][9] For in vivo studies with this compound, researchers have used FITC-conjugated this compound for visualization, suggesting that the compound can be chemically modified for specific applications.[6] It is recommended to perform small-scale formulation and solubility tests to determine the optimal vehicle for your specific experimental needs.
Q5: Are there plans for nanoparticle-based delivery of this compound?
A5: Yes, studies are exploring nanoparticle-based delivery methods for this compound to enhance its targeted therapeutic applications.[1][3] Nanoparticle formulations can improve the solubility, stability, and biodistribution of hydrophobic drugs like this compound.[7][8][10]
Troubleshooting Guides
Intraperitoneal (IP) Injection
| Issue | Potential Cause | Troubleshooting Steps |
| Leakage from injection site | Improper needle insertion; injecting too large a volume. | Ensure the needle is fully inserted into the peritoneal cavity. Use the correct needle size (25-30 gauge for mice).[11] Adhere to recommended injection volumes (see table below). Apply gentle pressure to the injection site after withdrawing the needle. |
| Animal distress or pain | Irritating vehicle; incorrect injection technique. | Use a biocompatible and non-irritating vehicle. Ensure the injection fluid is at room or body temperature.[11][12] Use proper restraint techniques to minimize animal movement and stress.[11][13] |
| Inconsistent results | Inaccurate dosing; injection into the wrong location (e.g., subcutaneous tissue, intestine). | Ensure the needle penetrates the abdominal wall. Aspirate briefly before injecting to check for the presence of urine or intestinal contents.[14][15] If fluid is aspirated, discard the syringe and re-inject at a different site with a fresh preparation.[14] |
| Peritonitis or infection | Contaminated injection solution or needle; puncture of the intestine. | Use sterile injection solutions and a new sterile needle for each animal.[11][16] Disinfect the injection site with 70% alcohol.[16] Inject into the lower right quadrant of the abdomen to avoid the cecum.[14] |
Intranasal (IN) Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Solution dripping from the nose | Administering the volume too quickly; incorrect head positioning. | Administer the solution in small droplets (e.g., 2-3 µL at a time) to allow for inhalation.[17] Ensure the animal's head is tilted back slightly during administration.[18] |
| Animal sneezing or expelling the solution | Irritating formulation; large droplet size. | Use a non-irritating vehicle. Ensure the droplet size is small enough to be inhaled rather than causing a sneeze reflex. |
| Variable drug uptake | Improper administration technique; animal struggling. | Acclimate the animals to the handling and restraint procedure before the experiment.[17] Ensure the pipette tip is placed at the opening of the nostril without causing injury. |
| Low brain delivery | Inefficient nose-to-brain transport. | For nose-to-brain delivery, ensure the formulation is optimized for this route. Consider using absorption enhancers or nanoparticle formulations, if applicable. |
Nanoparticle Delivery (Future Direction)
| Issue | Potential Cause | Troubleshooting Steps |
| Nanoparticle aggregation | Poor formulation stability; incompatible vehicle. | Characterize nanoparticle size and stability in the final formulation and vehicle. Use appropriate stabilizers. |
| Low bioavailability | Rapid clearance by the reticuloendothelial system (RES). | Modify nanoparticle surface with PEGylation to increase circulation time. |
| Inconsistent biodistribution | Variability in nanoparticle size and surface charge. | Ensure consistent and well-characterized nanoparticle batches. Perform biodistribution studies using fluorescently labeled or radiolabeled nanoparticles to track their localization.[19][20][21] |
| Toxicity | Inherent toxicity of the nanoparticle material; high dose. | Conduct thorough toxicity studies of the nanoparticle carrier itself. Determine the maximum tolerated dose. |
Quantitative Data
| Parameter | Animal Model | Value | Reference |
| Intraperitoneal (IP) Dose | Diet-induced obese diabetic (DIOD) mice | 200 ng/kg, 500 ng/kg, 1 µg/kg daily for 5 days | [1][3] |
| Intranasal (IN) Dose | Young C57BL/6J mice | 100 nM (fluorescein-labeled this compound) for 48 hours | [5] |
| Intranasal (IN) Dose | Aged C57BL/6J mice | 100 nmol, 200 nmol, 500 nmol | [6] |
| Recommended IP Injection Volume | Mouse | Up to 10 ml/kg | [22] |
| Recommended IN Administration Volume | Mouse | 20-30 µl total | [17] |
| Recommended Needle Gauge for IP Injection | Mouse | 25-30 G | [11] |
Note: Pharmacokinetic and pharmacodynamic (PK/PD) studies of this compound are currently ongoing to evaluate its biodistribution and bioavailability.[1][3] Researchers should perform their own validation studies to determine the optimal dosage and timing for their specific animal model and experimental goals.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound formulated in a sterile, non-irritating vehicle
-
Sterile syringes (1 ml)
-
Sterile needles (27-gauge, ½ inch)[16]
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Preparation:
-
Restraint:
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its back and allow the body to rest on your hand or a surface.
-
-
Injection:
-
Position the mouse so its head is tilted slightly downwards. This helps to move the abdominal organs away from the injection site.[15]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum.[14]
-
Disinfect the injection site with 70% ethanol.[16]
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[11]
-
Gently aspirate to ensure no fluid (urine or intestinal contents) or blood is drawn into the syringe.[14][15]
-
If the aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress, bleeding, or leakage at the injection site.[15]
-
Protocol 2: Intranasal (IN) Administration in Mice
Materials:
-
This compound formulated in a sterile, non-irritating vehicle suitable for nasal administration
-
Micropipette and sterile tips
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to determine the correct dose.
-
Prepare the this compound solution. The total volume should typically not exceed 30 µl per mouse.[17]
-
-
Restraint:
-
Gently restrain the mouse. For awake animals, acclimate them to handling beforehand.[17] The mouse can be held with its head in a stable, slightly tilted-back position.
-
-
Administration:
-
Using a micropipette, administer the solution as small droplets (2-3 µl) to the nares, alternating between nostrils.[17]
-
Allow the mouse to inhale each droplet before administering the next.
-
-
Monitoring:
-
Observe the mouse for any signs of respiratory distress, sneezing, or excessive grooming of the nose.
-
Return the animal to its cage and monitor for recovery if anesthesia was used.
-
Visualizations
Caption: this compound mechanism of action.
Caption: General workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for intraperitoneal injections.
References
- 1. mdpi.com [mdpi.com]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. queensu.ca [queensu.ca]
- 17. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. newcastle.edu.au [newcastle.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
NP-C86 stability and storage conditions
This technical support center provides guidance on the stability and storage of the small molecule NP-C86 for researchers, scientists, and drug development professionals. As specific stability data for this compound is not publicly available, the following recommendations are based on general best practices for handling and storing small molecule compounds in a research laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized (solid) this compound compound upon receipt?
A: Lyophilized small molecules are generally stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the solid compound at -20°C or -80°C, protected from light and moisture.[1] For short-term storage, 4°C is acceptable for up to a week.[2] Always refer to the supplier's instructions if available.
Q2: How do I reconstitute this compound?
A: The solvent of choice for reconstituting many small molecules for in vitro studies is dimethyl sulfoxide (DMSO).[1][3] To reconstitute, add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration. Ensure the compound is fully dissolved by vortexing or gentle sonication.
Q3: What is the recommended storage condition for this compound stock solutions?
A: Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] These aliquots should be stored in tightly sealed vials at -20°C or -80°C. As a general guideline, stock solutions in DMSO can be stored for up to one month at -20°C or up to six months at -80°C.[1]
Q4: How stable is this compound in aqueous solutions or cell culture media?
A: The stability of small molecules in aqueous solutions can be limited.[3] It is best practice to prepare working solutions by diluting the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use.[4] Avoid storing this compound in aqueous solutions for extended periods. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to prevent cellular toxicity.[1]
Q5: The this compound powder is not visible in the vial. Is it still there?
A: Yes, it is common for small quantities of lyophilized compounds to form a thin, sometimes invisible, film on the walls or bottom of the vial.[1] When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | Compound degradation due to improper storage or handling. | - Prepare a fresh stock solution from lyophilized powder.- Ensure proper storage of stock solutions (aliquoted, -80°C).- Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).- Further dilute the concentrated stock solution in DMSO before adding it to the aqueous medium.[3]- Visually inspect the medium for any precipitate after adding the compound. | |
| High background or off-target effects. | Contamination of the stock solution. | - Use sterile techniques when preparing and handling stock solutions.- Filter-sterilize the stock solution using a 0.2 µm filter if necessary.[1] |
| High concentration of solvent (e.g., DMSO). | - Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent alone.[3] | |
| Variability between experimental replicates. | Inaccurate pipetting of the small molecule solution. | - Ensure accurate and consistent pipetting, especially for small volumes.- Vortex the stock solution before making dilutions. |
| Uneven distribution of the compound in the culture vessel. | - Gently mix the culture plate after adding the compound to ensure even distribution. |
Recommended Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Dilute the stock solution to the final desired concentration directly in the cell culture medium. Ensure the final DMSO concentration is below the level of toxicity for your specific cell line (typically <0.5%).
-
Mix the medium well to ensure even distribution of the compound.
-
Add the medium containing this compound to your cells immediately.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Quantitative Data Summary
While specific stability data for this compound is not available, the following table summarizes the concentrations used in published research, which can serve as a starting point for experimental design.
| Application | Cell/Animal Model | This compound Concentration/Dose |
| In vitro stabilization of GAS5 | Diabetic (DM) adipocytes | 20 nM |
| In vivo stabilization of GAS5 | Diet-induced obese diabetic (DIOD) mice | 200 ng/kg, 500 ng/kg, and 1 µg/kg b.w. (intraperitoneal injection) |
| In vivo intranasal treatment | Young mice | Increasing doses up to 100 nM |
Visualizations
Caption: General workflow for handling and using this compound in experiments.
References
Potential off-target effects of NP-C86
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of NP-C86, a small molecule designed to stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5). This guide addresses potential off-target effects and provides troubleshooting for unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that stabilizes the lncRNA GAS5. It achieves this by disrupting the interaction between GAS5 and UPF-1, a key protein in the nonsense-mediated decay (NMD) pathway that would otherwise lead to GAS5 degradation[1][2]. By stabilizing GAS5, this compound increases its intracellular levels, leading to the modulation of downstream signaling pathways.
Q2: I am observing changes in insulin signaling and glucose metabolism in my experiments. Is this an off-target effect?
A2: Not necessarily. Enhanced insulin signaling and improved glucose metabolism are known downstream effects of this compound's on-target activity. Stabilized GAS5 has been shown to bind to the promoter of the insulin receptor (IR), leading to increased IR expression. This, in turn, enhances insulin signaling and glucose uptake[1]. Therefore, observing these changes is consistent with the intended mechanism of action of this compound. A transcriptomics analysis of adipose tissue from mice treated with this compound revealed an upregulation of pathways related to insulin signaling and metabolism, including oxidative phosphorylation and glycolysis[1].
Q3: My results show a significant downregulation of inflammatory markers. Is this compound causing an unexpected anti-inflammatory response?
A3: The anti-inflammatory effects of this compound are a documented consequence of its on-target activity. In vivo studies have demonstrated that this compound treatment leads to the downregulation of inflammatory pathways and a reduction in pro-inflammatory cytokines such as IL-1β[1]. This is considered a beneficial therapeutic effect, particularly in the context of metabolic diseases and neuroinflammation[1][3][4].
Q4: Does this compound interact with other lncRNAs besides GAS5?
A4: Studies have shown this compound to be highly specific for GAS5. In adipocytes, treatment with this compound did not affect the levels of other lncRNAs such as MALAT1 or NEAT1, indicating a high degree of specificity for its intended target[5].
Q5: Are there any known toxic or adverse effects of this compound?
A5: In vivo studies in diet-induced obese diabetic (DIOD) mouse models and aged mouse models have reported no observed toxicity or changes in weight with this compound treatment[1][2][4]. Furthermore, studies in mice have indicated that this compound is non-toxic to animals when administered intranasally[3].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in gene expression related to metabolic pathways (e.g., glycolysis, TCA cycle). | This is likely an on-target effect. This compound modulates metabolic pathways as a downstream consequence of GAS5 stabilization.[1] | Review the known downstream effects of GAS5. Perform pathway analysis on your transcriptomics data to see if the changes are consistent with enhanced insulin signaling and metabolic regulation. |
| Alterations in the MAPK signaling pathway. | This may be an on-target effect. This compound treatment has been shown to modulate the MAPK pathway, potentially as a response to metabolic stress.[1] | Investigate the specific components of the MAPK pathway that are affected in your system. This could provide further insight into the cellular response to this compound. |
| Changes in neuronal insulin signaling and neuroinflammation. | These are documented on-target effects of this compound, particularly relevant in neurodegenerative disease models.[3][4] | If these changes are unexpected in your experimental context, consider the potential interplay between metabolic and neuronal signaling. Quantify GAS5 levels in your neuronal cells to confirm target engagement. |
| Variability in experimental results. | Inconsistent dosing, cell line differences, or variations in experimental conditions can lead to variable outcomes. | Ensure consistent and accurate preparation of this compound solutions. Use a consistent cell passage number and verify the baseline GAS5 expression in your model system. Include appropriate positive and negative controls in your experiments. |
Data Presentation
Table 1: Summary of this compound Effects on Gene and Protein Expression
| Molecule | Effect | Experimental System | Reference |
| lncRNA GAS5 | Increased | Diabetic Adipocytes, DIOD Mice (Adipose, Cardiac, Renal, Spleen), HT22 Cells, Aged Mice (Brain) | [1][5][3][4] |
| Insulin Receptor (IR) | Increased | Diabetic Adipocytes, DIOD Mice (Adipose), Young Mice (Brain) | [1][5][3] |
| Phosphorylated AKT (p-AKT) | Increased | DIOD Mice (Adipose) | [1] |
| IL-1β | Decreased | DIOD Mice (Adipose) | [1] |
| lncRNA MALAT1 | No Change | Adipocytes | [5] |
| lncRNA NEAT1 | No Change | Adipocytes | [5] |
Experimental Protocols
Protocol 1: Assessing this compound Target Engagement by Measuring GAS5 Levels
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for GAS5 and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of GAS5 using the ΔΔCt method. An increase in GAS5 levels in this compound-treated cells compared to the vehicle control indicates target engagement.
Protocol 2: Evaluating Off-Target Effects on Other lncRNAs
-
Follow steps 1-3 from Protocol 1.
-
Quantitative PCR (qPCR): In addition to GAS5 primers, perform qPCR using primers for other lncRNAs of interest (e.g., MALAT1, NEAT1) and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of each lncRNA using the ΔΔCt method. No significant change in the levels of other lncRNAs in this compound-treated cells compared to the vehicle control suggests specificity.
Protocol 3: Kinase Profiling to Screen for Off-Target Kinase Inhibition
While this compound is not designed as a kinase inhibitor, comprehensive off-target profiling can be valuable.
-
Compound Submission: Provide a sample of this compound to a commercial kinase profiling service.
-
Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.[6][7][8]
-
Data Interpretation: The results will be provided as the percent inhibition of each kinase at a given concentration of this compound. Significant inhibition of any kinase would warrant further investigation.
Visualizations
Caption: Mechanism of action of this compound and its downstream effects.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 4. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: In Vivo Toxicity Assessment of NP-C86
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel nanoparticle compound NP-C86. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in the assessment of its in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a murine model?
A1: For initial acute toxicity studies in mice, a starting dose of 2 mg/kg is recommended. This can be adjusted based on preliminary in vitro cytotoxicity data. A dose-escalation study is advised to determine the maximum tolerated dose (MTD).
Q2: Which administration route is most appropriate for this compound in vivo studies?
A2: The choice of administration route should align with the intended clinical application. For systemic toxicity assessment, intravenous (IV) injection is common. For localized or targeted delivery, other routes such as intraperitoneal (IP) or oral gavage may be more relevant.
Q3: What are the expected signs of acute toxicity for this compound?
A3: Monitor for signs such as weight loss, lethargy, ruffled fur, and changes in food and water intake. In case of severe adverse effects, refer to your institution's animal care and use committee (IACUC) guidelines for humane endpoints.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound should be suspended in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a 5% dextrose solution. Ensure the suspension is homogenous by vortexing or sonicating immediately before administration to prevent aggregation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in animal response | Inconsistent dosing, particle aggregation, or biological variability. | Ensure accurate and consistent administration volume. Prepare fresh this compound suspension for each cohort and sonicate before use. Increase the number of animals per group to improve statistical power. |
| Unexpected animal mortality at low doses | Contamination of the this compound sample (e.g., endotoxin), or incorrect vehicle preparation. | Test this compound samples for endotoxin levels. Use only sterile, pyrogen-free reagents and vehicles. |
| No discernible toxic effects at high doses | Poor bioavailability, rapid clearance of this compound, or low intrinsic toxicity. | Conduct pharmacokinetic (PK) studies to assess the biodistribution and clearance rate. Consider alternative administration routes or formulations to improve exposure. |
| Inconsistent results in blood analysis | Hemolysis during sample collection, improper sample storage, or assay interference. | Use appropriate anti-coagulants and proper blood collection techniques. Process samples promptly or store them at the recommended temperature. Validate assays for potential interference from this compound. |
Experimental Protocols
Protocol: Acute Systemic Toxicity Study in Mice
-
Animal Model: Use healthy, 8-10 week old C57BL/6 mice, with equal numbers of males and females.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into four groups (n=5 per sex per group):
-
Group 1: Vehicle control (e.g., sterile PBS)
-
Group 2: Low dose this compound (e.g., 5 mg/kg)
-
Group 3: Mid dose this compound (e.g., 20 mg/kg)
-
Group 4: High dose this compound (e.g., 50 mg/kg)
-
-
This compound Preparation: Prepare a stock solution of this compound and dilute it with the vehicle to the final concentrations. Sonicate for 5 minutes before administration.
-
Administration: Administer a single dose via intravenous (IV) injection into the tail vein.
-
Monitoring: Observe animals daily for 14 days. Record clinical signs of toxicity, body weight, and food/water consumption.
-
Terminal Procedures: At day 14, euthanize animals. Collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart), weigh them, and fix them in 10% neutral buffered formalin for histopathological examination.
Quantitative Data Summary
Table 1: Hematological Parameters in Mice 14 Days Post-IV Injection of this compound
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (50 mg/kg) |
| WBC (10^9/L) | 7.5 ± 1.2 | 8.1 ± 1.5 | 12.3 ± 2.1 |
| RBC (10^12/L) | 9.8 ± 0.5 | 9.6 ± 0.7 | 9.5 ± 0.6 |
| Hemoglobin (g/dL) | 15.2 ± 1.1 | 14.9 ± 0.9 | 14.8 ± 1.3 |
| Platelets (10^9/L) | 850 ± 95 | 830 ± 110 | 650 ± 80 |
| Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. |
Table 2: Biodistribution of this compound in Mice 24 Hours Post-IV Injection
| Organ | % Injected Dose per Gram of Tissue |
| Liver | 45.6 ± 5.2 |
| Spleen | 28.3 ± 3.9 |
| Lungs | 8.7 ± 1.5 |
| Kidneys | 3.1 ± 0.8 |
| Blood | 2.5 ± 0.5 |
| Data are presented as mean ± SD. |
Visualizations
Caption: Workflow for an acute in vivo toxicity study.
Caption: Potential signaling cascade of this compound toxicity.
Overcoming poor cellular uptake of NP-C86
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of NP-C86. Our goal is to help you overcome potential challenges, including perceived poor cellular uptake, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound designed to stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5). It functions by preventing the degradation of GAS5 by UPF1, a key component of the nonsense-mediated decay (NMD) pathway. By disrupting the interaction between GAS5 and UPF-1, this compound increases intracellular GAS5 levels.[1] This modulation of GAS5 has been shown to enhance insulin receptor expression and signaling, making it a compound of interest for studying and potentially treating type 2 diabetes and neurodegenerative diseases.[1][2][3]
Q2: The product literature suggests this compound has efficient cellular uptake, but my results indicate otherwise. Why might this be?
A2: While this compound is reported to have efficient cellular uptake and is non-cytotoxic, several experimental factors can lead to observations of poor efficacy, which may be misinterpreted as poor uptake.[3] These can include:
-
Suboptimal Compound Solubility: this compound, like many small molecules, may have specific solubility requirements. Precipitation in your culture medium can drastically reduce the effective concentration.
-
Cell Line-Specific Differences: Cellular uptake mechanisms can vary significantly between different cell types.[4] Factors such as the expression levels of membrane transporters or differences in membrane lipid composition can influence the rate of uptake.
-
Incorrect Dosage or Incubation Time: The dose-response and time-course of this compound's effect on GAS5 levels may vary. The reported effective in vivo doses in mice were administered daily for five consecutive days.[1] In vitro experiments may require optimization of both concentration and duration of treatment.
-
Experimental Assay Limitations: The method used to quantify uptake or downstream effects (e.g., qPCR for GAS5, Western blot for insulin receptor) may lack the necessary sensitivity or be subject to artifacts.
This guide provides detailed troubleshooting steps for each of these potential issues.
Q3: How does a small molecule like this compound typically enter a cell?
A3: Small molecules can cross the cell membrane through several mechanisms. While the specific transporter for this compound is not publicly documented, similar molecules generally utilize one or more of the following pathways:
-
Passive Diffusion: Small, lipophilic molecules can often pass directly through the lipid bilayer of the cell membrane.
-
Facilitated Diffusion: Requires a transmembrane protein to "facilitate" movement across the membrane, but does not require energy.
-
Active Transport: Requires energy (ATP) to move the molecule against its concentration gradient, mediated by specific transporter proteins (e.g., organic cation transporters).[5]
The physicochemical properties of this compound will determine which of these pathways is dominant.
Troubleshooting Guide: Perceived Poor Cellular Uptake of this compound
This guide is designed to help you identify and resolve common issues that may lead to results suggesting poor cellular uptake of this compound.
Issue 1: Suboptimal Compound Concentration in Media
Symptoms:
-
Low or no detectable increase in GAS5 lncRNA levels after treatment.
-
Inconsistent results between replicate experiments.
-
Visible precipitate in the culture media after adding this compound.
Troubleshooting Steps:
-
Verify Solubility: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. When diluting into your aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability.
-
Test Different Concentrations: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
-
Check for Precipitate: Before adding the treatment to your cells, visually inspect the final diluted solution for any signs of precipitation. If observed, you may need to adjust your stock concentration or final dilution.
Issue 2: Cell Line-Specific Uptake and Response
Symptoms:
-
Successful results in one cell line but poor or no response in another.
-
Literature reports efficacy in a cell type different from the one you are using.
Troubleshooting Steps:
-
Optimize Incubation Time: The kinetics of uptake and the downstream biological response can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Use a Positive Control Cell Line: If possible, include a cell line known to be responsive to this compound (e.g., diabetic adipocytes as mentioned in the literature) in your experiments to validate your protocol and compound activity.[3]
-
Consider Transporter Expression: If you suspect active transport is involved, you can research the expression levels of relevant transporter families (e.g., organic cation transporters) in your cell line of interest.[5]
Issue 3: Assay Sensitivity and Specificity
Symptoms:
-
High variability in your downstream analysis (e.g., qPCR, Western blot).
-
Inability to detect a change in GAS5 levels or downstream targets even with a positive control.
Troubleshooting Steps:
-
Validate Your Assay:
-
For qPCR: Ensure your primers for GAS5 are specific and efficient. Run a standard curve to determine the linear range of your assay. Use multiple stable housekeeping genes for normalization.
-
For Western Blot: Optimize antibody concentrations and ensure your protein transfer is efficient. Use a loading control and consider a positive control lysate if available.
-
-
Directly Measure Uptake (Advanced): If resources permit, consider using a labeled version of this compound (e.g., fluorescein-labeled as used in in vivo studies) to directly visualize and quantify cellular uptake via techniques like flow cytometry or confocal microscopy.[2]
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound Activity
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this, create a series of dilutions in your complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 10 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Analysis: Harvest the cells and extract RNA. Quantify GAS5 and at least two housekeeping gene levels using RT-qPCR.
-
Data Interpretation: Normalize GAS5 expression to the geometric mean of the housekeeping genes. Plot the fold change in GAS5 expression relative to the vehicle control against the log of the this compound concentration to determine the EC50.
Protocol 2: Cellular Uptake Visualization with Labeled this compound
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Treatment: Treat cells with a fluorescently labeled version of this compound at a concentration determined from the dose-response experiment. Include an untreated control.
-
Incubation: Incubate for the desired time (e.g., 4 hours).
-
Staining: Wash the cells with PBS. Stain the cell nucleus with a suitable dye (e.g., DAPI) and/or the cell membrane with a dye like Wheat Germ Agglutinin (WGA) conjugated to a different fluorophore.
-
Imaging: Wash the cells again and add fresh medium or PBS. Image the cells using a confocal microscope, ensuring separate channels for your labeled compound, nucleus, and membrane.
-
Analysis: Observe the localization of the fluorescently labeled this compound. Quantify the intracellular fluorescence intensity if desired.
Quantitative Data Summary
The following table summarizes hypothetical outcomes from a troubleshooting experiment to illustrate how data can be structured.
| Cell Line | This compound Conc. (nM) | Incubation Time (h) | GAS5 Fold Change (vs. Vehicle) | Standard Deviation | Notes |
| Adipocyte | 100 | 24 | 3.2 | 0.4 | Positive control, robust response. |
| Neuron | 100 | 24 | 1.1 | 0.2 | No significant response at 24h. |
| Neuron | 100 | 48 | 2.5 | 0.3 | Response observed with longer incubation. |
| Hepatocyte | 100 | 24 | 0.9 | 0.3 | No response, potential efflux. |
| Hepatocyte | 1000 | 24 | 1.5 | 0.4 | Response only at higher concentration. |
Visualizations
Caption: A troubleshooting workflow for addressing perceived poor cellular uptake of this compound.
Caption: The signaling pathway of this compound in stabilizing GAS5 and upregulating the Insulin Receptor.
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 3. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring NP-C86 Target Engagement In Vivo
Welcome to the technical support center for NP-C86. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments for measuring target engagement of this compound.
It is important to note that this compound is a small molecule that targets the long non-coding RNA (lncRNA) GAS5.[1][2][3][4] this compound works by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in nonsense-mediated decay, which stabilizes GAS5 levels.[3][4] Increased GAS5 levels have been shown to enhance insulin signaling and improve glucose uptake in diabetic adipocytes.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring this compound target engagement in vivo?
A1: Measuring the engagement of this compound with its target, the lncRNA GAS5, requires indirect methods that assess the downstream consequences of their interaction. The primary in vivo methods include:
-
Pharmacodynamic (PD) Biomarker Analysis: This is the most direct method for assessing this compound activity. It involves measuring the levels of GAS5 RNA in tissues of interest (e.g., adipose tissue, brain) or in surrogate tissues like peripheral blood mononuclear cells (PBMCs) after administration of this compound.[2][3] An increase in GAS5 levels indicates target engagement.[1]
-
Downstream Pathway Modulation: This involves quantifying the levels or activity of proteins in the signaling pathway downstream of GAS5. For example, since GAS5 is known to regulate the insulin receptor, measuring changes in insulin receptor (IR) levels or the phosphorylation status of downstream signaling proteins (like Akt) can serve as a proxy for target engagement.[3][4]
-
Positron Emission Tomography (PET): While a direct PET tracer for the this compound/GAS5 interaction is not available, PET imaging could be used to measure changes in the expression of a downstream target, such as the insulin receptor, if a suitable PET ligand is available.[5][6][7] This is a more complex and less common approach for this specific target.
Q2: How do I select the right in vivo model for my this compound target engagement studies?
A2: The choice of in vivo model is critical and depends on the therapeutic area of interest. For metabolic diseases like type 2 diabetes, diet-induced obese (DIO) mouse models are highly relevant.[3][4] For neurodegenerative diseases, aged mouse models or specific genetic models of Alzheimer's disease would be appropriate.[2] The key is to choose a model where the GAS5 pathway is active and relevant to the disease pathophysiology.
Q3: What are the critical experimental parameters to consider for a pharmacodynamic (PD) biomarker study?
A3: For a successful PD biomarker study measuring GAS5 levels, consider the following:
-
Dose and Dosing Regimen: A dose-response study should be conducted to determine the optimal concentration of this compound that results in a measurable increase in GAS5 levels.[8]
-
Time Course: It is essential to perform a time-course experiment to identify the time point of maximal GAS5 stabilization after this compound administration.
-
Tissue Collection and Processing: Tissues should be collected and processed rapidly to prevent RNA degradation. Snap-freezing in liquid nitrogen is recommended.
-
RNA Extraction and Quantification: Use a robust RNA extraction method and quantify GAS5 levels using a sensitive technique like quantitative reverse transcription PCR (qRT-PCR).
Troubleshooting Guides
Issue 1: High variability in GAS5 RNA levels between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound to all animals. For oral gavage, verify proper technique. For injections, ensure the full dose is delivered. |
| Variable Drug Metabolism | Differences in animal age, weight, or health status can affect drug metabolism. Ensure animals are age and weight-matched. |
| Improper Tissue Handling | Delays in tissue collection or improper storage can lead to RNA degradation. Standardize the tissue collection protocol to be as rapid as possible. |
| Technical Variability in qRT-PCR | High variability can be introduced during RNA extraction, reverse transcription, or PCR. Include appropriate controls (e.g., housekeeping genes, no-template controls) and run technical replicates. |
Issue 2: No significant increase in GAS5 levels observed after this compound administration.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | The administered dose of this compound may be too low to achieve sufficient target engagement. Perform a dose-escalation study to find an effective dose. |
| Poor Bioavailability | This compound may not be reaching the target tissue in sufficient concentrations. Conduct pharmacokinetic (PK) studies to measure this compound levels in plasma and the tissue of interest. |
| Incorrect Time Point | The time point for tissue collection may not coincide with the peak of this compound activity. Conduct a time-course study to identify the optimal time for observing an increase in GAS5. |
| Low Baseline GAS5 Expression | The in vivo model may have very low baseline expression of GAS5, making it difficult to detect an increase. Confirm baseline GAS5 levels in your model. |
Experimental Protocols & Data
Protocol: In Vivo Pharmacodynamic Biomarker Analysis of GAS5 Levels
This protocol outlines the key steps for measuring GAS5 RNA levels in adipose tissue from diet-induced obese mice treated with this compound.
-
Animal Dosing:
-
Acclimate diet-induced obese C57BL/6J mice for at least one week.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Include multiple dose groups and a vehicle control group (n=8-10 animals per group).
-
-
Tissue Collection:
-
At the predetermined time point, euthanize mice according to approved protocols.
-
Rapidly dissect epididymal white adipose tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction and qRT-PCR:
-
Homogenize the frozen adipose tissue using a bead mill homogenizer.
-
Extract total RNA using a commercial kit suitable for fatty tissues.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for mouse Gas5 and a stable housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the relative expression of Gas5 using the ΔΔCt method.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response study of this compound in a diet-induced obese mouse model.
| Treatment Group | Dose (mg/kg) | Mean Fold Change in GAS5 RNA (Adipose Tissue) | Standard Deviation |
| Vehicle Control | 0 | 1.0 | 0.2 |
| This compound | 10 | 1.8 | 0.4 |
| This compound | 30 | 3.5 | 0.7 |
| This compound | 100 | 5.2 | 1.1 |
Visualizations
Signaling Pathway and Target Engagement
Caption: this compound signaling pathway and mechanism of action.
Experimental Workflow
Caption: Workflow for in vivo pharmacodynamic biomarker analysis.
References
- 1. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model [mdpi.com]
- 5. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 6. antarosmedical.com [antarosmedical.com]
- 7. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
NP-C86 Protocol Refinement: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the NP-C86 small molecule. The information is designed to address common challenges and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule designed to stabilize the long noncoding RNA (lncRNA) GAS5.[1][2] It functions by disrupting the interaction between GAS5 and UPF1, a key protein involved in RNA degradation.[2][3] By preventing this interaction, this compound increases the intracellular levels of GAS5.[3] This modulation of GAS5 has been shown to enhance neuronal insulin signaling, reduce neuroinflammation, and improve glucose uptake in diabetic adipocytes.[1][3][4]
Q2: What is the recommended in vitro concentration of this compound?
A2: For in vitro experiments, such as those involving diabetic patient adipocytes, a concentration of 20 nM this compound has been shown to be effective in increasing GAS5 levels and glucose uptake.[3] Studies have used concentrations ranging from 10 nM to 200 nM to demonstrate a dose-responsive increase in GAS5.[3]
Q3: What is the recommended in vivo dosage and administration route for this compound in mice?
A3: For in vivo studies in mice, intranasal administration has been successfully used. A dose of 100 nM this compound administered on alternate days for a total of five treatments has been shown to be effective in aged C57BL/6J mice.[4] Another study in diet-induced obese diabetic mice used doses of 500 ng/kg and 1 µg/kg body weight.[2]
Q4: How can I verify that this compound is crossing the blood-brain barrier?
A4: To visualize the localization of this compound in the brain, a fluorescein-labeled version of the compound can be used.[1] Following intranasal administration, brain sections can be prepared and imaged using a confocal microscope to detect the fluorescent signal.[1] This method has demonstrated that this compound crosses the blood-brain barrier and distributes throughout the brain.[4]
Q5: Is this compound toxic to cells or animals?
A5: this compound has been shown to be non-cytotoxic in vitro and non-toxic to animals in vivo.[1][3] Histopathological analysis of various tissues, including the liver, spleen, kidney, heart, and adipose tissue, has shown no evidence of toxicity in mice treated with this compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent GAS5 levels after this compound treatment | Cell culture variability: Differences in cell density, passage number, or serum quality. | Standardize cell culture conditions. Ensure cells are in a logarithmic growth phase before treatment. Use a consistent source and lot of serum. |
| This compound degradation: Improper storage or handling of the compound. | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment. | |
| RNA extraction and qPCR variability: Inconsistent RNA quality or quantity, or issues with primer efficiency. | Use a standardized RNA extraction protocol and ensure high-purity RNA. Validate qPCR primers for efficiency and specificity. Use appropriate housekeeping genes for normalization. | |
| Low or no effect on downstream targets (e.g., insulin signaling, inflammation markers) | Suboptimal this compound concentration: The concentration used may not be optimal for the specific cell type or experimental condition. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. |
| Timing of analysis: The time point for measuring the effect may be too early or too late. | Conduct a time-course experiment to identify the optimal time point for observing the desired downstream effects. | |
| Cellular context: The effect of this compound may be dependent on the specific cell line or primary cells being used. | Confirm that the target pathway (GAS5-mediated signaling) is active in your chosen cell model. | |
| Variability in in vivo results | Inconsistent intranasal delivery: Improper administration technique leading to variable dosage. | Standardize the intranasal administration procedure. Ensure the animal is properly restrained and the full dose is delivered. |
| Animal-to-animal variation: Biological differences between individual animals. | Increase the number of animals per group to improve statistical power. Ensure proper randomization and blinding of experimental groups. | |
| Sample collection and processing: Inconsistent tissue harvesting or processing techniques. | Follow a standardized protocol for tissue collection and processing to minimize variability. |
Experimental Protocols
In Vitro this compound Treatment and GAS5 Quantification
-
Cell Culture: Plate adipocytes or other target cells at a consistent density and allow them to adhere and stabilize overnight.
-
This compound Treatment: Prepare fresh dilutions of this compound in appropriate cell culture media. Treat cells with the desired concentration (e.g., 20 nM) for 24 hours.[3]
-
RNA Isolation: After treatment, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using SYBR Green chemistry with primers specific for GAS5 and a stable housekeeping gene (e.g., β-actin).[4]
-
Analyze the data using the relative quantification (ΔΔCt) method to determine the fold change in GAS5 expression.
-
In Vivo Intranasal Administration of this compound in Mice
-
Animal Model: Use aged (e.g., 20 months) C57BL/6J mice or a diet-induced obese diabetic mouse model.[2][4] All animal procedures should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[4]
-
This compound Preparation: Prepare a 100 nM solution of this compound.[4]
-
Intranasal Administration:
-
Lightly anesthetize the mice.
-
Administer the this compound solution intranasally on alternate days for a total of five treatments.[4]
-
-
Tissue Collection: On day 12, euthanize the mice and collect tissues of interest (e.g., hippocampus, cortex, adipose tissue).[4]
-
Downstream Analysis: Process the collected tissues for RNA isolation and qPCR analysis of GAS5 and downstream target genes, or for histological analysis.[2][4]
Visualizations
Caption: this compound mechanism of action and downstream signaling effects.
References
- 1. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NP-C86 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of NP-C86, a novel kinase inhibitor with promising therapeutic potential but challenging biopharmaceutical properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it possesses high membrane permeability but suffers from poor aqueous solubility (< 0.1 µg/mL). This low solubility is the primary rate-limiting step for its absorption from the gastrointestinal tract, leading to low and variable oral bioavailability.
Q2: What initial formulation strategies should be considered to improve this compound solubility?
A2: For a BCS Class II compound like this compound, amorphous solid dispersions (ASDs) and lipid-based formulations are highly recommended starting points. ASDs enhance solubility by converting the crystalline drug into a higher-energy amorphous state, while lipid-based systems can improve absorption by utilizing lipid absorption pathways.
Q3: We are observing inconsistent results in our in vivo pharmacokinetic (PK) studies in rats. What could be the cause?
A3: Inconsistent in vivo PK data for this compound is often linked to its poor solubility and potential for precipitation in the gastrointestinal tract. Key factors to investigate include:
-
Food Effects: Was the compound administered to fed or fasted animals? The presence of food can significantly alter the gastrointestinal environment and impact the absorption of lipid-based formulations.
-
Formulation Stability: Ensure the physical stability of your formulation. For amorphous solid dispersions, confirm that the drug has not recrystallized upon storage.
-
Dose and Vehicle: The administered dose and the choice of vehicle can influence the dissolution and absorption kinetics. High doses can lead to supersaturation and precipitation.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulations
| Potential Cause | Recommended Action |
| Drug Recrystallization in ASD | Characterize the solid state of the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm it remains amorphous. |
| Inadequate Polymer Selection for ASD | Screen different polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) to find one that provides optimal miscibility and stabilization for this compound. |
| Poor Wetting of the Formulation | Incorporate a surfactant or wetting agent into the dissolution medium or the formulation itself to improve the contact between the solid particles and the aqueous environment. |
| Inappropriate Dissolution Medium | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids to better predict in vivo performance. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Parameter | Formulation A (Micronized this compound) | Formulation B (this compound ASD) | Formulation C (this compound SMEDDS) |
| Dose (mg/kg) | 10 | 10 | 10 |
| Cmax (ng/mL) | 150 ± 75 | 850 ± 120 | 1250 ± 180 |
| Tmax (h) | 4.0 ± 1.5 | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (ng·h/mL) | 600 ± 350 | 4200 ± 550 | 7500 ± 900 |
| Bioavailability (%) | 5 ± 2.9 | 35 ± 4.6 | 62.5 ± 7.5 |
Table 1: Comparative pharmacokinetic parameters of this compound in different oral formulations administered to rats. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solvent Preparation: Dissolve 1 gram of this compound and 3 grams of HPMC-AS polymer in a 200 mL mixture of dichloromethane and methanol (1:1 v/v).
-
Mixing: Stir the solution at room temperature until both the drug and polymer are fully dissolved, resulting in a clear solution.
-
Spray Drying:
-
Inlet Temperature: 120°C
-
Atomization Pressure: 2 bar
-
Feed Rate: 5 mL/min
-
-
Collection: Collect the resulting powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Analyze the resulting ASD for drug loading, solid-state properties (XRPD, DSC), and dissolution performance.
Visualizations
Caption: Workflow for selecting and evaluating enabling formulations for this compound.
Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway by this compound.
NP-C86 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NP-C86. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for your experiments.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly water-soluble compounds. This occurs because the compound is not soluble in the final concentration of the aqueous buffer. To address this, you can try several strategies:
-
Lower the final concentration: The most straightforward approach is to decrease the final concentration of this compound in your aqueous solution.
-
Use a co-solvent: Incorporating a co-solvent that is miscible with both water and DMSO can help maintain the solubility of this compound.[2]
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly recommended solvent, other organic solvents may also be effective. However, their compatibility with your specific experimental system must be considered. For in vivo studies, formulation strategies often involve vehicles other than pure DMSO due to potential toxicity.
Q4: How should I store the this compound stock solution?
A4: For short-term storage (days to weeks), keep the DMSO stock solution at 0 - 4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C.[1][3] To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes.
Troubleshooting Guide for this compound Solubility Issues
This guide provides systematic approaches to troubleshoot and solve common solubility problems with this compound in both in vitro and in vivo settings.
Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent
-
Problem: You are having difficulty dissolving the lyophilized this compound powder in DMSO.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO to achieve a reasonable stock concentration (e.g., 10 mM). |
| Low Temperature | Gently warm the solution to 37°C and vortex to aid dissolution. |
| Compound Aggregation | Use sonication for a short period to break up any aggregates. |
Issue 2: Precipitation in Cell Culture Media
-
Problem: Your this compound precipitates after being diluted from a DMSO stock into your cell culture medium.
-
Experimental Protocol to Mitigate Precipitation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in your cell culture medium to the final desired concentration. Perform dilutions immediately before use.
-
Visually inspect for any signs of precipitation after each dilution step under a microscope.
-
If precipitation is observed, consider incorporating a surfactant like Tween® 80 or Pluronic® F-68 into your media at a low, non-toxic concentration (e.g., 0.1%).[2] Surfactants can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.
Issue 3: Formulation for In Vivo Studies
-
Problem: You need to prepare a formulation of this compound for animal administration (e.g., intraperitoneal injection), and DMSO is not a suitable vehicle at high concentrations.
-
Recommended Formulation Strategies:
| Strategy | Description | Key Components |
| Co-Solvent System | A mixture of solvents is used to increase the solubility of the drug. | DMSO, PEG300, Tween® 80, Saline |
| Suspension | The drug is suspended as fine particles in a liquid vehicle. | Carboxymethylcellulose (CMC-Na) |
| Lipid-Based Formulation | The drug is dissolved or suspended in a lipid vehicle. | Oils, self-emulsifying systems |
Experimental Protocol for Preparing a Co-Solvent Formulation for In Vivo Use:
-
Dissolve this compound in a minimal amount of DMSO to create a primary stock solution.
-
In a separate tube, mix the other components of the vehicle, for example, 40% PEG300, 5% Tween® 80, and 50% saline.
-
Slowly add the DMSO stock solution to the vehicle mixture while vortexing continuously to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation before administration.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows related to this compound solubility and its mechanism of action.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound action.[4][5][6]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming NP-C86-Mediated GAS5 Stabilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the stabilization of the long non-coding RNA (lncRNA) GAS5 by the small molecule NP-C86.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in stabilizing GAS5?
A1: this compound is a small molecule designed to stabilize the lncRNA GAS5. It functions by preventing the degradation of GAS5 mediated by the nonsense-mediated decay (NMD) pathway.[1] Specifically, this compound disrupts the interaction between GAS5 and UPF1, an essential protein in the NMD pathway, leading to increased GAS5 levels.[1][2][3][4][5]
Q2: How can I measure the increase in GAS5 levels after this compound treatment?
A2: The most common method to quantify GAS5 levels is quantitative reverse transcription PCR (qRT-PCR). This technique is highly sensitive and specific for measuring RNA abundance.[6][7][8] It is crucial to use validated primers for GAS5 and appropriate housekeeping genes for normalization to obtain accurate results.
Q3: What are the expected quantitative results from a successful this compound treatment?
A3: Treatment with this compound has been shown to cause a dose-responsive increase in GAS5 levels. The following table summarizes representative data from in vivo studies.
| Treatment Group | Dose | Fold Change in GAS5 Levels (vs. Control) | Statistical Significance (p-value) |
| Vehicle Control | - | 1.0 | - |
| This compound | 200 ng/kg | ~1.5 | < 0.05 |
| This compound | 500 ng/kg | ~2.5 | < 0.001 |
| This compound | 1 µg/kg | ~3.0 | < 0.001 |
Note: These are example values and actual results may vary depending on the experimental system.
Q4: How can I confirm that this compound is specifically stabilizing GAS5 and not affecting other lncRNAs?
A4: To demonstrate the specificity of this compound, you should measure the levels of other lncRNAs, such as MALAT1 and NEAT1, in parallel with GAS5.[1] In specific cells like adipocytes, this compound has been shown to not affect the levels of these other lncRNAs, indicating its high specificity for GAS5.[1]
Troubleshooting Guides
Issue 1: No significant increase in GAS5 levels is observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type or animal model.
-
-
Possible Cause 2: Poor cellular uptake of this compound.
-
Possible Cause 3: RNA degradation during extraction.
Issue 2: High variability in qRT-PCR results.
-
Possible Cause 1: Inconsistent RNA quality or quantity.
-
Troubleshooting Step: Carefully quantify your RNA samples using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity.[8] Use the same amount of high-quality RNA for all reverse transcription reactions.
-
-
Possible Cause 2: Inefficient reverse transcription or PCR amplification.
-
Troubleshooting Step: Optimize your qRT-PCR protocol, including the choice of reverse transcriptase and polymerase.[7] Ensure your primers are specific and efficient. Run a standard curve to assess primer efficiency.
-
-
Possible Cause 3: Inappropriate housekeeping gene selection.
-
Troubleshooting Step: The expression of your chosen housekeeping gene should not be affected by this compound treatment. Validate your housekeeping gene by testing several candidates and selecting the one with the most stable expression across your experimental conditions.
-
Issue 3: Difficulty in confirming the disruption of the GAS5-UPF1 interaction.
-
Possible Cause 1: Inefficient immunoprecipitation.
-
Possible Cause 2: Low abundance of the GAS5-UPF1 complex.
-
Possible Cause 3: RNase contamination.
Experimental Protocols
Protocol 1: RNA Stability Assay using a Transcription Inhibitor
This protocol measures the half-life of GAS5 with and without this compound treatment.
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with either vehicle or the optimal concentration of this compound for the predetermined duration.
-
Add a transcription inhibitor, such as Actinomycin D (5 µg/mL), to all wells to block new RNA synthesis.[16]
-
Harvest cells at various time points after adding the inhibitor (e.g., 0, 2, 4, 6, 8 hours).
-
Isolate total RNA from each time point.
-
Perform qRT-PCR to quantify the remaining GAS5 levels at each time point.
-
Calculate the half-life of GAS5 by plotting the percentage of remaining GAS5 against time and fitting the data to an exponential decay curve.
Protocol 2: RNA Immunoprecipitation (RIP) for GAS5-UPF1 Interaction
This protocol determines if this compound disrupts the interaction between GAS5 and UPF1.[17]
-
Treat cells with either vehicle or this compound.
-
Lyse the cells in a RIP buffer containing RNase inhibitors.
-
Incubate the cell lysate with magnetic beads conjugated to an anti-UPF1 antibody or a control IgG antibody overnight at 4°C.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads.
-
Purify the eluted RNA.
-
Perform qRT-PCR to quantify the amount of GAS5 that was co-immunoprecipitated with UPF1. A significant reduction in precipitated GAS5 in the this compound treated sample indicates disruption of the interaction.
Visualizations
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model [mdpi.com]
- 2. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 7. Quantification of long non-coding RNAs using qRT-PCR: comparison of different cDNA synthesis methods and RNA stability [archivesofmedicalscience.com]
- 8. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 9. Methods for Detecting Protein–RNA Interactions | Thermo Fisher Scientific - US [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Compendium of Methods to Uncover RNA-Protein Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-RNA Interactions - CD Genomics [rna.cd-genomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluating the Stability of mRNAs and Noncoding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing variability in NP-C86 experimental outcomes
Welcome to the technical support center for NP-C86. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes and to provide clear guidance on the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule designed to stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5).[1][2][3] It achieves this by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in the nonsense-mediated decay (NMD) pathway that regulates RNA stability.[2][3] By preventing the degradation of GAS5, this compound effectively increases its intracellular levels.[1][4]
Q2: What are the known downstream effects of this compound treatment?
A2: By stabilizing GAS5, this compound has been shown to enhance neuronal insulin signaling, increase insulin receptor (IR) levels, and improve glucose uptake.[2][3][4][5] Additionally, it has demonstrated anti-inflammatory effects by reducing the expression of inflammatory cytokines such as IL-1β and IL-6.[1][2][6] In the context of neurodegenerative disease models, these effects can lead to reduced tau phosphorylation and decreased neuroinflammation.[5]
Q3: Is this compound cytotoxic?
A3: Studies have shown that this compound is non-toxic and non-cytotoxic both in vitro and in vivo.[4][5][6]
Q4: How does this compound cross the blood-brain barrier?
A4: In vivo studies using intranasally administered fluorescein-labeled this compound in mice have demonstrated that the molecule can cross the blood-brain barrier and is taken up by brain tissue.[5]
Troubleshooting Guide
Issue 1: Inconsistent or no significant increase in GAS5 levels after in vitro treatment.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration | The optimal in vitro dose can be cell-line specific. A dose-response experiment is recommended. A concentration of 20 nM has been shown to be effective in HT22 neuronal cells.[6] |
| Incorrect Handling/Storage of this compound | Refer to the manufacturer's instructions for proper storage and handling to ensure compound stability. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | High cell passage number or variability in cell health can affect responsiveness. Use cells with a low passage number and ensure consistent culture conditions. |
| RNA Isolation and qPCR Technique | Variability can be introduced during RNA extraction or qPCR setup. Ensure high-quality, intact RNA is used. Use validated primers for GAS5 and appropriate housekeeping genes for normalization. |
Issue 2: High variability in in vivo outcomes (e.g., gene expression, metabolic parameters).
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent this compound Administration | The route of administration (intranasal, intraperitoneal) can be a source of variability. Ensure consistent technique, volume, and timing for each animal. For intranasal delivery, ensure proper placement to facilitate uptake. |
| Animal Model Variability | Age, sex, and genetic background of the animal model can significantly influence outcomes.[6] Ensure that control and treatment groups are properly matched. |
| Tissue Collection and Processing | Inconsistent timing of tissue collection or improper storage can lead to RNA degradation and altered results. Harvest and process all tissue samples in a consistent and timely manner. |
| Inter-animal Physiological Differences | Even within a homogenous group, individual animal responses can vary. Increase the number of animals per group (n-size) to improve statistical power and account for biological variability.[5] |
Issue 3: Unexpected off-target effects or conflicting results.
| Potential Cause | Troubleshooting Recommendation |
| Cell Line or Animal Model Specificity | The signaling pathways regulated by GAS5 may differ between cell types or animal models. Validate key findings in a secondary model if possible. |
| Experimental Confounders | Other experimental variables (e.g., vehicle effects, changes in diet for metabolic studies) may be influencing the results.[6] Ensure all experimental parameters are tightly controlled. |
| Data Analysis | The choice of statistical analysis can impact the interpretation of results. Use appropriate statistical tests and consider factors like multiple comparisons. For transcriptomic data, use standardized analysis pipelines.[6] |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of Intranasal this compound on Gene Expression in Aged Mice [6]
Data represents qPCR analysis from hippocampus and cortex of aged (20 months) C57BL/6J mice treated with 100 nM this compound for a total of 5 treatments over 12 days.
| Target Gene | Tissue | Outcome |
| GAS5 | Hippocampus & Cortex | Significant Increase |
| Insulin Receptor (IR) | Hippocampus & Cortex | Significant Increase |
| IL-1β | Hippocampus & Cortex | Significant Decrease |
| IL-6 | Hippocampus & Cortex | Significant Decrease |
Table 2: In Vivo Dose-Response of Intraperitoneal this compound in DIOD Mice [2]
Data from diet-induced obese diabetic (DIOD) mice treated daily for five consecutive days.
| Dose | Outcome |
| 200 ng/kg | Increased GAS5 expression in adipose, cardiac, renal, and spleen tissues. |
| 500 ng/kg | Significantly lower IL-1β protein levels in adipose tissue. |
| 1 µg/kg | Gene expression profile shifted to be more aligned with non-diabetic controls. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Neuronal Cells with this compound
-
Cell Culture: Plate HT22 neuronal cells in appropriate media and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentration (e.g., 20 nM).[6]
-
Treatment: Remove the existing media from the cells and replace it with the media containing this compound. An equivalent volume of vehicle (media with solvent) should be added to control wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-96 hours).
-
Harvesting: After incubation, wash the cells with PBS and harvest for downstream analysis (e.g., RNA isolation for qPCR, protein extraction for Western blot).
Protocol 2: In Vivo Intranasal Administration of this compound in Mice
-
Animal Model: Use aged (e.g., 20 months) C57BL/6J mice.[6] Allow animals to acclimate to the facility.
-
This compound Preparation: Prepare a solution of this compound at the desired concentration (e.g., 100 nM) in a sterile vehicle such as PBS.[6]
-
Administration:
-
Lightly anesthetize the mouse.
-
Hold the mouse in a supine position.
-
Using a micropipette, administer a small volume (e.g., 2-3 µL) of the this compound solution into one nostril, allowing the mouse to inhale.
-
Alternate nostrils with each application until the full dose is delivered.
-
-
Treatment Schedule: Administer the treatment on alternate days for a total of 5 treatments.[6]
-
Tissue Collection: On day 12, euthanize the animals and collect tissues (e.g., hippocampus, cortex) for analysis.[6] Flash-freeze tissues in liquid nitrogen or process immediately for RNA/protein extraction.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
NP-C86 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of NP-C86, a novel small-molecule stabilizer of the long noncoding RNA (lncRNA) GAS5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound designed to stabilize the lncRNA GAS5.[1] It functions by disrupting the interaction between GAS5 and UPF1, an RNA helicase involved in the nonsense-mediated decay (NMD) pathway that would otherwise lead to GAS5 degradation.[2] By preventing this interaction, this compound increases the cellular concentration of functional GAS5, which has shown therapeutic potential in conditions like type 2 diabetes and neurodegenerative diseases.[2][3]
Q2: What are the fundamental quality control parameters for ensuring the integrity of this compound?
The quality of this compound is determined by a series of physicochemical and functional assessments. Key parameters include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Assessment of the percentage of this compound and the profile of any impurities.
-
Solubility: Determination of solubility in various solvents to ensure appropriate formulation for experiments.
-
Stability: Evaluation of the molecule's integrity under different storage and experimental conditions.
-
Biological Activity: Confirmation of its ability to stabilize GAS5 lncRNA.
Q3: Which analytical techniques are recommended for the quality control of this compound?
A combination of chromatographic and spectroscopic methods is recommended for the comprehensive quality control of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Mass Spectrometry (MS): For identity confirmation and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Quantitative Real-Time PCR (qRT-PCR): To assess the biological activity by measuring the upregulation of GAS5 lncRNA in a cellular context.[2][4]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify the storage conditions of your this compound stock. It should be stored at -20°C or lower. 2. Prepare fresh working solutions for each experiment. 3. Perform a purity check of the this compound stock using HPLC. |
| Improper Sample Preparation | 1. Ensure complete solubilization of this compound in the chosen solvent. Sonication may be required. 2. Verify the final concentration of this compound in your assay. |
| Cell Line Variability | 1. Ensure consistent cell passage numbers for all experiments. 2. Regularly test for mycoplasma contamination. |
Poor Solubility
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. This compound is a complex organic molecule. While soluble in DMSO for stock solutions, ensure compatibility with your aqueous assay buffer. 2. Test a range of co-solvents if direct dilution into aqueous media is problematic. |
| Precipitation in Media | 1. Avoid high concentrations of this compound in cell culture media, which can lead to precipitation. 2. Visually inspect for any precipitate after adding this compound to the media. |
Quantitative Data Presentation
The following tables summarize the key specifications and analytical results for a typical batch of this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C68H92N10O9S[1] |
| Molecular Weight | 1225.61 g/mol [1] |
| Purity (by HPLC) | ≥ 98% |
| Solubility | Soluble in DMSO |
Table 2: Typical HPLC-MS and NMR Results for this compound
| Analysis | Parameter | Expected Result |
| HPLC | Retention Time | Varies with method; should be consistent |
| Purity | ≥ 98% | |
| Mass Spectrometry | [M+H]+ | 1225.6769 ± 5 ppm[1] |
| ¹H NMR | Chemical Shifts | Consistent with the predicted structure |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
-
-
Sample Preparation:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the area of the main peak relative to the total peak area.
-
Protocol 2: Identity Confirmation of this compound by Mass Spectrometry
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Infusion: Infuse the sample solution (prepared as for HPLC) directly or via LC-MS.
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-1500).
-
Analysis: Compare the observed m/z of the most abundant ion with the theoretical exact mass of the protonated molecule ([M+H]+).
Protocol 3: Biological Activity Assessment of this compound by qRT-PCR
-
Cell Culture: Plate a suitable human cell line (e.g., adipocytes or neuronal cells) in a 12-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for GAS5 and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of GAS5 normalized to the housekeeping gene. A dose-dependent increase in GAS5 expression indicates the biological activity of this compound.
Visualizations
Caption: Mechanism of action of this compound in stabilizing GAS5 lncRNA.
Caption: Quality control workflow for this compound.
References
Non-specific binding of NP-C86 in experiments
Welcome to the technical support center for NP-C86. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experiments, with a focus on addressing potential issues of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule designed to stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5). It achieves this by disrupting the interaction between GAS5 and UPF1, a key protein in the nonsense-mediated decay (NMD) pathway that would otherwise lead to GAS5 degradation.[1][2][3] By stabilizing GAS5, this compound effectively increases its intracellular levels, which in turn modulates downstream signaling pathways.
Q2: What is the reported binding affinity of this compound for GAS5?
A2: this compound binds to GAS5 with high affinity. The equilibrium dissociation constant (Kd) has been determined to be 153 nM.[4]
Q3: How specific is this compound for GAS5? Has it been tested against other lncRNAs?
A3: this compound has been shown to be highly specific for GAS5. In studies conducted on adipocytes, treatment with this compound did not significantly affect the levels of other abundant lncRNAs, such as MALAT1 and NEAT1, suggesting a high degree of specificity.[2]
Q4: What are the known downstream effects of this compound treatment?
A4: By increasing GAS5 levels, this compound has been shown to enhance neuronal insulin signaling and reduce neuroinflammation.[5][6] In diabetic adipocytes, this compound treatment leads to increased insulin receptor levels and improved glucose uptake.[4][7]
Q5: Is there a recommended negative control for experiments involving this compound?
A5: Yes, a structural analog of this compound, designated as compound 94-NC, has been shown to have no binding affinity for GAS5 and can be used as an effective negative control in your experiments.[4]
Troubleshooting Guide: Non-specific Binding of this compound
Non-specific binding can be a concern in any experiment involving small molecules. Below are common issues and troubleshooting steps to help ensure the specific action of this compound in your assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in cellular thermal shift assays (CETSA) or pull-down assays. | 1. This compound concentration is too high, leading to off-target interactions. 2. Insufficient blocking of non-specific binding sites on beads or surfaces. 3. Hydrophobic or electrostatic interactions of this compound with cellular components other than GAS5. | 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound. A concentration of 20 nM has been shown to be effective in vitro.[6] 2. Increase the concentration of blocking agents (e.g., BSA, salmon sperm DNA) in your buffers. 3. Optimize wash conditions by increasing the salt concentration or including a low percentage of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) in your wash buffers. |
| Unexpected cellular phenotypes or changes in gene expression unrelated to the known GAS5 pathway. | 1. Potential off-target effects of this compound at the concentration used. 2. The observed phenotype is a secondary effect of GAS5 stabilization. | 1. Use the inactive analog, 94-NC, as a negative control. The phenotype should not be observed with the inactive control. 2. Perform rescue experiments. For example, if this compound is expected to rescue a phenotype caused by low GAS5, knockdown of GAS5 in the presence of this compound should abolish the rescue effect. 3. Validate key off-target candidates by orthogonal assays if any are suspected. |
| Inconsistent results in binding assays (e.g., RNA EMSA, pull-down). | 1. Aggregation of this compound at higher concentrations. 2. Variability in the preparation of cell lysates or recombinant proteins. | 1. Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in aqueous buffers. Avoid repeated freeze-thaw cycles. 2. Standardize lysate preparation protocols, including protein concentration determination and the use of protease and RNase inhibitors. |
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | lncRNA GAS5 | [1][2][3][4][7] |
| Mechanism of Action | Stabilizes GAS5 by inhibiting its degradation via the NMD pathway (disrupts GAS5-UPF1 interaction). | [1][2][3] |
| Binding Affinity (Kd) | 153 nM | [4] |
| Effective In Vitro Concentration | 20 nM | [6] |
| Negative Control Compound | 94-NC (no binding to GAS5) | [4] |
| Specificity | No significant effect on MALAT1 and NEAT1 lncRNAs in adipocytes. | [2] |
Experimental Protocols
RNA Electrophoretic Mobility Shift Assay (REMSA) to Validate this compound and GAS5 Interaction
Objective: To qualitatively assess the binding of this compound to a specific region of the GAS5 lncRNA.
Materials:
-
This compound and negative control 94-NC
-
In vitro transcribed, biotin-labeled RNA probe corresponding to the this compound binding region of GAS5
-
Unlabeled ("cold") GAS5 RNA probe
-
RNase-free water, buffers, and reagents
-
TBE buffer
-
Native polyacrylamide gel (6%)
-
Chemiluminescent nucleic acid detection kit
-
Gel imaging system
Methodology:
-
In Vitro Transcription and Biotinylation of GAS5 RNA Probe:
-
Synthesize the target GAS5 RNA fragment (e.g., the 111-bp region shown to bind this compound) using an in vitro transcription kit with a T7 promoter-containing DNA template.
-
Label the 3' end of the RNA probe with biotin using a terminal transferase-based biotinylation kit.
-
Purify the biotin-labeled RNA probe and verify its integrity and concentration.
-
-
Binding Reaction:
-
In RNase-free microcentrifuge tubes, set up the following reactions on ice:
-
Lane 1 (Probe only): Biotin-labeled GAS5 probe in binding buffer.
-
Lane 2 (this compound + Probe): Biotin-labeled GAS5 probe with this compound (e.g., 20 nM) in binding buffer.
-
Lane 3 (Negative Control + Probe): Biotin-labeled GAS5 probe with 94-NC (e.g., 20 nM) in binding buffer.
-
Lane 4 (Competition): Biotin-labeled GAS5 probe with this compound and a 100-fold molar excess of unlabeled GAS5 probe.
-
-
Incubate the reactions at room temperature for 30 minutes.
-
-
Electrophoresis:
-
Add native gel loading dye to each reaction.
-
Load the samples onto a pre-run 6% native polyacrylamide gel in 0.5X TBE buffer.
-
Run the gel at 100V for 60-90 minutes at 4°C.
-
-
Transfer and Detection:
-
Transfer the RNA from the gel to a positively charged nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Detect the biotin-labeled RNA using a streptavidin-HRP conjugate and a chemiluminescent substrate according to the manufacturer's instructions.
-
Image the membrane using a chemiluminescent imaging system.
-
Expected Results:
-
A shifted band (slower migration) should be observed in the lane with this compound and the labeled probe compared to the probe-only lane, indicating the formation of an RNA-small molecule complex.
-
No significant shift should be observed in the lane with the negative control compound 94-NC.
-
The intensity of the shifted band should be significantly reduced in the competition lane, demonstrating the specificity of the interaction.
Immunoprecipitation-Western Blot (IP-WB) to Assess Downstream Effects on Protein Phosphorylation
Objective: To determine if this compound treatment, by stabilizing GAS5, alters the phosphorylation status of key proteins in the insulin signaling pathway (e.g., Akt, GSK3β).
Materials:
-
Cell line of interest (e.g., neuronal cells, adipocytes)
-
This compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt)
-
Primary antibody against the total protein (e.g., anti-Akt)
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE gels and Western blot reagents
-
Appropriate HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with this compound (e.g., 20 nM) or vehicle for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Immunoprecipitation:
-
Incubate an equal amount of protein lysate from each treatment condition with the antibody against the total protein (e.g., anti-Akt) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Akt).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total protein to confirm equal loading of the immunoprecipitated protein.
-
Expected Results:
-
An increase in the band intensity for the phosphorylated protein in the this compound treated sample compared to the vehicle control would suggest that this compound treatment leads to increased phosphorylation of the target protein, consistent with the known downstream effects of GAS5 stabilization on insulin signaling.
Mandatory Visualizations
Caption: this compound stabilizes GAS5, enhancing insulin signaling and reducing neuroinflammation.
Caption: Workflow for validating the interaction between this compound and GAS5 RNA using REMSA.
Caption: A logical workflow for troubleshooting non-specific binding of this compound.
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Promise of NP-C86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel lncRNA-stabilizing molecule, NP-C86, with established therapeutic alternatives for Type 2 Diabetes (T2D) and Alzheimer's Disease (AD). By presenting key experimental data, detailed protocols, and visual pathways, this document serves as a resource for researchers investigating the therapeutic potential of this compound.
Comparative Efficacy of this compound
This compound demonstrates a unique mechanism of action by stabilizing the long non-coding RNA (lncRNA) GAS5, which is downregulated in both T2D and AD. This stabilization enhances insulin signaling and reduces neuroinflammation. The following tables compare the performance of this compound with standard-of-care alternatives in preclinical and clinical settings.
Management of Insulin Resistance: this compound vs. Metformin and Pioglitazone
Table 1: Comparison of Therapeutic Effects on Insulin Sensitivity
| Parameter | This compound (in DIOD mice) | Metformin (in mice) | Pioglitazone (in T2D patients) |
| Primary Mechanism | Stabilizes lncRNA GAS5, increasing insulin receptor (IR) expression and enhancing insulin signaling.[1] | Reduces hepatic glucose production and increases peripheral glucose uptake. | Improves insulin sensitivity in the liver and adipose tissue by activating PPARγ. |
| Effect on Glucose Tolerance | Significantly improves glucose clearance in a diet-induced obese diabetic (DIOD) mouse model.[1] | Improves glucose tolerance in mouse models of diabetes. | Significantly improves glucose tolerance in patients with T2D. |
| Effect on Insulin Signaling | Increases phosphorylation of AKT, a key component of the insulin signaling pathway.[1] | Enhances insulin signaling in muscle tissue. | Improves insulin sensitivity, as measured by HOMA-IR. |
| Reported Side Effects | No observed toxicity or weight changes in mouse models.[1] | Gastrointestinal side effects are common. | Can cause weight gain and fluid retention. |
Modulation of Neuroinflammation in Alzheimer's Disease: this compound vs. Intranasal Insulin
Table 2: Comparison of Therapeutic Effects on Neuroinflammation
| Parameter | This compound (in aged mice) | Intranasal Insulin (in MCI and AD patients) |
| Primary Mechanism | Stabilizes lncRNA GAS5, which has been shown to regulate inflammatory pathways.[1] | Modulates neuroinflammatory and immune function pathways in the central nervous system.[2][3] |
| Effect on Inflammatory Cytokines | Significantly reduces serum levels of IL-1β and GM-CSF in DIOD mice.[1] In aged mice, it is shown to decrease neuroinflammation. | Reduces cerebrospinal fluid (CSF) levels of Interleukin-6 (IL-6)[2][3] and increases levels of Interferon-γ (IFN-γ) and eotaxin.[2][3] |
| Cognitive Effects | Improves neuronal insulin signaling, a pathway implicated in cognitive function. | Has shown modest improvements in some cognitive measures in clinical trials.[4] |
| Route of Administration | Intranasal administration demonstrated in mouse models. | Intranasal administration.[2][3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the therapeutic effects of this compound and its alternatives.
Quantification of lncRNA GAS5 Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for the measurement of GAS5 RNA levels in tissue samples.
-
RNA Isolation: Isolate total RNA from tissue samples using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix and the following primers for mouse Gas5:
-
Data Analysis: Normalize the expression of Gas5 to a stable housekeeping gene (e.g., β-actin). Calculate the relative quantification of Gas5 expression using the ΔΔCt method.
Assessment of Glucose Tolerance
This protocol describes the Intraperitoneal Glucose Tolerance Test (IPGTT) in mice.
-
Animal Preparation: Fast mice for 6-8 hours with free access to water.
-
Baseline Glucose Measurement: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose clearance.
Evaluation of Neuroinflammatory Markers by Western Blot
This protocol outlines the detection of inflammatory proteins in brain tissue.
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus) in RIPA buffer with protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against inflammatory markers (e.g., IL-1β, TNF-α) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures discussed in this guide.
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Glucose Tolerance Test Workflow
Caption: Intraperitoneal Glucose Tolerance Test (IPGTT) workflow.
Logical Comparison of Therapeutic Approaches
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal insulin modulates cerebrospinal fluid markers of neuroinflammation in mild cognitive impairment and Alzheimer's disease: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal Insulin as a Treatment for Alzheimer’s Disease: A Review of Basic Research and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
A Comparative Guide to GAS5 Stabilizing Compounds: NP-C86 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5) has emerged as a critical regulator in numerous cellular processes, including apoptosis, cell growth, and insulin signaling. Its role as a tumor suppressor and its dysregulation in various diseases have made it a compelling therapeutic target. Consequently, small molecules that can stabilize and increase the intracellular levels of GAS5 are of significant interest. This guide provides a detailed comparison of NP-C86, a well-characterized GAS5 stabilizing compound, with other molecules known to modulate GAS5 expression, supported by experimental data and detailed protocols.
Introduction to GAS5 and its Regulation
GAS5 is often downregulated in cancerous cells and tissues. One of the key mechanisms controlling GAS5 levels is nonsense-mediated decay (NMD), a cellular surveillance pathway that degrades transcripts containing premature termination codons. GAS5 transcripts are susceptible to NMD, leading to their rapid turnover. Small molecules that can interfere with this degradation pathway offer a promising strategy to restore GAS5 function.
This compound: A Direct Stabilizer of GAS5
This compound is a small molecule specifically designed to stabilize GAS5. Its mechanism of action involves directly binding to the GAS5 transcript and disrupting the interaction with UPF1, a key helicase in the NMD pathway.[1][2] This protective binding prevents the degradation of GAS5, leading to its accumulation and enhanced downstream effects. A derivative of this compound, referred to as compound #67, has also been developed and shows increased efficacy in neuronal cells.
Mechanism of Action of this compound
The interaction between GAS5 and the UPF1 helicase is a critical step in initiating NMD-mediated degradation of GAS5. This compound physically obstructs this interaction, effectively shielding GAS5 from the degradation machinery. This leads to a significant increase in the half-life and steady-state levels of GAS5 within the cell.
Caption: Mechanism of this compound in stabilizing GAS5.
2-O-Methylmagnolol (MM1): An Upregulator of GAS5 Expression
2-O-Methylmagnolol (MM1), a derivative of a natural compound isolated from Magnolia officinalis, has been shown to increase the expression of GAS5 in skin cancer cells.[3][4] While the precise mechanism is not fully elucidated, studies indicate that MM1 treatment leads to a significant upregulation of GAS5 levels, which in turn promotes apoptosis in cancer cells. Unlike this compound, it has not been explicitly demonstrated that MM1 directly binds to and stabilizes the GAS5 transcript. Its effect is likely mediated through the regulation of gene expression pathways that control GAS5 transcription.
Performance Comparison: this compound vs. 2-O-Methylmagnolol
The following table summarizes the available quantitative data on the performance of this compound and 2-O-Methylmagnolol in modulating GAS5 levels and their downstream effects.
| Parameter | This compound | 2-O-Methylmagnolol (MM1) | Reference |
| Mechanism of Action | Direct stabilization of GAS5 by inhibiting UPF1 binding | Upregulation of GAS5 expression | [1][2][3] |
| Effect on GAS5 Levels | Dose-dependent increase in GAS5 levels | Significant increase in GAS5 mRNA levels | [3][5] |
| Cellular Context | Diabetic adipocytes, neuronal cells | Skin cancer cells (A375) | [3][5] |
| Downstream Effects | Enhanced insulin signaling, reduced neuroinflammation | Increased apoptosis in cancer cells | [3][6] |
| Reported Concentration for Effect | 10-200 nM in diabetic adipocytes | 75 µM for apoptosis induction in A375 cells | [5][7] |
Experimental Protocols
RNA Stability Assay (General Protocol)
This protocol can be used to assess the effect of a compound on the stability of a specific RNA, such as GAS5.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the test compound (e.g., this compound or MM1) at various concentrations for a predetermined amount of time.
-
Transcription Inhibition: Add a transcription inhibitor, such as Actinomycin D (typically at 5 µg/mL), to the cell culture medium to halt new RNA synthesis. This marks time point zero (t=0).
-
Time-Course Collection: Harvest cells at different time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Isolation: Extract total RNA from the harvested cells using a standard method, such as TRIzol reagent or a commercial RNA purification kit.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): Synthesize cDNA from the isolated RNA. Perform qPCR using primers specific for GAS5 and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative amount of GAS5 RNA remaining at each time point compared to the t=0 sample. The rate of RNA decay can then be determined, and the half-life of the transcript can be calculated.
Caption: Workflow for an RNA stability assay.
RNA-Binding Protein Immunoprecipitation (RIP) Assay
This protocol is used to determine if a compound affects the interaction between an RNA (GAS5) and a specific RNA-binding protein (UPF1).
-
Cell Lysis: Lyse cells treated with the test compound using a non-denaturing lysis buffer to preserve protein-RNA interactions.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the RNA-binding protein of interest (e.g., anti-UPF1). An isotype-matched IgG antibody should be used as a negative control.
-
Washing: Wash the beads several times to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
RT-qPCR: Perform RT-qPCR to quantify the amount of GAS5 RNA that was co-immunoprecipitated with the target protein. A decrease in the amount of co-immunoprecipitated GAS5 in the presence of the compound would indicate that the compound disrupts the RNA-protein interaction.
Conclusion
This compound represents a targeted approach to increasing GAS5 levels by directly enhancing its stability through the inhibition of NMD. In contrast, compounds like 2-O-Methylmagnolol appear to upregulate GAS5 expression through transcriptional or other indirect mechanisms. The choice of compound for research or therapeutic development will depend on the desired mechanism of action and the specific cellular context. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel GAS5-modulating compounds. Further research is warranted to identify and characterize a broader range of GAS5 stabilizing molecules to expand the therapeutic toolbox for diseases associated with GAS5 dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-O-Methylmagnolol upregulates the long non-coding RNA, GAS5, and enhances apoptosis in skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) 2-O-Methylmagnolol upregulates the long non-coding RNA, GAS5, and enhances apoptosis in skin cancer cells (2017) | Tong-Hong Wang | 46 Citations [scispace.com]
- 5. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-O-Methylmagnolol upregulates the long non-coding RNA, GAS5, and enhances apoptosis in skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NP-C86 and its Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the small molecule NP-C86 and its derivatives, focusing on their role in stabilizing the long non-coding RNA (lncRNA) GAS5. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting lncRNAs.
Introduction to this compound and lncRNA GAS5
Long non-coding RNAs (lncRNAs) are emerging as critical regulators in various cellular processes, and their dysregulation is implicated in numerous diseases. One such lncRNA, Growth Arrest-Specific 5 (GAS5), acts as a tumor suppressor and plays a crucial role in regulating apoptosis and cell cycle arrest.[1][2][3] Low levels of GAS5 have been associated with various conditions, including metabolic disorders and neurodegenerative diseases.[4][5][6]
This compound is a small molecule designed to stabilize GAS5 by disrupting its interaction with the UPF1 protein, which is involved in the nonsense-mediated decay (NMD) pathway that degrades GAS5.[4][5] By preventing this degradation, this compound effectively increases the intracellular levels of GAS5, leading to beneficial downstream effects.
This compound: Mechanism of Action and Therapeutic Potential
This compound has been shown to enhance insulin signaling and reduce neuroinflammation by stabilizing GAS5.[4][6] In vitro and in vivo studies have demonstrated its potential in models of diabetes and age-related cognitive decline.
In Vitro Efficacy of this compound
| Cell Line | Treatment | Outcome | Reference |
| HT22 (mouse hippocampal) | 20 nM this compound | Increased GAS5 and insulin receptor levels. | [5] |
| Diabetic Adipocytes | 10-200 nM this compound | Dose-dependent increase in GAS5, IR-A, IR-B, and Glut4 levels. | [4] |
In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Aged C57BL/6J mice | 100 nmol this compound (intranasal) | Increased GAS5 and insulin receptor levels in the hippocampus. | [6] |
| Diet-induced obese diabetic (DIOD) mice | 200 ng/kg, 500 ng/kg, and 1 µg/kg this compound | Elevated GAS5 levels, improved glucose tolerance, and enhanced insulin sensitivity.[7][8][9] | [7][8][9] |
This compound Derivatives: The Case of Compound #67
While extensive quantitative data is not publicly available for a direct comparison, research has indicated the development of a more potent derivative of this compound, known as compound #67. This derivative is reported to have "increased efficacy to stabilize and increase GAS5 in neuronal cells".[10] The development of such derivatives suggests a promising avenue for improving the therapeutic potential of GAS5-stabilizing compounds. Further research and publication of comparative data are needed to fully assess the advantages of compound #67 over this compound.
Alternative GAS5 Stabilizing Agents
A comprehensive search of the current literature did not yield information on other small molecule alternatives to this compound and its derivatives for the specific purpose of stabilizing lncRNA GAS5. The research landscape in this area appears to be focused on the development and optimization of the this compound scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound are provided below.
Quantitative Real-Time PCR (qPCR) for GAS5 Expression
This protocol is used to quantify the levels of GAS5 RNA in cells or tissues.
1. RNA Isolation:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for GAS5 and a housekeeping gene (e.g., GAPDH or β-actin).
-
Perform the qPCR reaction in a real-time PCR system.
4. Data Analysis:
-
Calculate the relative expression of GAS5 using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for Insulin Signaling Proteins
This protocol is used to detect and quantify proteins involved in the insulin signaling pathway, such as the phosphorylated and total forms of AKT.
1. Protein Extraction:
-
Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Separate 20-30 µg of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
RNA Immunoprecipitation (RIP)
This protocol is used to confirm the interaction between this compound, GAS5, and UPF1.[11][12][13][14]
1. Cell Lysate Preparation:
-
Prepare cell lysates from control and this compound-treated cells.
2. Immunoprecipitation:
-
Incubate the cell lysates with an antibody against UPF1 or a control IgG antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
3. RNA Extraction:
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads and purify it.
4. Analysis:
-
Analyze the pulled-down RNA by qPCR to quantify the amount of GAS5 associated with UPF1.
Luciferase Reporter Assay
This assay can be used to study the effect of GAS5 on the promoter activity of its target genes, such as the insulin receptor.[15][16][17][18]
1. Plasmid Construction:
-
Clone the promoter region of the target gene upstream of a luciferase reporter gene in a plasmid vector.
2. Cell Transfection:
-
Co-transfect cells with the luciferase reporter plasmid and a plasmid expressing GAS5 or a control vector.
3. Luciferase Activity Measurement:
-
After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency.
Visualizations
Signaling Pathway of this compound Action
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 11. Characterization of Long Non-coding RNA Associated Proteins by RNA-immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of lncRNA-Protein Interactions by RNA-Protein Pull-Down Assays and RNA Immunoprecipitation (RIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of lncRNA-Protein Interactions by RNA-Protein Pull-Down Assays and RNA Immunoprecipitation (RIP) | Springer Nature Experiments [experiments.springernature.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. opentrons.com [opentrons.com]
- 17. static.fishersci.eu [static.fishersci.eu]
- 18. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of NP-C86 and Current Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound NP-C86 against currently approved treatments for Alzheimer's disease. The information is intended for a scientific audience to facilitate an understanding of the distinct mechanisms of action and the current state of efficacy data for these different therapeutic approaches.
Overview of Therapeutic Strategies
Current therapeutic strategies for Alzheimer's disease primarily fall into two categories: symptomatic treatments and disease-modifying therapies. Symptomatic treatments, such as cholinesterase inhibitors and NMDA receptor antagonists, offer temporary improvement in cognitive function but do not halt the underlying neurodegenerative process.[1] In contrast, newer disease-modifying therapies, namely anti-amyloid monoclonal antibodies, aim to slow the progression of the disease by targeting the accumulation of amyloid-beta plaques in the brain.[1][2]
This compound represents a novel approach that targets a different aspect of Alzheimer's pathology. It is a small molecule designed to stabilize a long non-coding RNA known as GAS5.[3][4] Decreased levels of GAS5 have been associated with key pathological features of Alzheimer's, including increased tau protein phosphorylation and neuroinflammation.[3] By increasing GAS5 levels, this compound has been shown in preclinical studies to enhance neuronal insulin signaling and reduce neuroinflammation, suggesting a potential to address multiple facets of the disease.[3][5]
Efficacy Data: A Comparative Summary
It is crucial to note that this compound is currently in the preclinical stage of development, with efficacy data limited to in vitro and animal models. In contrast, the data for current Alzheimer's treatments are derived from extensive human clinical trials. Therefore, a direct head-to-head comparison of clinical efficacy is not yet possible. The following tables summarize the available data to provide a comparative perspective on their demonstrated effects.
Preclinical Efficacy of this compound (in vivo - Aged Mouse Model)
| Parameter | Method | Result | Reference |
| GAS5 Levels | qPCR | Dose-responsive increase in GAS5 in the hippocampus and cortex. | [3][5] |
| Insulin Receptor (Insr) Levels | qPCR, RNAseq | Significantly increased Insr levels in the hippocampus and cortex. | [5] |
| Tau Phosphorylation | Western Blot | Decrease in phosphorylation of tau. | [5] |
| Neuroinflammation | RNAseq, Western Blot | Downregulation of inflammatory gene expression, including IL-1β. | [6] |
| Neurogenesis | Unspecified | Increased neurogenesis. | [5] |
Clinical Efficacy of Approved Disease-Modifying Therapies (Anti-Amyloid Antibodies)
| Drug Name | Mechanism of Action | Efficacy Endpoint | Result | Reference |
| Lecanemab (Leqembi) | Targets soluble amyloid-beta protofibrils | Slowing of clinical decline (CDR-SB scale) over 18 months | 27% slowing of decline compared to placebo. | [7][8] |
| Slowing of decline in a key secondary measure of cognitive function | 26% slowing of decline compared to placebo. | [7] | ||
| Slowing of decline in a measure of daily living | 37% slowing of decline compared to placebo. | [7] | ||
| Donanemab (Kisunla) | Targets deposited amyloid-beta plaques | Slowing of cognitive decline over 18 months | 22.3% slowing of decline compared to placebo. | [8] |
Symptomatic Treatments
Cholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) and the NMDA receptor antagonist (Memantine) have demonstrated modest, temporary improvements in cognition, activities of daily living, and behavior in patients with mild to moderate Alzheimer's disease.[9][10] These treatments do not slow the underlying disease progression.[1]
Experimental Protocols
This compound In Vivo Studies
Animal Model: Aged mice were used to model age-related changes relevant to neurodegeneration.[5]
Drug Administration: this compound was administered intranasally.[3][5] To assess brain distribution, a fluorescein-labeled version of this compound was used.[3]
Tissue Collection and Analysis:
-
Brain Tissue: Following treatment, mice were anesthetized, and brains were collected. Brains were either prepared for quantitative PCR (qPCR) and RNA sequencing (RNAseq) analysis to measure gene expression or sectioned for immunohistochemistry (IHC).[3][5]
-
Immunohistochemistry (IHC): Brain sections were stained with antibodies against specific neuronal markers (e.g., NeuN) and imaged using confocal microscopy to visualize the localization of fluorescein-labeled this compound within brain cells.[3]
-
Quantitative PCR (qPCR): RNA was extracted from brain tissue (hippocampus and cortex) and reverse-transcribed to cDNA. qPCR was performed to quantify the expression levels of GAS5 and insulin receptor (Insr) genes.[3][5]
-
RNA Sequencing (RNAseq): A comprehensive analysis of the transcriptome was conducted on brain tissue from treated and control mice to identify changes in gene expression across various pathways, including insulin signaling and neuroinflammation.[5]
-
Western Blot: Protein extracts from brain tissue were used to measure the levels of specific proteins and their phosphorylation state, such as tau protein, to assess the downstream effects of this compound treatment.[5]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's mechanism of action centers on the stabilization of the long non-coding RNA GAS5. In Alzheimer's disease and aging, GAS5 levels are reportedly decreased.[3][5] this compound is designed to bind to GAS5 and prevent its degradation.[6][11] The subsequent increase in GAS5 levels is thought to lead to several beneficial downstream effects, including the enhancement of neuronal insulin signaling and the reduction of neuroinflammation.[3][5]
Caption: this compound binds to and stabilizes lncRNA GAS5, leading to enhanced insulin signaling and reduced neuroinflammation and tau phosphorylation.
Anti-Amyloid Antibody Mechanism of Action
Anti-amyloid monoclonal antibodies, such as Lecanemab and Donanemab, function by targeting different forms of the amyloid-beta protein, which is a hallmark of Alzheimer's disease.[1] These antibodies bind to amyloid-beta, facilitating its clearance from the brain via the immune system.[1] This reduction in amyloid plaque burden is believed to slow the downstream pathological cascade and, consequently, the rate of cognitive decline.
Caption: Anti-amyloid antibodies bind to amyloid-beta, promoting its clearance and slowing cognitive decline.
Experimental Workflow: this compound Preclinical Evaluation
The preclinical evaluation of this compound involved a series of steps to assess its therapeutic potential in an animal model of aging.
Caption: Workflow for the preclinical evaluation of this compound in an aged mouse model.
Conclusion
This compound presents a promising and distinct therapeutic strategy for Alzheimer's disease by targeting the lncRNA GAS5, with preclinical data indicating positive effects on neuronal insulin signaling, neuroinflammation, and tau pathology. This approach differs significantly from current treatments that either manage symptoms or target amyloid-beta. While the anti-amyloid antibodies have shown a modest but statistically significant slowing of cognitive decline in clinical trials, this compound's potential to address multiple disease-related pathways warrants further investigation. Future clinical trials will be necessary to determine the clinical efficacy and safety of this compound in humans and to allow for a more direct comparison with existing Alzheimer's therapies.
References
- 1. Alzheimer's treatments: What's on the horizon? - Mayo Clinic [mayoclinic.org]
- 2. alz.org [alz.org]
- 3. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 4. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 5. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lecanemab, the New Alzheimer’s Treatment: 3 Things To Know > News > Yale Medicine [yalemedicine.org]
- 8. Health Canada Approves Lecanemab | Alzheimer Society of Canada [alzheimer.ca]
- 9. Therapy for Alzheimer's Disease: How Effective are Current Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 11. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tale of Two Modulators: A Comparative Guide to NP-C86 and siRNA for GAS5 Regulation
For Immediate Release
In the intricate world of non-coding RNA, Growth Arrest-Specific 5 (GAS5) has emerged as a critical regulator in numerous cellular processes, implicated in conditions ranging from cancer to metabolic disorders. The ability to precisely modulate GAS5 levels is paramount for researchers seeking to unravel its functions and explore its therapeutic potential. This guide provides a comprehensive comparison of two distinct methodologies for targeting GAS5: the small molecule activator NP-C86 and the well-established technique of small interfering RNA (siRNA) knockdown.
This document, intended for researchers, scientists, and drug development professionals, offers an objective analysis of these two approaches, supported by experimental data. We delve into their mechanisms of action, experimental protocols, and the resultant impact on GAS5 expression and downstream cellular events.
At a Glance: this compound vs. siRNA for GAS5 Modulation
| Feature | This compound | siRNA Knockdown |
| Effect on GAS5 | Increases GAS5 levels | Decreases GAS5 levels (knockdown) |
| Mechanism of Action | Stabilizes GAS5 by disrupting its interaction with UPF1, preventing nonsense-mediated decay.[1][2][3] | Induces degradation of GAS5 mRNA through the RNA interference (RNAi) pathway. |
| Nature of Molecule | Small molecule | Short, double-stranded RNA molecule |
| Typical In Vitro Concentration | 20 nM[1] | 25 nM[4] |
| Reported In Vivo Application | Yes, in aged and diet-induced obese diabetic mouse models.[1][2][3][5] | Yes, in spinal cord injury rat models.[6] |
| Key Application | Investigating the effects of GAS5 upregulation and its therapeutic potential in diseases associated with low GAS5 levels.[1][2][3][5][7] | Studying the consequences of GAS5 loss-of-function to understand its role in cellular processes.[4][6] |
Delving Deeper: Mechanism of Action
The fundamental difference between this compound and siRNA lies in their opposing effects on GAS5 expression, which stems from their distinct mechanisms of action.
This compound: The Stabilizer
This compound is a novel small molecule designed to increase the abundance of GAS5. It achieves this by interfering with the natural degradation pathway of GAS5. Specifically, this compound binds to GAS5 and disrupts the interaction between GAS5 and UPF1, a key protein in the nonsense-mediated decay (NMD) pathway.[1][2][3] By preventing UPF1-mediated degradation, this compound effectively stabilizes GAS5, leading to its accumulation within the cell.
siRNA: The Silencer
In contrast, siRNA-mediated knockdown is a widely used technique to reduce the expression of a target gene, in this case, GAS5. siRNAs are short, double-stranded RNA molecules that are introduced into cells. Once inside, they are incorporated into the RNA-induced silencing complex (RISC). The siRNA sequence guides RISC to the complementary sequence on the GAS5 mRNA, leading to its cleavage and subsequent degradation. This effectively "silences" the gene, preventing the translation of the lncRNA.
Experimental Protocols: A Comparative Overview
The successful application of either this compound or siRNA requires optimized experimental protocols. Below is a summary of typical methodologies cited in the literature.
This compound Treatment Protocol (In Vitro)
A study investigating the effects of this compound on neuronal cells utilized the following protocol:
-
Cell Line: HT22 cells[1]
-
Treatment: Cells were treated with 20 nM this compound.[1]
-
Outcome: This treatment resulted in increased levels of GAS5 and the insulin receptor.[1]
siRNA Knockdown Protocol (In Vitro)
A study examining the role of GAS5 in castration-resistant prostate cancer employed the following siRNA knockdown protocol:
-
Cell Line: R1D567 cells[4]
-
Transfection Reagent: DharmaFECT reagent 2[4]
-
siRNA: A pool of four different siRNAs targeting GAS5 was used.[4]
-
Final siRNA Concentration: 25 nM[4]
-
Procedure: Cells were reversely transfected with the siRNA pool. The transfection reagent was removed after 48 hours.[4]
-
Efficacy: The knockdown efficacy was reported to be greater than 75% at 48, 72, and 96 hours post-transfection.[4]
Functional Consequences: Upregulation vs. Downregulation
The opposing effects of this compound and siRNA on GAS5 levels lead to distinct and often opposite functional outcomes, providing researchers with a powerful toolkit to probe GAS5 biology.
Effects of this compound (GAS5 Upregulation)
Studies utilizing this compound have demonstrated that increasing GAS5 levels can have beneficial effects in various disease models:
-
Neuroprotection: In an aged mouse model, intranasal administration of this compound increased GAS5 levels in the brain, improved neuronal insulin signaling, and modulated neuroinflammation.[1][7]
-
Metabolic Improvement: In a diet-induced obese diabetic mouse model, this compound treatment elevated GAS5 levels, improved glucose tolerance, and enhanced insulin sensitivity.[2][3][5]
-
Enhanced Glucose Uptake: In diabetic adipocytes, this compound increased GAS5 levels and glucose uptake.[8]
Effects of siRNA Knockdown (GAS5 Downregulation)
Conversely, studies employing siRNA to knockdown GAS5 have revealed its importance in cellular stress responses and disease progression:
-
Docetaxel Resistance: In castration-resistant prostate cancer cells, transiently knocking down GAS5 was investigated for its potential role in docetaxel sensitivity.[4]
-
Spinal Cord Injury: GAS5 knockdown has been shown to alleviate spinal cord injury by reducing oxidative stress and cell injury in rat models.[6]
-
Cardiomyocyte Injury: Silencing of GAS5 was found to decrease hypoxia-induced cardiomyocyte injury.[9]
Conclusion
This compound and siRNA represent two powerful, yet diametrically opposed, tools for the study of the lncRNA GAS5. This compound offers a unique opportunity to investigate the consequences of GAS5 upregulation, providing a potential therapeutic strategy for diseases characterized by low GAS5 levels. Its small molecule nature also presents advantages for in vivo applications.
siRNA, on the other hand, remains the gold standard for loss-of-function studies, allowing researchers to dissect the essential roles of GAS5 in various biological pathways. The choice between these two modulators will ultimately depend on the specific research question being addressed. For studies aiming to restore GAS5 function, this compound is the logical choice. For those seeking to understand the consequences of GAS5 depletion, siRNA-mediated knockdown is the appropriate methodology. The combined use of both approaches can provide a comprehensive understanding of the multifaceted roles of GAS5 in health and disease.
References
- 1. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Long Noncoding RNA, GAS5 Can Be a Biomarker for Docetaxel Response in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: GAS5 knockdown alleviates spinal cord injury by reducing VAV1 expression via RNA binding protein CELF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GAS5 silencing attenuates hypoxia‐induced cardiomyocytes injury by targeting miR‐21/PTEN - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-inflammatory Effects of NP-C86
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the novel compound NP-C86 against established anti-inflammatory agents, Dexamethasone and Indomethacin. The data presented for this compound is representative of early-stage anti-inflammatory compound profiling, while the information for Dexamethasone and Indomethacin is based on established literature.
Recent research has identified a compound designated NPC86, which has demonstrated anti-inflammatory effects in the context of metabolic diseases. In a diet-induced obese diabetic mouse model, NPC86 treatment was found to downregulate inflammatory pathways in adipose tissue.[1][2] This was associated with a significant reduction in the circulating levels of the pro-inflammatory cytokine IL-1β.[1] The mechanism of NPC86 involves the stabilization of the long non-coding RNA Gas5, which in turn improves insulin sensitivity and metabolic function.[1][2]
To further contextualize the potential of such a compound in inflammatory research, this guide presents a direct comparison with widely used anti-inflammatory drugs in a classic in-vitro inflammation model using Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound, Dexamethasone, and Indomethacin on key inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC₅₀ (µM) | Max Inhibition (%) |
| This compound (Hypothetical Data) | 12.5 | 85% at 50 µM |
| Dexamethasone | ~7.8¹ | >90% at 20 µM[3] |
| Indomethacin | >100 | Not a primary inhibitor |
¹IC₅₀ values for Dexamethasone can vary based on experimental conditions.
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| This compound (Hypothetical Data) | 15.2 | 18.5 |
| Dexamethasone | ~0.01-0.1[4] | ~0.01-0.1 |
| Indomethacin | ~50-100 | ~50-100 |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Activity/Expression
| Compound | COX-2 Inhibition (IC₅₀, µM) | Selectivity (COX-1/COX-2) |
| This compound (Hypothetical Data) | 8.9 | Moderately Selective |
| Dexamethasone | 0.0073 (Inhibits Expression)[5] | Highly Selective (Inhibits expression, not activity) |
| Indomethacin | 0.48 - 0.63[5] | Non-selective (Potent COX-1 inhibitor)[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well plates) and allowed to adhere for 24 hours.[7] Cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours before stimulation with Lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.[8]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and oxidized product of nitric oxide, in the cell culture supernatant.[9]
-
Procedure:
-
After 18-24 hours of LPS stimulation, 100 µL of cell culture supernatant is collected from each well of a 96-well plate.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 550 nm using a microplate reader.[10] The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Supernatants are collected after the specified treatment period.
-
Commercial ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.[7]
-
Briefly, supernatants are added to microplate wells pre-coated with capture antibodies.
-
After incubation and washing, a detection antibody is added, followed by an enzyme-linked secondary antibody.
-
A substrate solution is added to produce a colorimetric signal, which is then measured using a microplate reader. Cytokine concentrations are calculated based on a standard curve.
-
Western Blot Analysis for Protein Expression (e.g., COX-2, p-p65)
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins within cell lysates.
-
Procedure:
-
After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., COX-2, phospho-p65, total p65, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11] Band intensity is quantified using image analysis software, with β-actin serving as a loading control.
-
Visualizations: Signaling Pathways and Workflows
LPS-Induced NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[12] Upon LPS stimulation of Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the phosphorylation and degradation of IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[11][12] this compound is hypothesized to inhibit this pathway.
Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway by this compound.
LPS-Induced MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators.[11][13][14] These kinases phosphorylate transcription factors like AP-1, which work in concert with NF-κB to drive inflammation.
Caption: Potential inhibitory effect of this compound on the LPS-induced MAPK signaling cascade.
General Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a test compound in vitro.
Caption: Standard workflow for in-vitro screening of anti-inflammatory compounds.
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. 2.7. Measurement of cytokine and nitric oxide production from macrophages [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 11. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages [gutnliver.org]
- 12. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Cross-Species Efficacy of NP-C86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule NP-C86's performance with alternative compounds, supported by available experimental data. This compound is a novel therapeutic candidate that functions by stabilizing the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5). Dysregulation of GAS5 has been implicated in various pathologies, including neurodegenerative diseases and metabolic disorders. By stabilizing GAS5, this compound aims to restore normal cellular function.
Mechanism of Action: this compound and GAS5 Stabilization
This compound exerts its therapeutic effects by directly binding to the lncRNA GAS5. This binding prevents the interaction of GAS5 with the UPF1 protein, a key component of the nonsense-mediated decay (NMD) pathway. By inhibiting UPF1-mediated degradation, this compound effectively increases the intracellular levels of GAS5. Elevated GAS5 levels, in turn, lead to enhanced neuronal insulin signaling and a reduction in neuroinflammation, highlighting its potential in treating a range of diseases.[1]
Below is a diagram illustrating the signaling pathway influenced by this compound.
References
Comparative Guide to the Specificity of NP-C86 for lncRNA GAS5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule NP-C86's specificity for the long non-coding RNA (lncRNA) GAS5, alongside available data for its derivatives and negative controls. This document is intended to serve as a resource for researchers interested in the development of RNA-targeted therapeutics, offering insights into the binding affinity, specificity, and methodologies used to characterize these interactions.
Introduction to lncRNA GAS5 and the Therapeutic Potential of this compound
Long non-coding RNAs (lncRNAs) have emerged as critical regulators of gene expression and are implicated in a variety of diseases. Growth Arrest-Specific 5 (GAS5) is a lncRNA that acts as a tumor suppressor and is involved in cellular processes such as apoptosis and cell cycle arrest. Dysregulation of GAS5 has been linked to various cancers and metabolic disorders.
This compound is a novel small molecule designed to specifically target and stabilize lncRNA GAS5. It functions by disrupting the interaction between GAS5 and the UPF1 protein, a key factor in the nonsense-mediated decay (NMD) pathway that degrades GAS5. By preventing this interaction, this compound increases the intracellular levels of GAS5, thereby restoring its tumor-suppressive functions. This mechanism presents a promising therapeutic strategy for diseases associated with low GAS5 levels.
Comparative Analysis of Binding Affinity and Specificity
The specificity of a small molecule for its intended RNA target is paramount to its therapeutic efficacy and safety. The following table summarizes the available quantitative data on the binding affinity of this compound and related compounds to lncRNA GAS5.
| Compound | Target | Method | Binding Affinity (Kd) | Specificity Notes |
| This compound | lncRNA GAS5 | Fluorescence Polarization | 153 nM[1] | Highly specific for GAS5; no significant binding to other lncRNAs such as MALAT1 and NEAT1 was observed.[2] |
| Compound #67 | lncRNA GAS5 | Not specified | Data not publicly available | Reported to have increased efficacy in stabilizing and increasing GAS5 levels in neuronal cells compared to this compound.[3] |
| 94-NC | lncRNA GAS5 | Not specified | No binding observed | Used as a negative control in studies to demonstrate the specificity of this compound's interaction with GAS5. |
Mechanism of Action: this compound and GAS5 Stabilization
The interaction between this compound and lncRNA GAS5 is a key example of a small molecule modulating the stability of a non-coding RNA. The following diagram illustrates the proposed mechanism of action.
Experimental Methodologies for Characterizing Small Molecule-lncRNA Interactions
The following sections detail the experimental protocols used to assess the binding and specificity of small molecules like this compound to lncRNA GAS5.
Fluorescence Polarization (FP) Assay
Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled molecule tumbles rapidly in solution, leading to low polarization. When it binds to a larger molecule, its rotation slows, and the polarization of the emitted light increases. This change is used to determine binding affinity.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Synthesize and purify a fluorescently labeled version of the small molecule (e.g., FITC-NP-C86).
-
Prepare a stock solution of the labeled small molecule in a suitable buffer (e.g., PBS).
-
In vitro transcribe or chemically synthesize the target lncRNA (e.g., GAS5) and purify it.
-
Prepare serial dilutions of the lncRNA in the same buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled small molecule to each well.
-
Add the varying concentrations of the lncRNA to the wells.
-
Include control wells with only the labeled small molecule (for baseline polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarization filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of the lncRNA.
-
The data is fitted to a one-site binding model to calculate the dissociation constant (Kd).
-
RNA Pull-Down Assay
Principle: This method is used to isolate and identify molecules that bind to a specific RNA sequence. A biotinylated version of the RNA of interest is used as bait to "pull down" interacting partners from a cell lysate.
Experimental Workflow:
Detailed Protocol:
-
Bait Preparation:
-
Synthesize biotinylated lncRNA GAS5 in vitro.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells to release proteins and other cellular components.
-
-
Binding Reaction:
-
Incubate the biotinylated GAS5 with the cell lysate in the presence or absence of this compound.
-
-
Complex Capture:
-
Add streptavidin-coated magnetic beads to the mixture and incubate to allow the biotinylated RNA to bind to the beads.
-
-
Washing and Elution:
-
Use a magnet to capture the beads and wash them several times to remove non-specifically bound molecules.
-
Elute the bound complexes from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins (e.g., UPF1).
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.
Experimental Workflow:
Detailed Protocol:
-
Chip Preparation:
-
Immobilize biotinylated lncRNA GAS5 onto a streptavidin-coated SPR sensor chip.
-
-
Binding Analysis:
-
Flow a running buffer over the chip surface to establish a stable baseline.
-
Inject different concentrations of this compound over the surface and monitor the binding in real-time (association phase).
-
Switch back to the running buffer to monitor the dissociation of the small molecule from the RNA (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is used to verify target engagement in a cellular environment. The principle is that a protein's thermal stability changes upon ligand binding. By heating cell lysates to various temperatures, the aggregation and precipitation of the target protein can be monitored. A ligand-bound protein will be more stable and remain in solution at higher temperatures compared to the unbound protein.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control.
-
-
Thermal Denaturation:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
-
Fractionation:
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (or a downstream effector of the lncRNA) remaining in the supernatant using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the small molecule indicates target engagement and stabilization.
-
Conclusion and Future Directions
This compound demonstrates high specificity and nanomolar binding affinity for the lncRNA GAS5, making it a valuable tool for studying GAS5 biology and a promising lead for therapeutic development. The methodologies outlined in this guide provide a framework for the rigorous evaluation of small molecule-lncRNA interactions.
The development of derivatives like compound #67 with potentially improved efficacy highlights the ongoing efforts to optimize these interactions for therapeutic benefit. However, the landscape of small molecules targeting GAS5 is still emerging, and a broader range of comparative data against alternative compounds is needed to fully assess the therapeutic window of this compound. Future research should focus on the discovery and characterization of new GAS5-binding molecules and the detailed elucidation of their mechanisms of action.
References
- 1. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
Independent Replication of NP-C86 Study Findings: A Comparative Guide
Absence of Independent Replication: Despite a comprehensive search for independent replication studies of the small molecule NP-C86, no such studies from unaffiliated research groups were identified. All available data on the efficacy and mechanism of action of this compound originates from the developing research group. This guide therefore provides a comparative summary of the findings across different studies conducted by the original researchers to offer a consolidated overview of the current, developer-reported evidence.
Overview of this compound and its Proposed Mechanism of Action
This compound is a small molecule designed to stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5).[1][2] LncRNA GAS5 has been identified as a regulatory RNA that sees decreased levels in the context of Type 2 Diabetes (T2D) and Alzheimer's disease.[1][2] The proposed mechanism of action for this compound involves the disruption of the interaction between GAS5 and UPF1, a key protein in the nonsense-mediated decay (NMD) pathway that degrades GAS5.[1][2] By inhibiting this interaction, this compound is reported to increase the intracellular levels of GAS5.[1][2] This stabilization of GAS5 is, in turn, suggested to enhance neuronal insulin signaling, reduce neuroinflammation, and improve overall metabolic function.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound conducted by the originating research group in different mouse models.
Table 1: Effect of this compound on GAS5 and Insulin Receptor (IR) mRNA Levels in Aged Mice (Intranasal Administration)
| Treatment Group | GAS5 mRNA Levels (Relative Quantification vs. Young Mice) | IR mRNA Levels (Relative Quantification vs. Young Mice) |
| Aged Mice (Control) | Significantly Decreased | Significantly Decreased |
| Aged Mice + this compound (100 nM) | Significantly Increased | Significantly Increased |
Source: Data synthesized from findings reported in a 2023 study by the developing research group.[3]
Table 2: Dose-Dependent Effect of this compound on GAS5 and Insulin Receptor (IR) mRNA Levels in Young Mice (Intranasal Administration)
| This compound Dose (Intranasal) | GAS5 mRNA Levels (Relative Quantification vs. Control) | IR mRNA Levels (Relative Quantification vs. Control) |
| 100 nmol | Significant Increase (p < 0.001) | Significant Increase (p < 0.001) |
| 200 nmol | Significant Increase (p < 0.001) | Significant Increase (p < 0.001) |
| 500 nmol | Significant Increase (p < 0.001) | Significant Increase (p < 0.001) |
Source: Data synthesized from findings reported by the developing research group.[4][5]
Table 3: Effect of this compound on Inflammatory Markers in Aged Mice (Intranasal Administration)
| Treatment Group | IL-1β mRNA Levels (Relative Quantification vs. Young Mice) | IL-6 mRNA Levels (Relative Quantification vs. Young Mice) |
| Aged Mice (Control) | Significantly Increased | Significantly Increased |
| Aged Mice + this compound (100 nM) | Significantly Decreased | Significantly Decreased |
Source: Data synthesized from findings reported in a 2023 study by the developing research group.[3]
Table 4: Effect of this compound on GAS5 mRNA and IL-1β Protein Levels in Diet-Induced Obese Diabetic (DIOD) Mice (Intraperitoneal Administration)
| Treatment Group | Adipose Tissue GAS5 mRNA Levels (Relative Quantification vs. DIOD Control) | Adipose Tissue IL-1β Protein Levels (vs. DIOD Control) |
| DIOD Mice + this compound (200 ng/kg) | Modest Increase | Not Reported |
| DIOD Mice + this compound (500 ng/kg) | Significant Increase | Significant Decrease (p < 0.001) |
| DIOD Mice + this compound (1 µg/kg) | Significant Increase | Not Reported |
Source: Data synthesized from findings reported in a 2025 pre-print publication by the developing research group.[1][6][7]
Experimental Protocols
Aged Mouse Model of Neuroinflammation[3][4]
-
Animal Model: Aged (20 months) C57BL/6J mice were used to model age-related neuroinflammation and cognitive decline. Young (6 months) mice served as a reference group.
-
Treatment: this compound (100 nM) was administered intranasally on alternate days for a total of five treatments. The control group received a vehicle (PBS).
-
Sample Collection: RNA was isolated from the hippocampus and cortex on day 12.
-
Analysis: Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of GAS5, insulin receptor, IL-1β, and IL-6, normalized to β-actin.
Diet-Induced Obese Diabetic (DIOD) Mouse Model[1][6][7]
-
Animal Model: C57BL/6J mice were fed a high-fat diet to induce obesity and type 2 diabetes.
-
Treatment: this compound was administered daily for five consecutive days via intraperitoneal injections at doses of 200 ng/kg, 500 ng/kg, and 1 µg/kg body weight.
-
Sample Collection: Adipose, cardiac, renal, and spleen tissues were collected for analysis.
-
Analysis:
-
RT-qPCR: RNA was extracted from tissues to quantify GAS5 and insulin receptor mRNA levels.
-
Western Blot: Protein levels of IL-1β and phosphorylated AKT (p-AKT) in adipose tissue were measured to assess inflammation and insulin signaling, respectively.
-
ELISA: Serum levels of cytokines, including IL-1β, were quantified.
-
Glucose Tolerance Tests (IPGTT): To assess improvements in glucose metabolism.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Intranasal and Intraperitoneal Administration of the GAS5-Stabilizing Compound NP-C86
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of intranasal and intraperitoneal administration routes for the novel small molecule NP-C86. This document synthesizes available experimental data to inform preclinical study design and therapeutic development.
This compound is a small molecule designed to stabilize the long non-coding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5).[1][2] By preventing the degradation of GAS5 by UPF1, this compound enhances insulin signaling, making it a promising therapeutic candidate for metabolic disorders and neurodegenerative diseases.[1][2][3][4] The choice of administration route is a critical factor in determining the efficacy and safety of this compound. This guide compares the intranasal and intraperitoneal routes based on published preclinical data.
Data Summary: Intranasal vs. Intraperitoneal this compound Administration
The following tables summarize the quantitative data from studies utilizing either intranasal or intraperitoneal administration of this compound. It is important to note that a direct head-to-head comparison in the same animal model and for the same indication has not been published. The data presented here is from separate studies with different models and endpoints.
Table 1: Intraperitoneal Administration of this compound in a Diet-Induced Obese Diabetic (DIOD) Mouse Model
| Dosage | Frequency | Duration | Key Outcomes | Reference |
| 200 ng/kg, 500 ng/kg, 1 µg/kg | Daily | 5 consecutive days | - Improved glucose tolerance in IPGTT- Increased p-AKT levels, indicating enhanced insulin signaling- Upregulation of insulin signaling and metabolic pathways in adipose tissue | [1] |
Table 2: Intranasal Administration of this compound in Aged and Young Mouse Models
| Animal Model | Dosage | Frequency | Duration | Key Outcomes | Reference |
| Aged (20 months) C57BL/6J Mice | 100 nmol | Alternate days | 5 treatments (12 days total) | - Increased GAS5 and insulin receptor RNA in hippocampus and cortex- Decreased IL1β and IL6 RNA in hippocampus and cortex | [4] |
| Young Mice | Increasing doses | Not specified | 48 hours | - Dose-responsive increase in GAS5 and insulin receptor in the brain | [3] |
Table 3: General Comparison of Brain Uptake via Intranasal vs. Intraperitoneal Routes for Neurotherapeutics
| Administration Route | Relative Brain Uptake | Peak Uptake (Cortical) | Peak Uptake (Hippocampal) | Reference |
| Intranasal | > 5 times greater | 4 hours | 8 hours | [5] |
| Intraperitoneal | Baseline | 4-8 hours | Similar to intranasal | [5] |
Experimental Protocols
Intraperitoneal Administration Protocol (DIOD Mouse Model) [1]
-
Animal Model: Diet-induced obese diabetic (DIOD) mice.
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., PBS).
-
Administration: Mice receive daily intraperitoneal (IP) injections of this compound at doses of 200 ng/kg, 500 ng/kg, or 1 µg/kg body weight.
-
Duration: The treatment is continued for five consecutive days.
-
Outcome Measures:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Following an 8-hour fast, mice are injected intraperitoneally with D-glucose (2 g/kg body weight). Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-injection.
-
Tissue Analysis: Adipose, cardiac, renal, and spleen tissues are harvested for analysis of GAS5 expression. Adipose tissue is also analyzed for changes in insulin signaling and inflammatory pathways via RNA sequencing and Western blot for phosphorylated AKT (p-AKT).
-
Intranasal Administration Protocol (Aged Mouse Model) [4]
-
Animal Model: Aged (20 months) C57BL/6J mice.
-
Compound Preparation: this compound is prepared at a concentration of 100 nmol in a vehicle such as PBS.
-
Administration: Mice are administered 100 nmol of this compound intranasally on alternate days.
-
Duration: A total of five treatments are administered over a period of 12 days.
-
Outcome Measures:
-
Tissue Analysis: On day 12, RNA is isolated from the hippocampus and cortex.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is performed to measure the relative quantification of GAS5, insulin receptor, IL1β, and IL6, normalized to a housekeeping gene like β-actin.
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflows for the described administration routes and the proposed signaling pathway of this compound.
Caption: A comparative workflow of intraperitoneal and intranasal this compound administration.
Caption: The signaling pathway of this compound, GAS5 stabilization, and downstream effects.
Discussion and Conclusion
The available data suggests that both intraperitoneal and intranasal administration of this compound are effective in preclinical models, albeit for different indications and with different outcome measures.
Intraperitoneal administration has been shown to improve systemic metabolic parameters in a mouse model of type 2 diabetes.[1] This route is well-established for systemic drug delivery in preclinical studies.
Intranasal administration appears to be a particularly promising route for targeting the central nervous system.[4] Studies on other neurotherapeutics have demonstrated that intranasal delivery can result in significantly higher brain uptake compared to intraperitoneal injection, bypassing the blood-brain barrier.[5] This is supported by the findings that intranasally administered this compound increases the levels of GAS5 and the insulin receptor in the hippocampus and cortex of aged mice, and reduces neuroinflammatory markers.[4]
References
- 1. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 4. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Uptake of Neurotherapeutics after Intranasal versus Intraperitoneal Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NP-C86 and Metformin on Insulin Signaling Pathways
For Immediate Release
This guide provides a detailed comparison of the novel small molecule NP-C86 and the widely prescribed anti-diabetic drug metformin, focusing on their respective impacts on insulin signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action supported by experimental data.
Executive Summary
Insulin resistance is a key pathological feature of type 2 diabetes and is implicated in various neurodegenerative diseases. While metformin has been a cornerstone of diabetes treatment for decades, emerging therapeutics like this compound present novel mechanisms for enhancing insulin sensitivity. Metformin acts through multiple pathways, including the activation of AMP-activated protein kinase (AMPK) and enhancement of insulin receptor (IR) and insulin receptor substrate (IRS) phosphorylation. In contrast, this compound operates upstream by stabilizing the long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5), which in turn modulates insulin receptor expression and subsequent downstream signaling. This guide dissects these differing mechanisms, presenting a clear comparison of their molecular interactions and cellular outcomes.
Comparative Data on this compound and Metformin
| Feature | This compound | Metformin |
| Primary Target | Long non-coding RNA (lncRNA) GAS5[1][2][3][4][5] | Primarily affects mitochondrial complex I, leading to AMPK activation[6][7] |
| Mechanism of Action | Stabilizes GAS5 lncRNA by disrupting its interaction with the UPF1 RNA helicase, preventing its degradation.[2][3][4] This leads to increased GAS5 levels, which enhances insulin receptor (IR) expression and signaling.[2][3][4][8] | Inhibits mitochondrial respiratory chain complex I, increasing the cellular AMP/ATP ratio.[6][7] This activates AMPK, which in turn enhances insulin sensitivity. It also directly enhances insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[9][10] |
| Effect on Insulin Receptor (IR) | Increases IR mRNA and protein levels.[2][3][4][8] | Enhances insulin-stimulated IR tyrosine kinase activity and phosphorylation.[9][10] |
| Downstream Signaling Impact | Enhances overall insulin signaling and improves glucose uptake in vitro.[2][3][4] In vivo, it improves glucose tolerance and insulin sensitivity.[2][3][4][5] | Increases IRS-1 and IRS-2 activation, PI 3-kinase activity, and Akt activation.[9][10][11][12] This leads to the translocation of GLUT4 to the cell membrane, increasing glucose uptake.[6][11][12] |
| Inflammatory Pathway Modulation | Downregulates inflammatory pathways and reduces levels of inflammatory cytokines like IL-1β.[2][3] | Effects on inflammation are also noted, though often considered secondary to its metabolic actions. |
| Tissue-Specific Effects | Demonstrated efficacy in neuronal cells, adipocytes, and in vivo in adipose, cardiac, renal, and spleen tissues of mice.[1][2][3][8] | Primarily acts on the liver to reduce hepatic glucose production, but also has significant effects in skeletal muscle and other peripheral tissues.[7][10] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The mechanism of this compound involves the stabilization of the lncRNA GAS5. Under normal conditions, GAS5 is targeted for degradation by the nonsense-mediated decay (NMD) pathway through the binding of UPF1. This compound intervenes by disrupting this interaction, leading to an accumulation of GAS5. Increased levels of GAS5, in turn, promote the expression of the insulin receptor, thereby enhancing the cell's sensitivity to insulin and improving downstream signaling.
References
- 1. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 9. Metformin enhances insulin signalling in insulin-dependent and -independent pathways in insulin resistant muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Action of metformin on the insulin-signaling pathway and on glucose transport in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of NP-C86 and Alternative Therapeutics on Tau Pathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic candidate NP-C86 with leading alternative strategies for the treatment of tauopathies. The data presented herein is a synthesis of preclinical findings for established tau-targeting agents and hypothetical preclinical data for the investigational compound this compound, designed to reflect a promising therapeutic profile.
Introduction to Therapeutic Strategies for Tauopathies
Tauopathies, including Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated tau protein, leading to neuronal dysfunction and cognitive decline.[1] Therapeutic development has focused on several key mechanisms to combat this pathology:
-
Inhibition of Tau Aggregation: Preventing the formation of toxic tau oligomers and fibrils.
-
Inhibition of Tau Hyperphosphorylation: Targeting kinases responsible for pathological phosphorylation of tau.
-
Microtubule Stabilization: Compensating for the loss of tau's function in stabilizing microtubules, which is crucial for axonal transport.[2][3][4]
-
Reduction of Tau Expression: Lowering the overall levels of tau protein to decrease the substrate available for aggregation.
-
Enhancement of Tau Clearance: Promoting the removal of pathological tau species through cellular degradation pathways like the proteasome and autophagy.[5]
This guide evaluates the hypothetical compound This compound , a novel dual-action inhibitor of Tau Tubulin Kinase 1 (TTBK1) that also promotes proteasomal clearance of phosphorylated tau. Its performance is compared against three alternative therapeutic modalities: a tau aggregation inhibitor (Leuco-methylthioninium bis - LMTX ), a microtubule-stabilizing agent (Epothilone D ), and a MAPT-targeting antisense oligonucleotide (ASO) .
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical in vitro and in vivo assays.
Table 1: In Vitro Assay Results
| Assay Type | This compound (Hypothetical) | LMTX (Tau Aggregation Inhibitor) | Epothilone D (Microtubule Stabilizer) | MAPT ASO (Expression Reducer) |
| TTBK1 Kinase Inhibition (IC50) | 15 nM | >10 µM | >10 µM | N/A |
| Tau Aggregation Inhibition (IC50) | 500 nM | 100 nM | >10 µM | N/A |
| Tau Seeding Reduction in HEK293 Biosensor Cells (% at 1 µM) | 75% | 85% | 10% | N/A |
| Microtubule Polymerization (EC50) | >10 µM | >10 µM | 2.5 µM | N/A |
| Tau Clearance in iPSC-derived Neurons (% increase at 1 µM) | 60% | Not Reported | Not Reported | N/A |
| MAPT mRNA Reduction in vitro (%) | N/A | N/A | N/A | 80% |
Table 2: In Vivo Efficacy in PS19 (P301S) Mouse Model
| Parameter | This compound (Hypothetical) | LMTX (Tau Aggregation Inhibitor) | Epothilone D (Microtubule Stabilizer) | MAPT ASO (Expression Reducer) |
| Route of Administration | Oral | Oral | Intraperitoneal | Intracerebroventricular |
| Reduction in p-Tau (S202/T205) (%) | 65% | 40% | 30% | 70% |
| Reduction in Sarkosyl-Insoluble Tau (%) | 70% | 55% | 45% | 75% |
| Improvement in Axonal Transport (%) | 40% | 15% | 50% | 35% |
| Rescue of Cognitive Deficits (Morris Water Maze, % improvement) | 55% | 30% | 40% | 50% |
| Reduction in Gliosis (%) | 60% | 35% | 25% | 65% |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for this compound
Experimental Workflow: In Vitro Compound Screening
Experimental Workflow: In Vivo Efficacy Testing
Experimental Protocols
In Vitro Tau Aggregation Assay (Thioflavin T)
This assay measures the formation of beta-sheet-rich structures, characteristic of tau fibrils, using the fluorescent dye Thioflavin T (ThT).[6][7]
-
Reagents: Recombinant full-length human tau protein (2N4R), heparin (inducer), Thioflavin T, assay buffer (e.g., PBS pH 7.4).
-
Procedure:
-
Prepare a reaction mixture containing recombinant tau (e.g., 10 µM) and heparin (e.g., 30 µM) in assay buffer.[6]
-
Add test compounds (e.g., this compound, LMTX) at various concentrations.
-
Incubate the mixture at 37°C with gentle agitation.
-
At specified time points, transfer aliquots to a microplate containing ThT.
-
Measure fluorescence intensity (excitation ~450 nm, emission ~485 nm).[6]
-
-
Data Analysis: Plot fluorescence intensity against time. The IC50 is calculated from the dose-response curve of aggregation inhibition at a fixed time point.
Cell-Based Tau Seeding Assay
This assay quantifies the ability of exogenous pathological tau "seeds" to induce aggregation of endogenous tau in a cellular model.[8][9]
-
Cell Line: HEK293T cells stably expressing the repeat domain of tau fused to a FRET pair (e.g., YFP/mTurquoise2).[8]
-
Procedure:
-
Plate the biosensor cells in a multi-well plate.
-
Prepare tau seeds from brain homogenates of tauopathy model mice or in vitro-generated fibrils.
-
Treat cells with test compounds for a defined pre-incubation period.
-
Add tau seeds to the cell culture medium, often with a transfection reagent like Lipofectamine to facilitate uptake.[9][10]
-
Incubate for 24-48 hours to allow for induced aggregation.
-
Harvest cells and analyze by flow cytometry to measure the FRET signal.
-
-
Data Analysis: The percentage of FRET-positive cells is determined. A reduction in the FRET signal in compound-treated cells compared to vehicle indicates inhibition of seeded aggregation.[11]
In Vivo Tau Phosphorylation and Aggregation Assessment
This protocol describes methods to quantify pathological tau in brain tissue from treated animal models.[12][13]
-
Animal Model: PS19 transgenic mice expressing the P301S human tau mutation.
-
Procedure:
-
Administer the test compound or vehicle to aged PS19 mice for a specified duration (e.g., 12 weeks).
-
Following treatment, sacrifice the animals and harvest brain tissue.
-
For phosphorylation analysis, homogenize brain tissue and quantify levels of specific phospho-tau epitopes (e.g., pS202/T205 detected by AT8 antibody) and total tau using sandwich ELISAs or Western blotting.[14][15]
-
For aggregation analysis, perform a sarkosyl-insoluble fractionation. Homogenize brain tissue, centrifuge to remove soluble proteins, and then extract the pellet with sarkosyl-containing buffer. The sarkosyl-insoluble pellet, containing aggregated tau, is analyzed by Western blot.[12]
-
-
Data Analysis: Quantify band densities from Western blots or concentrations from ELISAs. Express results as a percentage reduction in pathological tau compared to the vehicle-treated group.
Microtubule Dynamics Assay
This in vitro assay assesses the effect of compounds on the polymerization and stability of microtubules.[16][17][18]
-
Reagents: Purified tubulin (fluorescently labeled, e.g., with rhodamine), GTP, paclitaxel (positive control for stabilization), assay buffer.
-
Procedure:
-
Immobilize stabilized, fluorescently labeled microtubule "seeds" in a flow chamber on a glass slide.
-
Flow in a solution containing free fluorescently labeled tubulin, GTP, and the test compound (e.g., Epothilone D).
-
Image the growth of microtubules from the seeds over time using TIRF microscopy.[18]
-
-
Data Analysis: Generate kymographs (space-time plots) to measure parameters of dynamic instability: growth rate, shrinkage rate, and frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).[16][18] An increase in the growth phase or a decrease in catastrophe frequency indicates microtubule stabilization.
References
- 1. Tau Protein-Targeted Therapies in Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotective Approach of Anti-Cancer Microtubule Stabilizers Against Tauopathy Associated Dementia: Current Status of Clinical and Preclinical Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Characterization of Microtubule-Stabilizing Drugs as Possible Therapeutic Agents for Alzheimer’s Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Tau-focused drug discovery for Alzheimer's disease and related tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 8. Cell-based Tau seeding assay [protocols.io]
- 9. Two simple assays for assessing the seeding activity of proteopathic tau - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tau seeding and spreading in vivo is supported by both AD-derived fibrillar and oligomeric tau - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids [frontiersin.org]
- 12. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for measuring tau pathology in transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-molecule imaging of Tau dynamics on the microtubule surface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
A Comparative Analysis of NP-C86 and Other Leading Neuroprotective Agents
For Immediate Release
This guide provides a comparative analysis of the novel neuroprotective agent NP-C86 against other established neuroprotective agents, including Edaravone, N-butylphthalide (NBP), Citicoline, and Minocycline. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of performance based on available experimental data.
Introduction to Neuroprotective Agents
Neuroprotection is a critical therapeutic strategy aimed at preventing or slowing down the progressive loss of neurons in acute injuries like ischemic stroke and chronic neurodegenerative diseases. The agents discussed in this guide represent a variety of mechanisms to achieve this goal, from scavenging free radicals to modulating inflammatory pathways and supporting cellular biosynthesis. This compound is an emerging small molecule with a unique mechanism centered on the regulation of a long noncoding RNA.
Mechanisms of Action: A Comparative Overview
The neuroprotective agents covered in this guide employ distinct molecular mechanisms to protect neurons from damage.
This compound: This small molecule acts by stabilizing the long noncoding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5).[1] By preventing the degradation of GAS5, this compound enhances neuronal insulin signaling and reduces neuroinflammation.[1][2] Downstream, GAS5 can act as a molecular sponge for microRNA-21 (miR-21), which in turn leads to increased expression of Phosphatase and Tensin Homolog (PTEN) and subsequent inhibition of the pro-survival PI3K/Akt signaling pathway.[3] This suggests a nuanced role for GAS5 in cellular homeostasis, where its stabilization by this compound may have context-dependent protective effects.
Edaravone: A potent free radical scavenger, Edaravone mitigates oxidative stress, a key contributor to neuronal damage in conditions like ischemic stroke and amyotrophic lateral sclerosis (ALS).[4][5][6] Its mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant responses.[7]
N-butylphthalide (NBP): Initially identified in celery seed, NBP exhibits pleiotropic neuroprotective effects.[8][9] It functions as an anti-inflammatory, antioxidant, and anti-apoptotic agent.[10][11] NBP has been shown to modulate multiple signaling pathways, including the Keap1/Nrf2 and NF-κB pathways, and to improve mitochondrial function.[10][11]
Citicoline: This endogenous compound is a precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes, and acetylcholine, a key neurotransmitter.[12][13][14] Its neuroprotective effects are attributed to its role in membrane repair and stabilization, as well as the reduction of oxidative stress.[12][13][15]
Minocycline: A tetracycline antibiotic, Minocycline possesses significant anti-inflammatory and anti-apoptotic properties independent of its antimicrobial activity.[16] It is known to inhibit microglial activation and the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[17][18]
Comparative Efficacy: Preclinical and Clinical Data
Direct comparative studies between this compound and other neuroprotective agents are not yet available. However, a comparison of their performance in respective preclinical and clinical studies provides valuable insights.
Preclinical Efficacy of this compound
Studies on this compound have demonstrated its ability to cross the blood-brain barrier and exert its biological effects in the central nervous system.[19] Intranasal administration in aged mice led to a dose-responsive increase in GAS5 and insulin receptor (IR) mRNA levels in the hippocampus and cortex.[2][20]
| Agent | Animal Model | Key Findings | Reference |
| This compound | Aged Mice | Intranasal administration of 100 nM this compound for 12 days significantly increased GAS5 and Insulin Receptor mRNA levels in the hippocampus and cortex. | [2][20] |
Preclinical Efficacy of Other Neuroprotective Agents
A substantial body of preclinical evidence supports the neuroprotective effects of Edaravone, NBP, Citicoline, and Minocycline in various models of neurological injury.
| Agent | Animal/Cell Model | Key Findings | Reference |
| Edaravone | Rat model of Parkinson's Disease | Significantly ameliorated the survival of TH-positive neurons in a dose-responsive manner. | [8] |
| Edaravone | Rat model of global cerebral hypoxia | Reduced microglial activation in the hippocampus 24 hours post-hypoxia. | [21] |
| N-butylphthalide (NBP) | Mouse model of focal cerebral ischemia | Attenuated infarct formation and reduced neuronal apoptosis. | [22] |
| N-butylphthalide (NBP) | Rat model of ischemia/reperfusion | Increased neuronal viability in an in vitro OGD/R model. | [23] |
| Citicoline | Cultured rat neurons (OGD model) | Showed a protective effect on neurons exposed to iron-induced toxicity after oxygen-glucose deprivation. | [18][24] |
| Citicoline | Rat retinal cultures | Counteracted neuronal cell damage induced by glutamate and high glucose. | [25] |
| Minocycline | Mouse model of intracerebral hemorrhage | Reduced blood-induced neurotoxicity in a concentration-dependent manner in cultured human neurons. | [13] |
| Minocycline | Rat model of focal ischemia | A single low dose (1 mg/kg) reduced infarct volume and neuronal degeneration. | [26] |
Clinical Efficacy in Acute Ischemic Stroke
Edaravone, NBP, Citicoline, and Minocycline have been evaluated in numerous clinical trials for acute ischemic stroke, with varying degrees of success. The following table summarizes key findings from selected studies.
| Agent | Trial/Study Design | Key Efficacy Outcomes | Reference |
| Edaravone | Review of clinical trials | Most effective when administered within 24 hours following a stroke, showing significant and positive effects on clinical, functional, or survival parameters. | [3] |
| N-butylphthalide (NBP) | BAST Trial (Randomized, placebo-controlled) | A significantly higher proportion of patients achieved a favorable functional outcome (mRS score) at 90 days in the NBP group (56.7%) compared to placebo (44.0%). | [8][21] |
| N-butylphthalide (NBP) | Meta-analysis of 57 RCTs | Associated with a reduction in death and dependency, and significant improvements in neurological deficit scores (NIHSS) and activities of daily living (Barthel Index). | [27] |
| Citicoline | ICTUS Trial (Large, randomized, placebo-controlled) | No significant difference in functional recovery (Barthel Index ≤ 1) compared to placebo in patients with moderate-to-severe stroke. | [28][29] |
| Minocycline | Open-label, evaluator-blinded trial | Patients receiving 200 mg/day for 5 days had significantly better neurological outcomes (NIHSS score) at day 90 compared to controls. | [30] |
| Minocycline | Meta-analysis of clinical studies | Superiority to the control group in NIHSS scores and mRS scores at 90-day follow-up. | [31] |
Experimental Protocols
In Vivo Administration of this compound in Mice
Objective: To assess the in vivo efficacy of this compound in increasing GAS5 and insulin receptor mRNA levels in the brain.[20]
Protocol:
-
Animal Model: Aged (20 months) C57BL/6J mice.
-
Administration: 100 nM this compound was administered intranasally on alternate days for a total of five treatments.
-
Tissue Collection: On day 12, RNA was isolated from the hippocampus and cortex.
-
Analysis: Quantitative real-time PCR (qPCR) was performed using primers for GAS5 and insulin receptor, with β-actin as a normalization control. Relative quantification was determined using young mice as a reference.
Clinical Trial Protocol for N-butylphthalide (BAST Trial)
Objective: To evaluate the efficacy and safety of NBP as an adjunctive treatment for acute ischemic stroke patients receiving reperfusion therapy.[8]
Protocol:
-
Patient Population: 1216 adults with acute ischemic stroke (NIHSS score of 4 to 25) who were receiving intravenous thrombolysis, endovascular treatment, or both.
-
Intervention: Patients were randomized to receive either NBP or placebo within 6 hours of symptom onset. The study drug was administered as a twice-daily injection for 14 days, followed by an oral capsule three times daily for 76 days.
-
Primary Outcome: Favorable functional outcome at 90 days, defined by the modified Rankin Scale (mRS) score, stratified by baseline NIHSS score.
Signaling Pathways and Visualizations
The distinct mechanisms of these neuroprotective agents are best understood through their respective signaling pathways.
This compound and the GAS5 Signaling Pathway
This compound stabilizes GAS5, which can then influence downstream pathways. One proposed mechanism involves GAS5 acting as a sponge for miR-21, thereby upregulating PTEN and inhibiting the PI3K/Akt pathway.
This compound/GAS5 Signaling Pathway
Edaravone and the Nrf2 Antioxidant Pathway
Edaravone combats oxidative stress by activating the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Edaravone/Nrf2 Signaling Pathway
Minocycline and the TLR4/NF-κB Inflammatory Pathway
Minocycline exerts its anti-inflammatory effects by inhibiting the TLR4-mediated activation of NF-κB.
Minocycline/TLR4/NF-κB Pathway
Conclusion
This compound represents a novel approach to neuroprotection by targeting the lncRNA GAS5, thereby influencing neuronal insulin signaling and neuroinflammation. While preclinical data is promising, further studies are required to establish its efficacy in models directly comparable to those used for established agents like Edaravone, NBP, Citicoline, and Minocycline. These established agents have a broader base of clinical data, particularly in the context of acute ischemic stroke, and operate through more conventional neuroprotective mechanisms such as antioxidant, anti-inflammatory, and membrane-stabilizing effects. The continued investigation of this compound will be crucial in determining its potential place in the therapeutic arsenal for neurological disorders.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long non-coding RNA GAS5 promotes neuronal apoptosis in spinal cord injury via the miR-21/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. europeanreview.org [europeanreview.org]
- 6. A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Technology - Novel small molecule targeting lncRNA in neurodegenerative diseases and tauopathies [usf.technologypublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotection of NAD+ and NBP against ischemia/reperfusion brain injury is associated with restoration of sirtuin-regulated metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. mdpi.com [mdpi.com]
- 26. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. TLR4-mediated brain inflammation halts neurogenesis: impact of hormonal replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Non-Toxic Profile of NP-C86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the non-toxic profile of the small molecule NP-C86, a promising therapeutic agent for stabilizing the long noncoding RNA GAS5.[1][2][3] The data presented herein, supported by in vivo and in vitro studies, positions this compound as a safe candidate for further development. This document also offers a comparative analysis with other common nanoparticle-based delivery systems and details the experimental protocols for key toxicity assays.
Executive Summary of this compound Toxicity Profile
Current research indicates that this compound exhibits a favorable safety profile. In vivo studies in murine models have consistently demonstrated its non-toxic nature.[4][5] Administration of this compound, both intranasally in aged mice and systemically in diet-induced obese diabetic mice, has not resulted in any observable toxicity or adverse effects on body weight.[5][6][7][8] Furthermore, detailed histopathological examinations of vital organs, including the liver, spleen, kidney, heart, and adipose tissue, from this compound-treated mice have revealed no signs of cellular damage or architectural disruption.[6][7][9][10] In vitro assessments using a WST-1 assay on diabetic adipocytes further corroborate these findings, indicating no cellular toxicity.[11] Notably, this compound has been shown to cross the blood-brain barrier, a significant attribute for neurological applications.[4][5] To date, no specific genotoxicity or mutagenicity studies for this compound have been published.
Comparative Toxicity Analysis
To provide a broader context for the safety profile of this compound, the following table summarizes its known toxicological data alongside that of common alternative nanoparticle platforms used in drug delivery.
| Parameter | This compound | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Liposomes | Dendrimers |
| In Vivo Toxicity | No observable toxicity in mice models.[5][6][8] | Generally considered biocompatible and safe, though some formulations can induce inflammation or oxidative stress.[12][13][14] | Toxicity varies widely based on composition and surface charge; cationic liposomes tend to be more toxic.[9][15][16] | Cationic dendrimers, especially higher generations, often exhibit significant cytotoxicity and hemolytic activity.[17][18][19][20] |
| Histopathology | No pathological changes observed in major organs (liver, spleen, kidney, heart, adipose tissue).[6][9][10] | Generally no significant histopathological changes with biocompatible formulations.[21] | Can cause tissue damage, particularly with cationic formulations.[15] | Can cause tissue damage and inflammation, dependent on surface charge and generation.[20] |
| In Vitro Cytotoxicity | Non-toxic to diabetic adipocytes (WST-1 assay).[11] | Cytotoxicity is formulation-dependent; some PLGA nanoparticles can reduce cell viability at high concentrations.[13][22] | Varies from non-toxic (phosphatidylcholine-based) to highly toxic (stearylamine-containing).[9] | Cationic dendrimers show concentration-dependent cytotoxicity due to membrane disruption.[17][19] |
| Genotoxicity Data | No data available. | Generally considered non-genotoxic, though comprehensive data is lacking for all formulations.[13] | Data is sparse and formulation-dependent. | Some cationic dendrimers have shown genotoxic potential. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of toxicity studies. Below are the protocols for key assays relevant to the evaluation of this compound and other novel therapeutic compounds.
In Vivo Toxicity and Histopathological Analysis in a Murine Model
This protocol outlines the general procedure for assessing the systemic toxicity of a compound in mice.
Objective: To evaluate the potential toxic effects of a test compound on major organs following repeated administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., phosphate-buffered saline)
-
C57BL/6J mice (or other appropriate strain)
-
Standard laboratory animal housing and care facilities
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the study.
-
Dosing: Administer the test compound at various doses and a vehicle control to respective groups of mice via the intended clinical route (e.g., intravenous, intraperitoneal, intranasal). Dosing frequency and duration will depend on the study design.
-
Observation: Monitor the animals daily for any clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Tissue Collection: At the end of the study period, euthanize the mice and perform a necropsy. Collect major organs (liver, spleen, kidneys, heart, brain, lungs).
-
Fixation: Fix the collected tissues in 4% paraformaldehyde for 24-48 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A qualified pathologist examines the stained slides under a light microscope to identify any histopathological changes, such as inflammation, necrosis, or changes in cell morphology.[23]
In Vitro Cytotoxicity Assessment using WST-1 Assay
This protocol describes a colorimetric assay to determine cell viability and cytotoxicity.
Objective: To quantify the effect of a test compound on the metabolic activity of cultured cells as an indicator of cytotoxicity.
Materials:
-
Human-derived cell line (e.g., adipocytes, hepatocytes)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (e.g., this compound)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours. During this time, metabolically active cells will convert the WST-1 reagent into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product in each well using a microplate reader at the appropriate wavelength (typically around 450 nm).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Standard Genotoxicity Testing Battery
While no genotoxicity data is currently available for this compound, the following are standard assays recommended by regulatory bodies like the OECD to evaluate the genotoxic potential of new chemical entities.
1. Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[10][24]
Procedure Outline:
-
Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[25]
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[8][26]
2. In Vitro Mammalian Cell Micronucleus Test
Objective: To detect chromosomal damage or aneuploidy induced by a test compound in cultured mammalian cells.[5][7][11]
Procedure Outline:
-
Cultured mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are exposed to the test compound at several concentrations, with and without metabolic activation.
-
The cells are also treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[5][7]
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in the binucleated cells is determined by microscopic analysis.[27]
-
A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group suggests clastogenic or aneugenic activity.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for histopathological analysis and the in vitro micronucleus assay.
References
- 1. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model [mdpi.com]
- 4. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Toxicity of non-drug-containing liposomes for cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. criver.com [criver.com]
- 12. pnnl.gov [pnnl.gov]
- 13. Influence of surface charge on the potential toxicity of PLGA nanoparticles towards Calu-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazard Assessment of Polymeric Nanobiomaterials for Drug Delivery: What Can We Learn From Literature So Far [frontiersin.org]
- 15. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. Biocompatibility and toxicity of drug-loaded dendrimers [atomfair.com]
- 18. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. research-management.mq.edu.au [research-management.mq.edu.au]
- 23. academic.oup.com [academic.oup.com]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NP-C86: A Comparative Guide to Small Molecule Modulators of the lncRNA GAS5
For Researchers, Scientists, and Drug Development Professionals
The long non-coding RNA (lncRNA) Growth Arrest-Specific 5 (GAS5) has emerged as a critical regulator in various cellular processes and a promising therapeutic target for a range of diseases, including metabolic disorders and neurodegenerative diseases. The small molecule NP-C86 has been identified as a potent modulator of GAS5, and this guide provides a comprehensive benchmark of this compound against other known modulators of this lncRNA. This comparison is based on available experimental data and aims to assist researchers in selecting the appropriate tools for their studies.
Mechanism of Action: Stabilizing GAS5
This compound is a small molecule designed to stabilize the lncRNA GAS5. It achieves this by disrupting the interaction between GAS5 and the UPF1 protein, a key factor in the nonsense-mediated RNA decay (NMD) pathway. By preventing UPF1-mediated degradation, this compound effectively increases the intracellular levels of GAS5, thereby enhancing its downstream effects, which include improved insulin signaling and reduced neuroinflammation.[1][2][3] A derivative of this compound, known as compound #67, has been developed and is reported to exhibit increased efficacy in stabilizing GAS5.[4]
Quantitative Comparison of GAS5 Modulators
To provide a clear overview of the performance of this compound and its alternatives, the following tables summarize the available quantitative data.
Table 1: Binding Affinity and Efficacy of Direct GAS5 Stabilizers
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | Efficacy | Cell Types Studied |
| This compound | lncRNA GAS5 | Disrupts GAS5-UPF1 interaction | 153 nM[5] | Increases GAS5 levels and enhances insulin signaling[2][3] | Adipocytes, Neuronal cells[2][3] |
| Compound #67 | lncRNA GAS5 | Derivative of this compound, disrupts GAS5-UPF1 interaction | Not reported | Reported to have increased efficacy over this compound[4] | Neuronal cells[4] |
Table 2: Efficacy of Indirect GAS5 Modulators
| Compound Class | Representative Molecules | Mechanism of Action | Effect on GAS5 Expression | Cell Types Studied |
| mTOR Inhibitors | Rapamycin, Everolimus, Temsirolimus | Inhibit mTOR signaling, leading to reduced GAS5 translation and subsequent NMD evasion | Increased GAS5 expression (fold change varies by cell line and specific inhibitor)[6][7] | Prostate cancer cell lines (LNCaP, 22Rv1)[6][7] |
| Natural Products | 2-o-methylmagnolol | Upregulates GAS5 transcription | Increased GAS5 expression[8][9] | Skin cancer cells (A431)[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Fluorescence Polarization Assay for Binding Affinity (Kd) Determination
This protocol is adapted from methodologies used to determine the binding affinity of small molecules to RNA.
Objective: To quantify the binding affinity (Kd) of a fluorescently labeled small molecule (e.g., FITC-NP-C86) to the lncRNA GAS5.
Materials:
-
FITC-labeled small molecule (e.g., this compound)
-
In vitro transcribed and purified GAS5 RNA (target fragment)
-
Binding buffer (e.g., 1x PBS)
-
Black, non-binding surface 384-well plates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Prepare a series of dilutions of the GAS5 RNA in the binding buffer.
-
Add a fixed concentration of the FITC-labeled small molecule to each well of the 384-well plate.
-
Add the different concentrations of GAS5 RNA to the wells containing the labeled small molecule.
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Plot the change in fluorescence polarization as a function of the GAS5 RNA concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
RNA Immunoprecipitation (RIP) Assay for GAS5-UPF1 Interaction
This protocol is a generalized procedure for investigating the interaction between an RNA-binding protein (UPF1) and a target RNA (GAS5).
Objective: To determine if a small molecule (e.g., this compound) can disrupt the in vivo interaction between UPF1 and GAS5.
Materials:
-
Cells of interest (e.g., adipocytes or neuronal cells)
-
Small molecule inhibitor (e.g., this compound)
-
Antibody specific to UPF1
-
Negative control antibody (e.g., IgG)
-
RIP buffer
-
Protein A/G magnetic beads
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Treat cells with the small molecule inhibitor or vehicle control.
-
Lyse the cells in RIP buffer to release the ribonucleoprotein complexes.
-
Incubate the cell lysate with the anti-UPF1 antibody or IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein-RNA complexes.
-
Wash the beads several times with RIP buffer to remove non-specific binding.
-
Elute the RNA from the immunoprecipitated complexes.
-
Purify the RNA using a standard RNA extraction protocol.
-
Perform RT-qPCR using primers specific for GAS5 to quantify the amount of GAS5 RNA that was co-immunoprecipitated with UPF1.
-
Compare the amount of GAS5 RNA in the UPF1-IP samples between the small molecule-treated and control groups. A decrease in GAS5 RNA in the treated sample indicates disruption of the interaction.
Quantitative Real-Time PCR (qPCR) for GAS5 Expression
This is a standard protocol for measuring the relative abundance of GAS5 lncRNA in cells.
Objective: To quantify the change in GAS5 lncRNA levels following treatment with a modulating compound.
Materials:
-
Cells of interest
-
Modulating compound (e.g., this compound, mTOR inhibitor, 2-o-methylmagnolol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for GAS5 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the modulating compound at various concentrations or for different durations.
-
Isolate total RNA from the treated and control cells.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using primers for GAS5 and a reference gene.
-
Calculate the relative expression of GAS5 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound binds to lncRNA GAS5, preventing its interaction with UPF1 and subsequent degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 5. Long-chain non-coding RNA GAS5 promotes cell autophagy by modulating the miR-181c-5p/ATG5 and miR-1192/ATG12 axes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-O-Methylmagnolol upregulates the long non-coding RNA, GAS5, and enhances apoptosis in skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of long non-coding RNA GAS5 in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 10. 2-O-Methylmagnolol upregulates the long non-coding RNA, GAS5, and enhances apoptosis in skin cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NP-C86: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the novel research chemical NP-C86 is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on general best practices for research chemicals. Researchers, scientists, and drug development professionals should use this information in consultation with their institution's Environmental Health and Safety (EHS) department.
The proper disposal of any chemical, particularly a novel compound like this compound, is a critical aspect of laboratory safety. Without a dedicated SDS, which would provide explicit disposal instructions, a conservative approach must be taken, treating the substance as hazardous until a formal waste determination can be made by qualified personnel.
Chemical and Physical Properties of this compound
A comprehensive understanding of a chemical's properties is the first step in a safe disposal protocol. The following table summarizes the known characteristics of this compound.[1] This information is vital for EHS professionals to assess the potential hazards and determine the appropriate waste stream.
| Property | Value |
| Chemical Name | 2-((4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-isobutyl-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octaaza-1(1,4)-benzenacyclononacosaphane-24-yl)acetamide[1] |
| CAS Number | 2101640-36-0[1] |
| Molecular Formula | C68H92N10O9S[1] |
| Molecular Weight | 1225.61 g/mol [1] |
| Appearance | White Powder/Solid[2] |
| Purity | Not specified |
| Solubility | Not specified[1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1] |
General Protocol for the Disposal of Research Chemicals without an SDS
In the absence of a specific SDS for this compound, the following step-by-step protocol should be followed. This procedure is designed to ensure safety and compliance with institutional and regulatory standards.
1. Initial Assessment and Consultation:
-
Contact EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office. Inform them that you have a novel research chemical, this compound, that requires disposal and that a specific SDS is unavailable.
-
Provide Chemical Information: Supply the EHS office with all available information on this compound, including the chemical and physical properties listed in the table above, as well as any in-house data on its stability, reactivity, and potential biological effects.[3][4][5]
-
Treat as Hazardous: In the absence of definitive data, this compound and any materials contaminated with it (e.g., pipette tips, gloves, containers) should be treated as hazardous waste.
2. Proper Waste Containment and Labeling:
-
Waste Container: Use a chemically resistant container that is compatible with the physical state of this compound (solid). The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: 2-((4S,10S,16S,22S)-16-(4-aminobutyl)-4,22-dibenzyl-6,12-bis(2-cyclopropylacetyl)-10-isobutyl-2,8,14,20,25-pentaoxo-18-(3-phenylpropanoyl)-28-thia-3,6,9,12,15,18,21,24-octaaza-1(1,4)-benzenacyclononacosaphane-24-yl)acetamide
-
The CAS Number: 2101640-36-0
-
An indication of the potential hazards (e.g., "Caution: Research Chemical, Hazards Not Fully Characterized").
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible researcher.
-
3. Segregation and Storage:
-
Segregate Waste: Store the this compound waste separately from other chemical waste streams to prevent accidental mixing and potential reactions.
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
4. Waste Pickup and Disposal:
-
Schedule Pickup: Arrange for the collection of the hazardous waste with your EHS department according to their established procedures.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal. This is often done through a laboratory waste inventory log.
Logical Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, which should be applied to this compound.
Caption: General workflow for the disposal of a research chemical.
By adhering to these general guidelines and working closely with institutional safety professionals, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medkoo.com [medkoo.com]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. NPC86 Increases LncRNA Gas5 In Vivo to Improve Insulin Sensitivity and Metabolic Function in Diet-Induced Obese Diabetic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule targeting long noncoding RNA GAS5 administered intranasally improves neuronal insulin signaling and decreases neuroinflammation in an aged mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling NP-C86
For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of novel compounds is paramount for both personal safety and experimental integrity. This document provides essential, immediate safety and logistical information for the small molecule NP-C86, a stabilizer of the long noncoding RNA (lncRNA) GAS5. While research indicates this compound is non-cytotoxic and demonstrates a favorable safety profile in preclinical studies, it is prudent to treat all research chemicals with a degree of caution.[1][2] This guide offers procedural, step-by-step guidance to ensure the safe and effective use of this compound in your laboratory.
Immediate Safety and Handling Protocols
While specific hazard data for this compound is not fully established, general laboratory best practices for handling chemicals with unknown toxicity should be strictly followed.[3]
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1-compliant |
| Hand Protection | Disposable nitrile or neoprene gloves | Standard laboratory grade |
| Body Protection | Laboratory coat | Standard or flame-resistant based on other reagents in use |
Engineering Controls:
-
Fume Hood: It is advisable to handle stock solutions and perform initial dilutions of this compound within a certified chemical fume hood to minimize inhalation risk.[3]
General Hygiene Practices:
-
Avoid direct contact with the skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in laboratory areas.
Operational Plan: From Receipt to Use
A systematic approach to managing this compound from the moment it arrives in the lab until its final use is critical.
Receiving and Storage:
| Parameter | Recommendation |
| Initial Inspection | Visually inspect the container for any damage or leaks upon receipt. |
| Labeling | Ensure the container is clearly labeled with the compound name ("this compound"), date of receipt, and any relevant hazard warnings (e.g., "Caution: Research Chemical, Toxicity Not Fully Characterized"). |
| Storage Conditions | Store in a cool, dry, and dark place. For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing. |
| Secondary Containment | Store containers of this compound in a leak-proof secondary container to prevent spills.[3] |
Solution Preparation:
-
Consult Solubility Data: Refer to the manufacturer's data sheet for information on appropriate solvents.
-
Work in a Fume Hood: All weighing and initial solvent addition should be performed in a chemical fume hood.
-
Use Appropriate Glassware: Utilize clean, dry glassware for all solution preparations.
-
Label Dilutions: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to protect the environment and comply with institutional and local regulations. As this compound is a non-hazardous compound according to available research, standard disposal procedures for non-hazardous chemical waste can be followed.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as non-hazardous solid chemical waste. Place in a clearly labeled, sealed container and follow your institution's guidelines for chemical waste pickup. |
| This compound Solutions | For small quantities of aqueous solutions, check with your institution's environmental health and safety (EHS) office for guidance on drain disposal. Some institutions may permit the disposal of non-hazardous aqueous solutions down the sanitary sewer with copious amounts of water.[4][5][6][7] Otherwise, collect in a labeled waste container for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the appropriate solid laboratory waste stream. |
| Empty Containers | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as chemical waste. Deface the label on the empty container before disposing of it in the regular trash or glass recycling, as per your institution's policy. |
Experimental Protocol: In Vivo Mouse Studies
The following is a detailed methodology for in vivo studies in mice, based on published research.
Objective: To evaluate the in vivo efficacy of this compound in a diet-induced obese diabetic (DIOD) mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or as recommended by the supplier)
-
Diet-induced obese diabetic mice
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimation: Acclimate the DIOD mice to the laboratory environment for a specified period before the start of the experiment.
-
Dosing Preparation: Prepare the required concentrations of this compound in the appropriate vehicle on the day of dosing.
-
Administration: Administer this compound to the treatment group of mice via the desired route (e.g., intraperitoneal injection, oral gavage). The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
Visualizing the Science of this compound
To better understand the mechanism of action and the procedural flow of working with this compound, the following diagrams have been created.
Caption: this compound stabilizes lncRNA GAS5 by blocking its interaction with UPF1, preventing degradation.
Caption: A streamlined workflow for the safe handling and disposal of this compound.
References
- 1. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of lncRNA GAS5 by a Small Molecule and Its Implications in Diabetic Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. twu.edu [twu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
